molecular formula C6H13NO B1465087 [1-(Methylamino)cyclobutyl]methanol CAS No. 1094071-93-8

[1-(Methylamino)cyclobutyl]methanol

Cat. No.: B1465087
CAS No.: 1094071-93-8
M. Wt: 115.17 g/mol
InChI Key: BAAMMBDGTMPMRK-UHFFFAOYSA-N
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Description

[1-(Methylamino)cyclobutyl]methanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(methylamino)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-6(5-8)3-2-4-6/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAMMBDGTMPMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094071-93-8
Record name [1-(methylamino)cyclobutyl]methanol
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Foundational & Exploratory

[1-(Methylamino)cyclobutyl]methanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [1-(Methylamino)cyclobutyl]methanol: A Bifunctional Building Block for Modern Drug Discovery

Introduction

This compound is a bifunctional organic molecule featuring a secondary amine and a primary alcohol attached to a quaternary carbon center within a cyclobutane ring. As a chemical building block, it offers a unique combination of structural features highly relevant to contemporary medicinal chemistry. The cyclobutane core provides a rigid, three-dimensional (3D) scaffold that is increasingly utilized to impart favorable pharmacological properties, while the amino alcohol functionality is a common motif in biologically active compounds and a versatile handle for synthetic elaboration.[1][]

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, contextualized with insights into the strategic value of its structural components in drug design. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel scaffolds to address challenges in potency, selectivity, and pharmacokinetics.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below. It is important to note that while basic identifiers are confirmed, much of the detailed physicochemical data is derived from computational predictions due to a lack of extensive experimental characterization in public literature.[3]

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1094071-93-8
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.18 g/mol
Physical Form Liquid
Purity Typically ≥97% (as commercially available)
Storage Temperature Room Temperature
InChI Key BAAMMBDGTMPMRK-UHFFFAOYSA-N
SMILES CNC1(CCC1)CO[3]
Predicted TPSA 32.26 Ų[4][5]
Predicted XlogP -0.2[3]
Predicted H-Bond Donors 2[4][5]
Predicted H-Bond Acceptors 2[4][5]

The Strategic Value of the Cyclobutane Scaffold

The cyclobutane ring is a powerful, albeit underutilized, motif in drug discovery.[6] Its rigid, puckered conformation distinguishes it from more common planar aromatic rings or flexible aliphatic chains, offering distinct advantages.[7]

  • Metabolic Stability : The replacement of metabolically vulnerable groups (e.g., a cyclohexane) with a robust cyclobutane ring can significantly decrease metabolic clearance, leading to improved pharmacokinetic profiles.[7]

  • Three-Dimensionality : The non-planar structure of cyclobutane allows for the precise projection of substituents into 3D space, enabling better exploration of protein binding pockets and enhancing binding affinity and selectivity.[1][8] This is a key strategy in fragment-based drug discovery (FBDD) to move away from flat, planar molecules.[6]

  • Conformational Restriction : By locking flexible chains into a more rigid conformation, the cyclobutane scaffold can reduce the entropic penalty of binding to a biological target, thereby increasing potency. This has been used to lock molecules into their most active form.

  • Novel Chemical Space : Incorporating cyclobutane derivatives provides access to novel molecular architectures, offering a path to new intellectual property and overcoming challenges with existing drug classes.[8]

The Role of the Amino Alcohol Functional Group

Amino alcohols are a cornerstone of pharmaceutical science, present in a vast array of natural products and synthetic drugs.[][9] The vicinal (or in this case, geminal) arrangement of amino and hydroxyl groups provides key chemical properties.

  • Synthetic Versatility : The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or engaged in ester or ether formation. The secondary amine is a nucleophile and a base, allowing for amide bond formation, alkylation, or salt formation. This dual functionality makes the molecule a versatile hub for diversification.

  • Biological Activity : The amino alcohol motif is critical for the biological activity of many drugs, including beta-blockers and certain antiviral agents, where it often participates in crucial hydrogen bonding interactions with the target protein.[10]

  • Chiral Synthesis : Amino alcohols are frequently used as chiral auxiliaries and intermediates in asymmetric synthesis, guiding the stereochemical outcome of reactions.[]

Proposed Synthesis and Reactivity

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection node_A 1-(Aminomethyl)cyclobutyl]methanol node_B Boc-Protected Intermediate node_A->node_B Boc₂O, Et₃N THF, 0°C to RT node_C N-Methylated Intermediate node_B->node_C NaH, MeI DMF, 0°C node_D This compound node_C->node_D TFA or HCl DCM, RT

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Rationale: This three-step sequence utilizes standard, high-yielding reactions. A protecting group strategy (Boc-anhydride) is employed to prevent N-alkylation of the starting primary amine, ensuring selective methylation.

  • Step 1: Protection of the Amine:

    • Dissolve 1-(aminomethyl)cyclobutyl]methanol (1.0 eq) in tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (Et₃N, 1.2 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Step 2: N-Methylation:

    • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Cool the solution to 0°C.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

    • Stir for 30 minutes at 0°C, then add methyl iodide (MeI, 1.2 eq) dropwise.

    • Stir at 0°C for an additional 2-4 hours until TLC indicates consumption of the starting material.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography if necessary.

  • Step 3: Deprotection:

    • Dissolve the N-methylated intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.

    • Stir at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in water and basify to pH >10 with 1M NaOH.

    • Extract the final product, this compound, with DCM.

    • Dry the organic layer, filter, and concentrate to yield the final product.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-pronged approach ensures a self-validating system of analysis.

Analytical_Workflow start Synthesized Product nmr ¹H and ¹³C NMR Spectroscopy start->nmr Structural Elucidation ms Mass Spectrometry (LC-MS) start->ms Molecular Weight Confirmation hplc HPLC Analysis start->hplc Purity Assessment ftir FTIR Spectroscopy start->ftir Functional Group ID result Confirmed Identity & Purity >97% nmr->result ms->result hplc->result ftir->result

Caption: Standard analytical workflow for compound characterization.

Protocol 1: NMR Spectroscopy

Rationale: NMR provides unambiguous structural confirmation by identifying the chemical environment of each proton and carbon atom.

  • Sample Preparation: Dissolve 5-10 mg of the final product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[11]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum.

    • Expected Signals:

      • A singlet for the N-CH₃ protons.

      • Multiplets for the cyclobutane ring protons (-CH₂-).

      • A singlet for the -CH₂OH protons.

      • A broad singlet for the -OH proton and a broad singlet for the -NH proton (these may exchange with D₂O).[12]

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum.

    • Expected Signals: Six distinct carbon signals corresponding to the N-CH₃, the cyclobutane CH₂ groups, the quaternary carbon, and the -CH₂OH carbon.

  • D₂O Shake: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the OH and NH protons should diminish or disappear, confirming their assignment.[12]

Protocol 2: Mass Spectrometry (MS)

Rationale: MS confirms the molecular weight of the compound.

  • Method: Use Electrospray Ionization (ESI) coupled with a Liquid Chromatography system (LC-MS).

  • Analysis: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton (115.18 + 1.007 = 116.19). Predicted collision cross-section data can further aid in identification.[3]

Protocol 3: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of a small molecule.

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or TFA, is a standard starting point.

  • Detection: Use a UV detector (e.g., at 210 nm, as the compound lacks a strong chromophore) or an Evaporative Light Scattering Detector (ELSD).

  • Analysis: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks provides the purity percentage.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • GHS Classification: The compound is classified with the GHS07 pictogram.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves, eye protection, and face protection.[13]

    • Handle in a well-ventilated area or a chemical fume hood.[13]

    • In case of contact with eyes or skin, rinse immediately with plenty of water.[13]

Conclusion

This compound represents a valuable, non-planar building block for drug discovery and medicinal chemistry. Its rigid cyclobutane core offers a proven strategy for enhancing metabolic stability and achieving desirable 3D orientations for target binding. The synthetically versatile amino alcohol moiety provides convenient points for chemical elaboration. While detailed experimental data on the compound itself is sparse, its structural components are well-established motifs in successful drug candidates. By leveraging the protocols and understanding outlined in this guide, researchers can effectively synthesize, characterize, and incorporate this promising scaffold into their discovery programs to develop novel therapeutics.

References

  • Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100522. [Link][1]

  • Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Kirton, S. B., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(1), e202100528. [Link][6]

  • A2Z Chemical. (n.d.). {1-[(methylamino)methyl]cyclobutyl}methanol. [Link][14]

  • PubChemLite. (n.d.). This compound (C6H13NO). [Link][3]

  • ResearchGate. (n.d.). Examples of β-amino alcohol drugs. [Link][10]

  • Diva-Portal.org. (2006). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link][9]

  • ResearchGate. (n.d.). Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol moiety. [Link][15]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET. [Link][13]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link][16]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0002721). [Link][17]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link][11]

  • Chemspace. (n.d.). [3-(methylamino)cyclobutyl]methanol hydrochloride. [Link][18]

  • Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. [Link][12]

  • Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane. [19]

  • Google Patents. (n.d.). CN1618786A - Method of preparing methylamine by methanol gaseous phase amination. [20]

Sources

An In-depth Technical Guide to [1-(Methylamino)cyclobutyl]methanol (CAS No. 180205-31-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1-(Methylamino)cyclobutyl]methanol, a substituted cyclobutane derivative, represents a unique building block for medicinal chemistry and drug discovery. The rigid, puckered structure of the cyclobutane ring offers a valuable scaffold for introducing conformational constraints and improving metabolic stability in drug candidates.[1][2] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and predicted analytical characteristics of this compound. While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs—a primary alcohol and a secondary amine—are common pharmacophores, suggesting its potential as a versatile intermediate in the synthesis of novel therapeutic agents. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug development endeavors.

Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif in modern drug design.[2] Its unique three-dimensional, puckered conformation allows for the precise spatial arrangement of substituents, which can be critical for optimizing interactions with biological targets.[3] Unlike more flexible aliphatic chains, the constrained nature of the cyclobutane scaffold can reduce the entropic penalty upon binding to a receptor, potentially leading to enhanced potency. Furthermore, the incorporation of cyclobutane rings has been shown to improve the metabolic stability and pharmacokinetic profiles of drug candidates by blocking sites of metabolism.[1][2] this compound, possessing both a nucleophilic secondary amine and a primary alcohol, presents a bifunctional scaffold for the elaboration into a diverse array of more complex molecules.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 180205-31-6[4]
Molecular Formula C₇H₁₅NO[4]
Molecular Weight 129.20 g/mol [4]
Appearance Solid (predicted)
SMILES CNCC1(CCC1)CO[4]
Hazard Statements H302 (Harmful if swallowed)
Precautionary Statements P264, P270, P301+P312, P330, P501

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Reduction of Amino Acid cluster_1 Step 2: N-Methylation (Eschweiler-Clarke Reaction) Start 1-Aminocyclobutane-1-carboxylic acid Intermediate (1-Aminocyclobutyl)methanol Start->Intermediate  LiAlH₄, THF  Then H₂O quench   End This compound Intermediate->End  HCHO, HCOOH  Heat  

Caption: Proposed two-step synthesis of this compound.

Step 1: Reduction of 1-Aminocyclobutane-1-carboxylic Acid

The initial step involves the reduction of the carboxylic acid moiety of 1-aminocyclobutane-1-carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[5]

Caption: Reduction of 1-aminocyclobutane-1-carboxylic acid to (1-aminocyclobutyl)methanol.

Experimental Protocol (Proposed):

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The flask is cooled in an ice bath.

  • Addition of Amino Acid: 1-Aminocyclobutane-1-carboxylic acid is slowly added as a solid or a solution in anhydrous THF to the stirred suspension of LiAlH₄. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then heated to reflux to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-aminocyclobutyl)methanol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

The final step is the methylation of the primary amine of (1-aminocyclobutyl)methanol to the desired secondary amine. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation, utilizing formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][6] This reaction is known to proceed without the formation of quaternary ammonium salts.[1]

Caption: N-methylation of (1-aminocyclobutyl)methanol via the Eschweiler-Clarke reaction.

Experimental Protocol (Proposed):

  • Reaction Setup: (1-Aminocyclobutyl)methanol is dissolved in an excess of formic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Formaldehyde: An aqueous solution of formaldehyde is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux for several hours until the evolution of carbon dioxide ceases. The reaction progress can be monitored by TLC.

  • Work-up: The reaction mixture is cooled to room temperature and made basic by the careful addition of a sodium hydroxide solution.

  • Isolation: The product is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation or column chromatography.

Analytical Characterization (Predicted)

In the absence of published experimental data, the following analytical characteristics for this compound are predicted based on its structure and the known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

    • Cyclobutane protons: A complex multiplet in the range of 1.5-2.5 ppm.

    • Hydroxymethyl protons (-CH₂OH): A singlet or a multiplet around 3.5 ppm.

    • Methylamino protons (-NHCH₃): A singlet for the methyl group around 2.4 ppm, and a broad singlet for the NH proton.

    • Methylene protons (-CH₂-N): A singlet or multiplet around 2.6 ppm.

    • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should display signals for each of the unique carbon atoms.

    • Cyclobutane carbons: Signals in the aliphatic region, typically between 15 and 40 ppm.

    • Quaternary cyclobutane carbon: A signal around 40-50 ppm.

    • Hydroxymethyl carbon (-CH₂OH): A signal around 60-70 ppm.

    • Methylamino carbon (-CH₃): A signal around 30-40 ppm.

    • Methylene carbon (-CH₂-N): A signal around 50-60 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns for amino alcohols include:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a resonance-stabilized iminium ion.

  • Loss of Water: A peak at M-18, corresponding to the loss of a water molecule from the alcohol functional group.[7][8][9]

  • Loss of a Methyl Radical: A peak at M-15, corresponding to the loss of a methyl group.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound itself, its structural features suggest several potential applications in medicinal chemistry:

  • Scaffold for Library Synthesis: The bifunctional nature of the molecule allows for diverse chemical modifications at both the amine and alcohol functionalities, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening.

  • Introduction of Conformational Rigidity: As a cyclobutane derivative, it can be incorporated into larger molecules to restrict conformational flexibility, which can lead to increased selectivity and potency.[1][2]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other cyclic or acyclic fragments in known bioactive compounds to improve their pharmacokinetic properties.

Conclusion

This compound is a valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. This guide provides a comprehensive theoretical framework for its synthesis and characterization. The proposed synthetic route, leveraging the reduction of a readily available amino acid and a subsequent Eschweiler-Clarke methylation, offers a practical approach for its preparation. The predicted analytical data provides a basis for its identification and characterization. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1-[(Methylamino)methyl]cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and development, the precise characterization of a molecule's three-dimensional structure is a cornerstone of ensuring safety, efficacy, and intellectual property. (1-[(Methylamino)methyl]cyclobutyl)methanol, a novel small molecule with potential therapeutic applications, presents a unique structural elucidation challenge due to the combination of a strained cyclobutane ring, a secondary amine, and a primary alcohol. This guide provides an in-depth, technically-focused walkthrough of the multifaceted analytical strategies employed to definitively confirm its molecular architecture. We will delve into the causality behind the selection of specific analytical techniques, the interpretation of the resulting data, and the logical framework that connects disparate pieces of spectral information into a cohesive and irrefutable structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of modern structure elucidation methodologies.

Part 1: Foundational Analysis - Confirming the Molecular Formula and Functional Groups

The initial phase of any structure elucidation workflow is to establish the fundamental building blocks of the molecule: its elemental composition and the key functional groups present. This is achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

High-resolution mass spectrometry is indispensable for determining the precise elemental formula of an unknown compound.[1] Unlike nominal mass spectrometry, which provides the integer mass of a molecule, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the differentiation between ions of the same nominal mass but different elemental compositions.

For (1-[(Methylamino)methyl]cyclobutyl)methanol, analysis via Electrospray Ionization (ESI) in positive ion mode is the preferred method. ESI is a soft ionization technique that typically produces an abundant protonated molecule, [M+H]+, minimizing initial fragmentation and preserving the molecular ion for accurate mass measurement.[1]

Expected Result:

The molecular formula of (1-[(Methylamino)methyl]cyclobutyl)methanol is C7H15NO. The expected monoisotopic mass of the neutral molecule is 129.1154 u. The protonated molecule, [C7H16NO]+, would therefore have an expected m/z of 130.1232. Observation of a high-intensity ion at or very near this m/z value in the HRMS spectrum provides strong evidence for the proposed elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: A First Look at the Functional Groups

FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target molecule, we expect to see characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-H stretches of the aliphatic components.[2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid (1-[(Methylamino)methyl]cyclobutyl)methanol sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Interpretation of the FTIR Spectrum:

The FTIR spectrum will provide a "fingerprint" of the molecule's functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Significance
O-H Stretch (Alcohol)3400 - 3200Broad, strongConfirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[3]
N-H Stretch (Secondary Amine)3350 - 3310Weak to medium, sharpConfirms the presence of the secondary amine. This peak is typically sharper than the O-H stretch.[2][4]
C-H Stretch (sp³ C-H)3000 - 2850Strong, sharpIndicates the presence of aliphatic C-H bonds in the cyclobutane ring and methyl/methylene groups.
C-N Stretch (Aliphatic Amine)1250 - 1020Medium to weakSupports the presence of the amine functionality.[2][5]

The presence of both a broad O-H stretch and a sharper N-H stretch in the same region is a key initial confirmation of the bifunctional nature of the molecule.[3]

Part 2: Unraveling the Carbon-Proton Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4][6] By analyzing the chemical shifts, coupling constants, and correlations between nuclei, we can piece together the connectivity and stereochemistry of the molecule. For (1-[(Methylamino)methyl]cyclobutyl)methanol, a suite of 1D and 2D NMR experiments is required.

The puckered, non-planar conformation of the cyclobutane ring introduces complexity into the NMR spectra, as protons in axial and equatorial positions will have different chemical shifts and coupling constants.[7][8]

1D NMR: ¹H and ¹³C Spectra

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons. The chemical shifts are influenced by the electron density around the proton.

Predicted ¹H NMR Data (in CDCl₃):

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H on -OHVariable (e.g., 2.0-4.0)Broad singlet1HChemical shift is concentration and solvent dependent; often broad due to exchange.[9][10]
H on -NHVariable (e.g., 1.5-3.0)Broad singlet1HChemical shift is also variable and the peak is often broad.[4][5] D₂O exchange can be used for confirmation.
-CH₂-OH~3.5Singlet2HProtons on a carbon adjacent to an oxygen are deshielded.
-CH₂-NH-~2.6Singlet2HProtons on a carbon adjacent to a nitrogen are deshielded.[5]
-N-CH₃~2.4Singlet3HA characteristic sharp singlet for an N-methyl group.[4]
Cyclobutane CH₂1.8 - 2.2Multiplets6HComplex overlapping multiplets due to the puckered ring structure and diastereotopic protons.

D₂O Shake Experiment: To definitively identify the -OH and -NH protons, a small amount of deuterium oxide (D₂O) is added to the NMR tube. The labile protons will exchange with deuterium, causing their signals to disappear from the spectrum.[4][5]

¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is then used to differentiate between CH₃, CH₂, and CH carbons.

Predicted ¹³C NMR Data (in CDCl₃):

Assignment Predicted Chemical Shift (ppm) DEPT-135 Phase Rationale
-C H₂-OH~68Negative (CH₂)Carbon attached to an electronegative oxygen is significantly deshielded.
Quaternary C of cyclobutane~45No signalThe carbon atom to which the methylamino and methanol groups are attached.
-C H₂-NH-~55Negative (CH₂)Carbon attached to nitrogen is deshielded.
-N-C H₃~36Positive (CH₃)Typical chemical shift for an N-methyl carbon.
Cyclobutane C H₂~30Negative (CH₂)Aliphatic carbons of the cyclobutane ring.
Cyclobutane C H₂~15Negative (CH₂)The puckered nature may lead to slightly different chemical shifts for the cyclobutane carbons.
2D NMR: Connecting the Pieces

While 1D NMR provides a list of the parts, 2D NMR shows how they are connected.[11][12]

Workflow for 2D NMR Analysis:

Caption: Logical workflow for structure elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.[11][13] In our molecule, we would expect to see correlations between the protons within the cyclobutane ring, helping to trace the connectivity of this four-membered ring.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached.[13][14] This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. For example, the proton signal at ~3.5 ppm will show a correlation to the carbon signal at ~68 ppm, confirming the -CH₂-OH group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule, as it reveals correlations between protons and carbons that are two or three bonds away.[12][14] This is essential for connecting the different spin systems and for probing the environment around quaternary (non-protonated) carbons.

Key HMBC Correlations for Structural Confirmation:

Proton Signal (¹H) Correlates to Carbon Signal (¹³C) Significance
-N-H Quaternary C, -C H₂-NH-, -N-C H₃Confirms the attachment of the NH group to the quaternary carbon and its proximity to the methyl and methylene groups.
-H O-CH₂-Quaternary C, -C H₂-OHConfirms the hydroxymethyl group is attached to the quaternary carbon.
-N-CH₃-C H₂-NH-, Quaternary CConnects the methyl group to the nitrogen and confirms the overall methylaminomethyl substituent.
Cyclobutane protonsOther cyclobutane carbons, Quaternary CConfirms the connectivity of the cyclobutane ring and its attachment to the quaternary center.

Part 3: Definitive Structure Confirmation

The combined data from HRMS, FTIR, and a full suite of NMR experiments provides a very strong case for the proposed structure. However, for regulatory submissions and absolute certainty, further confirmation is often required.

Tandem Mass Spectrometry (MS/MS): Corroborating Connectivity through Fragmentation

In a tandem MS/MS experiment, the protonated molecular ion ([M+H]⁺ at m/z 130) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide further evidence for the proposed structure. Amines often undergo characteristic α-cleavage.[15]

Predicted Fragmentation Pathway:

MSMS_Fragmentation cluster_M Parent Ion cluster_F1 Fragment 1 cluster_F2 Fragment 2 M [M+H]⁺ m/z 130 F1 m/z 99 M->F1 Loss of CH₂O (Formaldehyde) F2 m/z 86 M->F2 Loss of C₂H₅O (cleavage of cyclobutane ring)

Caption: Predicted major fragmentation pathways in MS/MS.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[15] For our molecule, this could lead to the loss of a CH₂OH radical or cleavage within the cyclobutane ring. The observation of predicted fragment ions would strongly support the assigned connectivity.

Single-Crystal X-ray Crystallography: The Ultimate Proof

When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry.[9][16] It is considered the gold standard for structural elucidation.[17] The technique involves diffracting X-rays off the crystal lattice and analyzing the diffraction pattern to generate an electron density map of the molecule.[17][18]

Protocol Overview: Single-Crystal X-ray Diffraction

  • Crystal Growth: Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, acetone/hexanes) to obtain single crystals of sufficient size and quality (ideally > 0.1 mm in all dimensions).

  • Data Collection: Mount a suitable crystal on a diffractometer. A stream of cold nitrogen is used to cool the crystal, minimizing thermal vibrations and improving data quality. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in a final, highly accurate molecular structure.

The resulting crystal structure would provide precise bond lengths, bond angles, and conformational information, definitively confirming the connectivity and the puckered nature of the cyclobutane ring.

Conclusion

The structure elucidation of (1-[(Methylamino)methyl]cyclobutyl)methanol is a systematic process that builds a case from fundamental properties to intricate three-dimensional details. The initial confirmation of the molecular formula by HRMS and the identification of key functional groups by FTIR lay the groundwork. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps out the carbon-proton framework, with HMBC being particularly crucial for connecting the molecular fragments across the quaternary carbon. Finally, tandem mass spectrometry provides corroborating evidence of this connectivity through predictable fragmentation, while single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular architecture. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, a critical requirement for advancing any novel compound in the drug development pipeline.

References

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An In-depth Technical Guide to the Spectral Analysis of [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Predicted Spectroscopic Workflow

The workflow for the complete spectroscopic characterization of [1-(Methylamino)cyclobutyl]methanol is a logical progression from determining the molecular framework and functional groups to detailed structural elucidation.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Pattern IR Infrared (IR) Spectroscopy Identify Functional Groups (O-H, N-H, C-N) MS->IR Provides Molecular Formula Context NMR Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) Elucidate Connectivity & Stereochemistry IR->NMR Confirms Functional Groups for NMR Structure Structure Confirmation NMR->Structure Definitive Structural Assignment

Caption: A typical workflow for the spectroscopic analysis of a small molecule like this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum on the same instrument. A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons, as well as exchangeable protons from the alcohol and amine groups. The chemical shifts are influenced by the electronegativity of the attached nitrogen and oxygen atoms. The cyclobutane ring protons are expected to exhibit complex splitting patterns due to their rigid nature and diastereotopicity.[4][5]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.50Singlet2HCH ₂-OHMethylene protons adjacent to the hydroxyl group are deshielded by the electronegative oxygen.
~ 2.70Singlet2HCH ₂-NHMethylene protons adjacent to the amine are deshielded by the nitrogen.
~ 2.45Singlet3HN-CHMethyl protons on the nitrogen atom.
~ 2.20Multiplet2HCyclobutyl CH ₂ (α)Protons on the cyclobutane ring adjacent to the quaternary carbon.
~ 1.90Multiplet4HCyclobutyl CH ₂ (β)Protons on the cyclobutane ring further from the substitution.
BroadSinglet2HOH , NH Exchangeable protons; their chemical shift and appearance are concentration and solvent dependent.[6]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 68C H₂-OHCarbon attached to the electronegative oxygen atom.
~ 60C H₂-NHCarbon attached to the nitrogen atom.
~ 45Quaternary C The quaternary carbon of the cyclobutane ring, typically weaker in intensity.
~ 36N-C H₃Methyl carbon attached to the nitrogen.
~ 30Cyclobutyl C H₂ (α)Cyclobutane carbons adjacent to the quaternary center. The chemical shift of cyclobutane itself is around 22.4 ppm.[7]
~ 15Cyclobutyl C H₂ (β)The remaining cyclobutane carbon.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[8] For this compound, we expect to see characteristic absorption bands for the O-H, N-H, C-N, and C-H bonds.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As this compound is likely a liquid or low-melting solid, a thin film can be prepared by placing a drop of the neat sample between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400 - 3200O-H stretchAlcoholBroad, strong
3350 - 3310N-H stretchSecondary AmineSharp, weak to medium (one band)
2960 - 2850C-H stretchAlkane (cyclobutyl, methyl, methylene)Strong, sharp
1250 - 1020C-N stretchAliphatic AmineMedium to weak
1050 - 1000C-O stretchPrimary AlcoholStrong
910 - 665N-H wagSecondary AmineBroad, strong

The presence of both a broad O-H stretch and a sharper N-H stretch in the same region of the spectrum will be a key identifying feature.[9][10]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules and will likely produce a rich fragmentation pattern.

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). The instrument is scanned over a mass-to-charge (m/z) range that includes the expected molecular ion.

Predicted Mass Spectral Data

The molecular ion peak (M⁺) for this compound is expected at m/z = 129. Since it contains one nitrogen atom, the molecular weight is odd, consistent with the nitrogen rule.[11][12] The fragmentation will likely be dominated by cleavages alpha to the heteroatoms (oxygen and nitrogen) and cleavage of the cyclobutane ring.

m/zIonFragmentation Pathway
129[M]⁺Molecular Ion
112[M - NH₂CH₃]⁺Loss of the methylamino group.
98[M - CH₂OH]⁺Alpha-cleavage with loss of the hydroxymethyl radical.
84[M - C₂H₅O]⁺Complex rearrangement and fragmentation.
71[C₄H₉N]⁺Cleavage of the cyclobutane ring.
58[CH₃NH=CH₂]⁺Alpha-cleavage adjacent to the nitrogen, a common fragmentation for N-methylamines.[11]
44[CH₂=NHCH₃]⁺Another common amine fragmentation.
31[CH₂=OH]⁺Alpha-cleavage adjacent to the oxygen.
Key Fragmentation Pathways

Alpha-cleavage is a dominant fragmentation pathway for both amines and alcohols, as it leads to the formation of resonance-stabilized cations.[13]

G cluster_0 Predicted Mass Spectrometry Fragmentation mol [C₇H₁₅NO]⁺ m/z = 129 frag1 [M - CH₂OH]⁺ m/z = 98 mol->frag1 α-cleavage at C-C(O) frag2 [CH₃NH=CH₂]⁺ m/z = 58 mol->frag2 α-cleavage at C-C(N) frag3 [CH₂=OH]⁺ m/z = 31 mol->frag3 α-cleavage at C-C(O)

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. By combining the information from these three analytical techniques, researchers and drug development professionals can confidently identify and characterize this molecule. The predicted data, based on sound spectroscopic principles and analysis of similar structures, serves as a robust framework for interpreting experimental results. The detailed protocols and rationale behind the spectral interpretations are designed to support rigorous scientific investigation.

References

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Synthesis of [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

The cyclobutane motif is a highly sought-after structural scaffold in modern medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability to drug candidates.[1][2] Its unique three-dimensional geometry provides a powerful tool for optimizing ligand-target interactions and improving pharmacokinetic profiles.[3][4] This guide provides a comprehensive, in-depth technical overview of a robust and logical synthetic pathway to [1-(Methylamino)cyclobutyl]methanol, a valuable bifunctional cyclobutane building block. We will dissect a three-step synthetic sequence, beginning from the commercially available cyclobutanone. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a framework of chemical logic, causality behind experimental choices, and field-proven insights to ensure reproducible and scalable synthesis.

Introduction: The Strategic Value of the Cyclobutane Scaffold

Historically, the synthesis of cyclobutane derivatives was often challenging due to inherent ring strain, which limited their widespread adoption.[1][4] However, advancements in synthetic methodologies have made these structures more accessible, revealing their significant potential in drug discovery.[4][5][6] Unlike more flexible cycloalkanes, the puckered conformation of the cyclobutane ring serves as a rigid scaffold, enabling the precise spatial orientation of pharmacophoric groups.[2] This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, the increased sp³-carbon fraction associated with cyclobutane rings often correlates with improved metabolic stability and solubility, key attributes in developing viable drug candidates.[1]

This compound (CAS: 180205-31-6) is a prime example of a versatile cyclobutane building block. It features a secondary amine and a primary alcohol, offering two distinct points for chemical modification and library development. This guide details a reliable synthetic route that leverages fundamental organic transformations to construct this valuable intermediate.

Retrosynthetic Analysis and Pathway Design

A logical synthesis begins with a sound retrosynthetic plan. The target molecule, this compound, can be conceptually disconnected to reveal a straightforward and scalable synthetic strategy. The primary alcohol can be traced back to a carboxylic acid, which in turn can be derived from a nitrile. This nitrile is accessible through a well-established multicomponent reaction.

G cluster_target Target Molecule cluster_precursors Key Precursors cluster_starting Starting Materials target This compound amino_acid 1-(Methylamino)cyclobutane -1-carboxylic Acid target->amino_acid C-O bond formation (Reduction) amino_nitrile 1-(Methylamino)cyclobutane -1-carbonitrile amino_acid->amino_nitrile C-N bond transformation (Hydrolysis) ketone Cyclobutanone amino_nitrile->ketone Strecker Reaction amine Methylamine amino_nitrile->amine cyanide Cyanide Source (e.g., KCN) amino_nitrile->cyanide

Caption: Retrosynthetic analysis of this compound.

This analysis leads to a three-step forward synthesis:

  • Step 1: Strecker Amino Acid Synthesis: A one-pot reaction between cyclobutanone, methylamine, and potassium cyanide to form the α-aminonitrile intermediate, 1-(methylamino)cyclobutanecarbonitrile.

  • Step 2: Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the aminonitrile to yield the corresponding amino acid, 1-(methylamino)cyclobutanecarboxylic acid.

  • Step 3: Carboxylic Acid Reduction: Selective reduction of the carboxylic acid functionality to a primary alcohol using a powerful hydride reducing agent to afford the final product.

Synthetic Workflow Overview

The forward synthesis is a robust sequence of established organic reactions, providing a clear path to the target molecule.

G start Cyclobutanone + Methylamine + KCN step1 1-(Methylamino)cyclobutane -1-carbonitrile start->step1 Step 1: Strecker Reaction step2 1-(Methylamino)cyclobutane -1-carboxylic Acid step1->step2 Step 2: Acid Hydrolysis end_product [1-(Methylamino)cyclobutyl] methanol step2->end_product Step 3: LiAlH4 Reduction

Caption: Forward synthesis workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each stage of the synthesis.

Step 1: Synthesis of 1-(Methylamino)cyclobutanecarbonitrile

This step employs the Strecker synthesis, a classic and efficient method for producing α-amino nitriles. The reaction proceeds via the in-situ formation of an iminium ion from cyclobutanone and methylamine, which is subsequently attacked by the cyanide nucleophile.

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice-water bath, add a solution of methylamine (40% in H₂O, 1.1 equivalents).

  • Addition of Ketone: Slowly add cyclobutanone (1.0 equivalent) to the methylamine solution while maintaining the internal temperature below 10 °C. Stir the mixture for 30 minutes to facilitate iminium ion formation.

  • Cyanide Addition: In a separate flask, prepare a solution of potassium cyanide (KCN, 1.1 equivalents) in water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Add the KCN solution dropwise to the reaction mixture, ensuring the temperature remains below 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). The choice of solvent depends on the polarity of the product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1-(methylamino)cyclobutanecarbonitrile[7], can be purified by vacuum distillation or column chromatography if necessary.

Causality and Trustworthiness:

  • Temperature Control: Maintaining a low temperature during the initial additions minimizes potential side reactions and controls the exothermicity of imine formation.

  • Stoichiometry: A slight excess of methylamine and cyanide ensures the complete conversion of the limiting reagent, cyclobutanone.

  • Safety: The use of KCN necessitates strict safety protocols. An alternative, though more expensive, method could involve using trimethylsilyl cyanide (TMS-CN) in a non-aqueous solvent, as seen in similar syntheses.[2]

Step 2: Hydrolysis to 1-(Methylamino)cyclobutanecarboxylic Acid

The nitrile group of the intermediate is a masked carboxylic acid. Acid-catalyzed hydrolysis is a standard method to deprotect it, converting the aminonitrile into an amino acid.

Methodology:

  • Reaction Setup: Place the crude or purified 1-(methylamino)cyclobutanecarbonitrile from Step 1 into a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add a 6 M solution of hydrochloric acid (HCl) in excess (e.g., 5-10 equivalents). Caution: This reaction will release heat and potentially toxic vapors. Perform in a fume hood.

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by observing the disappearance of the starting material via TLC.

  • Isolation: After cooling to room temperature, the amino acid hydrochloride salt may precipitate. If not, concentrate the reaction mixture under reduced pressure to obtain the crude salt.

  • Neutralization and Purification: Dissolve the crude salt in a minimum amount of water and adjust the pH to the isoelectric point (typically pH 5-7) using a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to precipitate the zwitterionic amino acid. Filter the solid product, wash with cold water and then ethanol, and dry under vacuum.

Causality and Trustworthiness:

  • Acid Choice: Strong mineral acids like HCl or H₂SO₄ are required to effectively hydrolyze the stable nitrile triple bond.

  • Reflux Conditions: Elevated temperatures are necessary to overcome the activation energy of the hydrolysis reaction.

  • Isoelectric Precipitation: Purifying the amino acid by precipitation at its isoelectric point is a standard and effective technique that removes water-soluble inorganic salts.

Step 3: Reduction to this compound

The final step involves the reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.

Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. Handle with extreme care.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add a solution of 1-(methylamino)cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF dropwise. The addition is exothermic and will produce hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser's method).[8] This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Causality and Trustworthiness:

  • Reagent Choice: LiAlH₄ is one of the few reagents strong enough to efficiently reduce a carboxylic acid directly to an alcohol. Borane-THF complex (BH₃·THF) is a viable alternative that may offer different workup conditions.

  • Inert Conditions: The use of anhydrous solvents and an inert atmosphere is mandatory to prevent the violent decomposition of LiAlH₄ and to ensure the reaction proceeds to completion.

  • Controlled Quenching: The specific Fieser workup procedure is a field-proven method to safely neutralize the reactive aluminum species and generate easily filterable salts, simplifying product isolation.[8]

Data Presentation and Characterization

The physicochemical properties of the target compound are summarized below.

PropertyValueSource(s)
Compound Name This compound[9]
CAS Number 180205-31-6[9][10]
Molecular Formula C₇H₁₅NO[9][10]
Molecular Weight 129.20 g/mol [10]
Form Solid
SMILES CNCC1(CCC1)CO[10]
InChI Key PFLUXSYXRSXOFJ-UHFFFAOYSA-N

Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To monitor the disappearance and appearance of key functional groups (e.g., -C≡N stretch disappearance, -OH stretch appearance).

Conclusion

This guide has outlined a logical, efficient, and scalable three-step synthesis for the valuable building block this compound, starting from cyclobutanone. By leveraging fundamental reactions—the Strecker synthesis, nitrile hydrolysis, and carboxylic acid reduction—this pathway provides a reliable method for accessing this versatile scaffold. The detailed protocols and explanations of the underlying chemical principles are designed to empower researchers to confidently reproduce this synthesis and apply these concepts to the creation of novel cyclobutane-containing molecules for drug discovery and development.

References

  • Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis. Benchchem. [URL: https://www.benchchem.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9353982/]
  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/uploads/20210712/Cyclobutanes%20in%20Drug%20Discovery.pdf]
  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9311802/]
  • Synthetic route for generation of designed cyclobutane fragments. ResearchGate. [URL: https://www.researchgate.net/figure/Synthetic-route-for-generation-of-designed-cyclobutane-fragments-General-conditions-a_fig2_359990111]
  • 1-(methylamino)cyclobutane-1-carbonitrile 97%. AChemBlock. [URL: https://www.achemblock.com/products/P47912.html]
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9891823/]
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  • ((1R,3r)-3-(methylamino)cyclobutyl)methanol. ChemScene. [URL: https://www.chemscene.com/products/CS-0475755.html]
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An In-Depth Technical Guide to the Purity and Stability of [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[1-(Methylamino)cyclobutyl]methanol is a niche bifunctional organic compound featuring a secondary amine and a primary alcohol attached to a cyclobutane ring. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science, where the rigid cyclobutane scaffold can impart specific conformational constraints, and the amino and alcohol functionalities offer versatile points for further chemical modification. The efficacy, safety, and reproducibility of any application utilizing this compound are intrinsically linked to its purity and stability. This guide provides a comprehensive technical overview of the critical aspects of handling, purifying, and characterizing this compound, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity of this promising chemical entity in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1094071-93-8[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.18 g/mol [1]
Appearance Liquid[1]
Purity (Typical) ≥97%[1]
Storage Temperature Room Temperature[1]

Proposed Synthesis Pathway

A potential two-step synthesis is outlined below:

  • Step 1: Formation of 1-(Hydroxymethyl)cyclobutanamine. This can be achieved through a Strecker-like synthesis starting from cyclobutanone. Reaction with a cyanide source (e.g., KCN) and ammonia, followed by hydrolysis of the resulting aminonitrile, would yield the primary amino alcohol. A more direct approach would be the reaction of cyclobutanone with nitromethane, followed by reduction of the nitro group.

  • Step 2: N-Methylation. The primary amine from Step 1 can be selectively methylated to the desired secondary amine. A common and effective method is reductive amination with formaldehyde. The primary amine reacts with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield this compound.

G cluster_0 Step 1: Synthesis of Primary Amino Alcohol cluster_1 Step 2: N-Methylation Cyclobutanone Cyclobutanone Intermediate Intermediate Cyclobutanone->Intermediate 1. KCN, NH₃ 2. Hydrolysis 1-(Hydroxymethyl)cyclobutanamine 1-(Hydroxymethyl)cyclobutanamine Intermediate->1-(Hydroxymethyl)cyclobutanamine Imine_Intermediate Imine_Intermediate 1-(Hydroxymethyl)cyclobutanamine->Imine_Intermediate Formaldehyde This compound This compound Imine_Intermediate->this compound Reducing Agent (e.g., STAB)

Purification Strategies

The purification of this compound is critical to remove unreacted starting materials, reagents, and byproducts from the synthesis. Given its amino alcohol structure, a combination of techniques is often most effective.

Acid-Base Extraction

This is a fundamental and highly effective first-pass purification technique for basic compounds like this compound.[2]

Protocol:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and partition into the aqueous layer.

  • Separate the aqueous layer, which now contains the protonated product.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basify the aqueous layer with a suitable base (e.g., 2 M NaOH) to a pH > 10 to deprotonate the product.

  • Extract the free base back into a fresh portion of the organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

G Crude Product in Organic Solvent Crude Product in Organic Solvent Acid Wash (1M HCl) Acid Wash (1M HCl) Crude Product in Organic Solvent->Acid Wash (1M HCl) Protonation Aqueous Layer (Protonated Product) Aqueous Layer (Protonated Product) Acid Wash (1M HCl)->Aqueous Layer (Protonated Product) Separation Basification (2M NaOH) Basification (2M NaOH) Aqueous Layer (Protonated Product)->Basification (2M NaOH) Deprotonation Extraction into Organic Solvent Extraction into Organic Solvent Basification (2M NaOH)->Extraction into Organic Solvent Isolation Drying and Concentration Drying and Concentration Extraction into Organic Solvent->Drying and Concentration Purified Product Purified Product Drying and Concentration->Purified Product

Distillation

For thermally stable liquids, fractional distillation under reduced pressure can be an effective method for removing non-volatile impurities or those with significantly different boiling points.

Column Chromatography

Due to the polar nature of the amino and alcohol groups, column chromatography on silica gel can be challenging, often leading to tailing and poor separation.[3] However, it can be successful with careful selection of the mobile phase.

Recommendations:

  • Normal-Phase Chromatography: A polar solvent system, such as dichloromethane/methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 95:5:0.5 DCM:MeOH:NH₄OH), can be used to mitigate interactions with the acidic silica gel.

  • Reverse-Phase Chromatography: This can be a more suitable option for polar compounds. A C18-functionalized silica gel with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid, can provide good separation.

Purity Determination: A Multi-faceted Analytical Approach

A single analytical technique is often insufficient to fully characterize the purity of a compound. A combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis due to its high resolution and sensitivity.[4]

Protocol for HPLC-UV/MS Analysis:

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compound and any less polar impurities, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Detection:

    • UV/Vis (DAD/PDA): Monitor at a low wavelength (e.g., 200-220 nm) where the compound is likely to have some absorbance, even without a strong chromophore. A photodiode array detector allows for peak purity assessment.[5]

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is ideal for this compound. MS detection provides confirmation of the molecular weight of the main peak and allows for the identification of impurities based on their mass-to-charge ratio.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful tool for purity assessment.[7]

Protocol for GC-MS Analysis:

  • Column: A polar stationary phase, such as a wax-type polyethylene glycol (PEG) column, is recommended for small polar molecules.[1]

  • Injection: Split or splitless injection depending on the sample concentration.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) is typically used.

  • Detection (MS): Electron ionization (EI) at 70 eV will produce a characteristic fragmentation pattern that can be used for identification and comparison to spectral libraries.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and can also be used for quantitative purity analysis (qNMR).

  • ¹H NMR: The proton NMR spectrum will provide detailed information about the structure of the molecule. The chemical shifts and coupling constants of the cyclobutane ring protons can be complex but are highly informative about the ring's conformation.[5][9] The presence of signals from impurities can be readily detected.

  • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule, providing further structural confirmation.

  • qNMR: By integrating the signals of the analyte against a certified internal standard of known purity and concentration, a highly accurate and precise purity value can be determined without the need for a reference standard of the analyte itself.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for its proper storage and handling, as well as for predicting its shelf-life. The presence of a secondary amine and a primary alcohol suggests potential degradation pathways.

Forced Degradation Studies

To proactively identify potential degradation products and establish stability-indicating analytical methods, forced degradation studies are recommended.[10] These studies involve subjecting the compound to more extreme conditions than it would typically encounter.

Recommended Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

  • Oxidation: 3% H₂O₂ at room temperature. The secondary amine is susceptible to oxidation.

  • Thermal Stress: Heating the solid or liquid sample at a high temperature (e.g., 80-100 °C).

  • Photostability: Exposure to UV and visible light according to ICH Q1B guidelines.

G cluster_0 Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Potential Degradation Products Potential Degradation Products Acidic Hydrolysis->Potential Degradation Products Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Potential Degradation Products Oxidation Oxidation Oxidation->Potential Degradation Products Thermal Stress Thermal Stress Thermal Stress->Potential Degradation Products Photostability Photostability Photostability->Potential Degradation Products This compound This compound This compound->Acidic Hydrolysis Forced Degradation This compound->Basic Hydrolysis Forced Degradation This compound->Oxidation Forced Degradation This compound->Thermal Stress Forced Degradation This compound->Photostability Forced Degradation Analytical Method Validation Analytical Method Validation Potential Degradation Products->Analytical Method Validation Stability-Indicating

Potential Degradation Pathways
  • Oxidation: The secondary amine can be oxidized to form N-oxides or other related species. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric CO₂ to form carbamates.

  • Ring Opening: While the cyclobutane ring is generally stable, it can undergo ring-opening reactions under harsh acidic or basic conditions, or upon exposure to certain catalysts.[11]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the purity and stability of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Protection from light is also advisable to prevent photochemical degradation. While room temperature storage is generally acceptable, for long-term storage, refrigeration (2-8 °C) may be considered to slow down potential degradation processes.

  • Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.[11] Due to its basic nature, it can be corrosive.[12]

Conclusion

The purity and stability of this compound are critical parameters that dictate its suitability and performance in research and development. A comprehensive approach to its characterization, involving a combination of purification techniques and a multi-faceted analytical strategy, is paramount. By understanding its potential synthesis and degradation pathways, and by implementing robust purification and analytical protocols, researchers can ensure the quality and integrity of this valuable chemical building block, leading to more reliable and reproducible scientific outcomes.

References

  • Casado, J., Mosquera, R. A., & Rios, M. A. (1998). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 36(10), 753-760.
  • Kind, T., & Fiehn, O. (2013). Computational mass spectrometry for small molecules. Current Opinion in Biotechnology, 24(1), 43-49.
  • Vila, J. C., et al. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
  • Process for the purification of an aminoalcohol. U.S. Patent 5,866,719, issued February 2, 1999.
  • Meiboom, S., & Snyder, L. C. (1967). Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 46(5), 1939-1944.
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  • Baranac-Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry, 79(18), 8870-8877.
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An In-depth Technical Guide to the Solubility of [1-(Methylamino)cyclobutyl]methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physicochemical property that dictates its fate from early-stage discovery to formulation.[1][2][3] Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, diminished bioavailability, and difficulties in creating viable drug delivery systems.[1][2] This guide focuses on [1-(Methylamino)cyclobutyl]methanol, a unique building block featuring a cyclobutane motif increasingly utilized in medicinal chemistry to enhance properties such as metabolic stability and to serve as an aryl isostere.[4][5] Understanding and accurately determining the solubility of this compound is paramount for its effective application in the synthesis of novel therapeutic agents.

This document provides a comprehensive overview of the theoretical underpinnings of solubility, the known physicochemical properties of this compound, and a detailed, field-proven protocol for its solubility determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for critical decision-making in your research endeavors.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior from its structural features and predicted properties.

PropertyValueSource
Molecular FormulaC₇H₁₅NO[6][7]
Molecular Weight129.20 g/mol [7]
Physical FormSolid or Liquid[8]
Predicted pKa15.05 ± 0.10[6]
Predicted LogP0.3684[7]
Hydrogen Bond Donors2[7]
Hydrogen Bond Acceptors2[7]
Rotatable Bonds3[7]

Note: There is conflicting information regarding the physical state of this compound, with some suppliers listing it as a solid and others as a liquid. This highlights the importance of empirical verification of a compound's physical properties upon receipt.

The structure of this compound, possessing both a secondary amine and a primary alcohol, suggests a propensity for hydrogen bonding with both donor and acceptor solvent molecules. The predicted LogP value indicates a relatively balanced lipophilic and hydrophilic character. These features suggest that the compound is likely to exhibit solubility in a range of polar and potentially some non-polar aprotic solvents. The amine group also implies that its solubility in aqueous media will be pH-dependent.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Key factors influencing the solubility of this compound include:

  • Hydrogen Bonding: The presence of both -OH and -NH groups allows for the formation of hydrogen bonds, which will be a dominant factor in its solubility in protic solvents like water, methanol, and ethanol.

  • Polarity: The molecule possesses polar functional groups, suggesting good solubility in polar solvents.

  • pH: The secondary amine is basic and can be protonated in acidic solutions. This ionization will significantly increase its aqueous solubility. Therefore, determining the pH-solubility profile is crucial.[9]

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is standard practice to measure solubility at controlled temperatures, such as 4°C for stability studies and 37°C to mimic physiological conditions.[9][10]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][11] This method involves equilibrating an excess amount of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add chosen solvent A->B Step 1 C Seal and agitate at controlled temperature (e.g., 24-48 hours) B->C Step 2 D Centrifuge or filter to remove undissolved solid C->D Step 3 E Extract aliquot of supernatant/filtrate D->E Step 4 F Dilute if necessary E->F Step 5 G Quantify concentration (e.g., HPLC, UV-Vis) F->G Step 6 H Calculate solubility (e.g., in mg/mL or µM) G->H Step 7

Caption: Workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Detailed Experimental Protocol

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus with appropriate filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Test Samples:

    • Add an excess amount of this compound to a vial. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

    • Accurately add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[10]

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved compound.[2][10]

  • Phase Separation:

    • After equilibration, remove the vials and allow any remaining solid to settle.

    • Carefully separate the saturated solution from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filtration: Filter the solution through a chemically compatible filter (e.g., 0.22 µm) to remove any solid particles. Care must be taken to avoid adsorption of the compound onto the filter material.[12]

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant or filtrate.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[12][13] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[2][11]

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, µg/mL, or molarity (M).

Alternative and High-Throughput Solubility Assays

While the shake-flask method is the gold standard for thermodynamic solubility, other methods are often employed, particularly in early drug discovery where speed is essential.

  • Kinetic Solubility: This method typically involves dissolving the compound in an organic solvent like DMSO and then adding this stock solution to an aqueous buffer.[1][2] The point at which precipitation occurs is determined, often by nephelometry (light scattering).[2][14] Kinetic solubility is generally higher than thermodynamic solubility but provides a rapid assessment for screening large numbers of compounds.[3]

Kinetic vs. Thermodynamic Solubility

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility A Compound in DMSO stock B Addition to aqueous buffer A->B C Precipitation detected (Nephelometry) B->C D Higher apparent solubility C->D E Excess solid compound F Equilibration in solvent E->F G Saturated solution analyzed F->G H True equilibrium solubility G->H

Caption: Conceptual difference between kinetic and thermodynamic solubility determination.

  • Spectroscopic Methods: UV-Vis absorption spectroscopy can be a straightforward method for determining the concentration of a dissolved compound, provided the compound has a chromophore and does not suffer from interference from the solvent or impurities.[13][15]

Conclusion and Future Directions

While readily available solubility data for this compound is scarce, this guide provides the necessary theoretical framework and practical, step-by-step protocols for its empirical determination. The shake-flask method, in conjunction with a robust analytical technique like HPLC, will yield the most accurate and reliable thermodynamic solubility data. For researchers in the fast-paced environment of drug discovery, understanding the nuances between thermodynamic and kinetic solubility is key to selecting the appropriate assay for their needs.

The unique structural motifs of this compound make it an intriguing building block for novel therapeutics. A comprehensive characterization of its solubility in a diverse panel of pharmaceutically relevant solvents and buffer systems is a critical first step in unlocking its full potential. The methodologies outlined in this guide provide a clear path to generating this essential data, thereby enabling more informed and successful drug development campaigns.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

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  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10). Retrieved from [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

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  • {1-[(methylamino)methyl]cyclobutyl}methanol. (n.d.). Retrieved from [Link]

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Unmasking the Molecular Targets of [1-(Methylamino)cyclobutyl]methanol: An In-depth Technical Guide to In Silico Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of biological targets for the novel small molecule, [1-(Methylamino)cyclobutyl]methanol. As the landscape of drug discovery increasingly incorporates computational methodologies to expedite and refine the identification of lead compounds, a robust understanding of predictive tools is paramount for researchers, scientists, and drug development professionals. This document eschews a rigid, templated approach in favor of a logically structured narrative that mirrors the scientific process. We will delve into the foundational principles of ligand-based and structure-based target prediction, offering detailed, field-proven protocols for the utilization of publicly accessible, high-fidelity web servers. Furthermore, this guide emphasizes the critical importance of data interpretation and the subsequent in silico characterization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles to construct a holistic preliminary assessment of this compound's therapeutic potential.

Introduction: The Enigmatic Profile of this compound

This compound is a small molecule featuring a cyclobutane moiety, a structural motif of growing interest in medicinal chemistry. The rigid, puckered conformation of the cyclobutane ring can confer advantageous properties such as improved metabolic stability, conformational constraint, and enhanced binding affinity to biological targets.[1] Despite its intriguing structure, the specific biological targets and pharmacological effects of this compound remain largely uncharacterized in publicly available literature. This lack of empirical data presents a quintessential challenge and an opportunity for in silico target prediction methodologies to generate testable hypotheses and guide future experimental validation.

The core objective of this guide is to provide a detailed roadmap for researchers to independently predict and analyze the potential biological targets of this compound, thereby illuminating its potential therapeutic applications and liabilities.

The Cornerstone of Prediction: Ligand-Based Approaches

Ligand-based target prediction operates on the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.[2] This approach is particularly valuable when the structure of the target protein is unknown or when a rapid, large-scale screening is desired.

The Starting Point: Molecular Representation

The initial and most critical step is to obtain a machine-readable representation of this compound. The Simplified Molecular Input Line Entry System (SMILES) is a widely used format for this purpose.

SMILES String for this compound: CNCC1(CCC1)CO[3]

This SMILES string will serve as the primary input for the ligand-based prediction servers.

Workflow for Ligand-Based Target Prediction

The general workflow for ligand-based target prediction is a systematic process of submitting the molecular structure to specialized web servers that compare it against vast databases of known bioactive ligands.

LigandBasedWorkflow cluster_input Input Preparation cluster_prediction Prediction Servers cluster_analysis Results Analysis cluster_output Output SMILES Obtain SMILES String CNCC1(CCC1)CO SwissTarget SwissTargetPrediction SMILES->SwissTarget Submit TargetNet TargetNet SMILES->TargetNet Submit SuperPred SuperPred SMILES->SuperPred Submit Probability Analyze Target Probabilities/Scores SwissTarget->Probability TargetNet->Probability SuperPred->Probability Class Examine Predicted Target Classes Probability->Class KnownLigands Review Most Similar Known Ligands Class->KnownLigands Hypothesis Generate Target Hypotheses KnownLigands->Hypothesis

Caption: Ligand-Based Target Prediction Workflow.

Detailed Protocol: SwissTargetPrediction

SwissTargetPrediction is a widely used and validated web server that predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[4][5][6][7]

Step-by-Step Protocol:

  • Navigate to the SwissTargetPrediction website: Access the server through a web browser.

  • Input the Molecule: In the "Paste a SMILES in this box, or draw a molecule" field, enter the SMILES string for this compound: CNCC1(CCC1)CO.

  • Select Species: Choose "Homo sapiens" from the dropdown menu to focus the prediction on human proteins.

  • Initiate Prediction: Click the "Predict targets" button.

  • Analyze Results: The output will be a list of predicted targets ranked by probability. Pay close attention to the "Probability" column. The results also provide a pie chart visualizing the predicted target classes (e.g., kinases, proteases, G protein-coupled receptors).

Interpreting the Results:

The "Probability" score reflects the likelihood that the query molecule interacts with the listed target. It is crucial to examine the "Known actives" section for each predicted target. This reveals the known ligands that are most similar to your query molecule and provides a basis for understanding the prediction. A high probability score supported by structurally similar known actives strengthens the prediction.[6]

Corroborative Predictions: TargetNet and SuperPred

To enhance the confidence in the predicted targets, it is best practice to utilize multiple prediction algorithms.

  • TargetNet: This server employs a multi-target structure-activity relationship (SAR) approach to predict a drug-target interaction profile.[8] The output is a list of targets with a predicted probability of interaction.

  • SuperPred: This tool predicts the Anatomical Therapeutic Chemical (ATC) classification and the protein targets of a compound based on its chemical structure.[9][10][11][12][13]

By comparing the high-ranking predictions from these independent servers, a consensus list of the most probable targets for this compound can be compiled.

Web Server Primary Methodology Key Output
SwissTargetPrediction 2D and 3D Similarity to Known LigandsRanked list of targets with probabilities
TargetNet Multi-target SAR ModelsPredicted drug-target interaction profile with probabilities
SuperPred Chemical Similarity and Machine LearningPredicted ATC classification and target proteins

A Deeper Dive: Structure-Based Approaches

Structure-based methods, particularly reverse docking, offer a complementary approach by predicting the binding of a ligand to the three-dimensional structures of known proteins.[14] This method is invaluable for visualizing potential binding modes and estimating the strength of the interaction.

Preparing the Ligand: From 2D to 3D

Reverse docking requires a 3D representation of the ligand, typically in an SDF or MOL2 file format. The SMILES string can be converted to a 3D structure using various tools.

Recommended Tool: Open Babel

Open Babel is a versatile open-source chemical toolbox that can perform this conversion.[15][16] Alternatively, several online converters are available.[17][18][19]

Step-by-Step Protocol (using an online converter):

  • Find a reliable online SMILES to 3D SDF converter.

  • Input the SMILES string: CNCC1(CCC1)CO.

  • Generate and download the 3D structure in SDF format.

Reverse Docking Workflow

The reverse docking process involves screening the 3D ligand structure against a library of protein binding sites.

StructureBasedWorkflow cluster_input Input Preparation cluster_prediction Reverse Docking cluster_analysis Results Analysis cluster_output Output SMILES SMILES String CNCC1(CCC1)CO Convert Convert to 3D SDF SMILES->Convert ReverseDock ReverseDock Web Server Convert->ReverseDock Upload 3D Ligand BindingEnergy Analyze Binding Affinity/Energy ReverseDock->BindingEnergy PDB Protein Structure Database (e.g., PDB) PDB->ReverseDock Target Library BindingPose Visualize Binding Pose BindingEnergy->BindingPose Interactions Identify Key Interactions (H-bonds, etc.) BindingPose->Interactions ValidatedHypothesis Structurally Supported Target Hypotheses Interactions->ValidatedHypothesis

Caption: Structure-Based Reverse Docking Workflow.

Detailed Protocol: ReverseDock

ReverseDock is a user-friendly web server for performing blind docking of a single ligand to multiple protein targets using AutoDock Vina.[20][21]

Step-by-Step Protocol:

  • Navigate to the ReverseDock website.

  • Upload the Ligand: Upload the 3D SDF file of this compound.

  • Select Protein Targets: The server allows for the selection of protein targets. For an initial broad screen, a representative set of proteins from various classes can be chosen. If ligand-based methods have suggested potential targets, their PDB structures can be specifically selected.

  • Submit the Docking Job: Provide an email address to receive a notification upon completion.

  • Analyze the Results: The results will include a ranked list of protein targets based on their predicted binding affinity (in kcal/mol). The server also provides the docked poses of the ligand within the protein binding sites.

Interpreting the Results:

The primary metric in docking is the binding affinity or score. A more negative value generally indicates a stronger predicted binding interaction.[22][23][24] It is essential to visually inspect the top-ranked binding poses using a molecular visualization tool like PyMOL.[3][25][26] Look for favorable interactions such as hydrogen bonds and hydrophobic contacts between the ligand and key residues in the protein's active site.

Beyond Target Identification: In Silico ADMET Profiling

Identifying potential targets is only the first step. A preliminary assessment of a compound's drug-likeness and safety profile is crucial. In silico ADMET prediction tools can provide valuable insights into these properties.[25][27][28]

ADMET Property Description Recommended Web Server
Absorption Prediction of oral bioavailability, Caco-2 permeability, and P-glycoprotein substrate status.pkCSM[6][29][30][31], SwissADME[8][9][10][32][33]
Distribution Prediction of blood-brain barrier penetration and plasma protein binding.pkCSM[6][29][30][31], SwissADME[8][9][10][32][33]
Metabolism Prediction of cytochrome P450 (CYP) inhibition.pkCSM[6][29][30][31], SwissADME[8][9][10][32][33]
Excretion Prediction of total clearance.pkCSM[6][29][30][31]
Toxicity Prediction of acute oral toxicity, hepatotoxicity, and mutagenicity.ProTox-II[1][2][4][34][35]

General Protocol for ADMET Prediction:

  • Access the chosen web server(s).

  • Input the SMILES string for this compound.

  • Run the prediction.

  • Analyze the output, paying attention to any predicted liabilities (e.g., poor absorption, potential toxicity).

Synthesizing the Data and Formulating a Hypothesis

The culmination of these in silico investigations is the generation of a data-driven hypothesis regarding the biological targets and therapeutic potential of this compound.

  • Consolidate Target Predictions: Create a table summarizing the top-ranked targets from the ligand-based and structure-based analyses. Look for consensus targets that are predicted by multiple methods.

  • Evaluate Binding Plausibility: For the consensus targets, critically evaluate the reverse docking results. Do the predicted binding poses make chemical sense? Are there strong interactions with key active site residues?

  • Consider the ADMET Profile: Does the predicted ADMET profile support or detract from the potential of this compound as a therapeutic agent for the identified targets?

  • Formulate a Testable Hypothesis: Based on the synthesized data, propose a primary hypothesis for the mechanism of action of this compound. For example: "this compound is a potential inhibitor of [Target Protein X], with a favorable preliminary ADMET profile, suggesting its investigation as a novel therapeutic for [associated disease]."

This hypothesis then serves as a robust foundation for guiding subsequent experimental validation studies, such as in vitro binding assays and cell-based functional assays.

Conclusion

This technical guide has outlined a systematic and comprehensive in silico approach to predict the biological targets of the uncharacterized small molecule, this compound. By leveraging a combination of ligand-based and structure-based methodologies, researchers can efficiently generate high-quality, testable hypotheses. The integration of ADMET profiling further enriches this preliminary assessment, providing a more complete picture of the molecule's potential. The workflows and protocols detailed herein are designed to be accessible and empower researchers to unlock the therapeutic promise of novel chemical entities in the ever-evolving landscape of drug discovery.

References

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  • Charite University Medicine Berlin. (n.d.). ProTox-II. Retrieved from [Link]

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  • BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.
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  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. Available at: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available at: [Link]

  • Seffernick, J., & Lindert, S. (2020). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Visualized Experiments, (158), e61084. Available at: [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
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  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074–D1082. Available at: [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. Available at: [Link]

  • FYIcenter.com. (n.d.). SDF Generator from SMILES. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Convert SMILES to 3D structure. Retrieved from [Link]

  • Daina, A., & Zoete, V. (2017). Help - SwissADME. Retrieved from [Link]

  • Biosig Lab. (n.d.). Help - How to use pkCSM. Retrieved from [Link]

  • K-L, et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. bioRxiv. Available at: [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Li, H., et al. (2006). TarFisDock: a web server for identifying drug targets with docking approach. Nucleic Acids Research, 34(Web Server issue), W219–W224. Available at: [Link]

  • University of Freiburg. (n.d.). ReverseDock. Retrieved from [Link]

  • Yao, Y., et al. (2016). TargetNet: a web service for predicting potential drug-target interaction profiling via multi-target SAR models. Journal of Computer-Aided Molecular Design, 30(5), 393–402. Available at: [Link]

  • Dunkel, M., et al. (2008). SuperPred: drug classification and target prediction. Nucleic Acids Research, 36(Web Server issue), W55–W59. Available at: [Link]

  • Knowles, J., & Gromo, G. (2003). A guide to drug discovery: Target selection in drug discovery. Nature Reviews Drug Discovery, 2(1), 63–69. Available at: [Link]

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  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Available at: [Link]

  • Charité - Universitätsmedizin Berlin. (n.d.). SuperPred. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. Available at: [Link]

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Navigating the Uncharted: A Technical Guide to the Safe Handling of [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Properties

[1-(Methylamino)cyclobutyl]methanol is a substituted cycloalkane with potential applications in pharmaceutical and chemical synthesis. Understanding its fundamental properties is the first step in safe handling.

PropertyValueSource
CAS Number 180205-31-6ChemScene[1]
Alternative CAS 1094071-93-8Sigma-Aldrich[2]
Molecular Formula C₇H₁₅NOChemScene[1]
Molecular Weight 129.20 g/mol ChemScene[1]
Physical Form SolidChemicalBook[3], Sigma-Aldrich[4]
Purity Typically ≥97%CymitQuimica[5], Sigma-Aldrich[2]
Boiling Point (Predicted) 192.0 ± 13.0 °CChemicalBook[3]
Density (Predicted) 0.961 ± 0.06 g/cm³ChemicalBook[3]
Storage Temperature 2-8°C, sealed in a dry environmentChemScene[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Section 2: Hazard Identification and Toxicological Profile

While a comprehensive toxicological profile is not publicly available, the compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed [2][4]

  • H315: Causes skin irritation [2]

  • H319: Causes serious eye irritation [2]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can cause irritation, is an acute toxicant (harmful), a skin sensitizer, or has narcotic effects.[2][4]

Expert Analysis of Toxicological Risk:

The toxicological profile is consistent with many amino alcohols. The primary amine and alcohol functional groups can lead to the observed irritant effects.

  • Oral Toxicity (H302): Ingestion can lead to harmful effects. The mechanism is likely related to the compound's absorption and potential disruption of metabolic pathways. The estimated lethal dose for methanol, a related compound, is between 300 to 1,000 mg/kg, with as little as 10 mL potentially causing blindness.[6][7] While this is not a direct analogue, it underscores the need for caution with similar structures.

  • Skin and Eye Irritation (H315 & H319): The basicity of the amino group and the polarity of the alcohol group can disrupt the lipid bilayers of skin and eye tissues, leading to irritation. Direct contact should be avoided.

Section 3: Prudent Practices for Handling and Storage

A proactive approach to handling is crucial. The following protocols are designed to minimize exposure risk.

Laboratory Handling Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don Personal Protective Equipment (PPE) prep2 Prepare work area in a chemical fume hood prep1->prep2 prep3 Verify emergency equipment is accessible prep2->prep3 handle1 Retrieve compound from 2-8°C storage prep3->handle1 handle2 Allow to equilibrate to room temperature handle1->handle2 handle3 Weigh and dispense compound carefully handle2->handle3 handle4 Perform experimental procedures handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 clean2 Dispose of waste in 'Hazardous Waste' container clean1->clean2 clean3 Return compound to storage clean2->clean3 clean4 Remove PPE and wash hands clean3->clean4

Caption: Recommended workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always don appropriate Personal Protective Equipment (PPE) before handling.[8][9]

    • Conduct all manipulations within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[9]

    • Ensure an eyewash station and safety shower are readily accessible.[10]

    • Prohibit eating, drinking, and smoking in the laboratory area.[11][12]

  • Handling:

    • Retrieve the compound from its designated 2-8°C storage.[1]

    • Allow the container to reach room temperature before opening to avoid condensation.

    • Use spark-proof tools and avoid creating dust.

    • For solutions, use a calibrated pipette with a bulb; never pipette by mouth.[11]

  • Storage:

    • Keep the container tightly sealed when not in use.[1]

    • Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • The recommended storage condition is at 2-8°C.[1]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary barriers to exposure.

Control MeasureSpecificationRationale
Engineering Controls Chemical Fume HoodPrevents inhalation of airborne particles.
Eye Protection Chemical Splash GogglesProtects against splashes that can cause serious eye irritation.[13]
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact.[8][13]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a fume hood.A respirator may be necessary for large spills or if a fume hood is not available.[14]

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Response Decision Tree:

Caption: Decision tree for emergency response to an incident.

Detailed Emergency Protocols:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][15]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10][16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[17][18]

  • Spills: For small spills, use an inert absorbent material, and place it in a sealed container for disposal. For large spills, evacuate the area and contact Environmental Health and Safety.[10]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.[19][20]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[19][21]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety program. Do not dispose of this chemical down the drain or in regular trash.[20][21]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced container can then be disposed of as regular trash.[20][22]

This guide provides a framework for the safe handling of this compound. Adherence to these protocols is essential for protecting researchers and maintaining a safe laboratory environment. Always consult with your institution's safety office for specific guidance.

References

  • Methanol - Standard Operating Procedure. [Link]

  • Methanol - AMP Home Page. [Link]

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Methodological & Application

Application Notes and Protocols: [1-(Methylamino)cyclobutyl]methanol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery

In the contemporary landscape of medicinal chemistry, there is a strategic shift away from flat, aromatic structures towards three-dimensional molecular architectures that can better mimic natural ligands and interact with complex biological targets.[1][2] Within this paradigm, strained ring systems, particularly cyclobutanes, have garnered significant attention. The cyclobutane motif, with its unique puckered conformation and inherent ring strain, serves as a powerful tool for medicinal chemists to instill favorable properties into drug candidates.[3][4]

The incorporation of a cyclobutane core can confer a high degree of conformational restriction, which is advantageous for several reasons. By limiting the number of accessible conformations, a cyclobutane scaffold can lock a molecule into its bioactive conformation, thereby enhancing potency and selectivity for its target.[1][5] This pre-organization can lead to a lower entropic penalty upon binding. Furthermore, the introduction of sp³-rich cyclobutane fragments can improve key ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, such as metabolic stability and aqueous solubility, by disrupting planarity and presenting novel vectors for substituent placement.[4]

[1-(Methylamino)cyclobutyl]methanol is a bifunctional building block that elegantly combines the desirable features of the cyclobutane scaffold with two key functional handles: a primary alcohol and a secondary amine. This unique arrangement allows for sequential or orthogonal functionalization, making it an exceptionally versatile synthon for the construction of diverse and complex molecular libraries. These functional groups are poised for a variety of synthetic transformations, including but not limited to, amide bond formation, N-alkylation, and esterification, enabling its seamless integration into multi-step synthetic campaigns.

This document provides a comprehensive guide to the synthesis and application of this compound, offering detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Physicochemical Properties and Spectral Data

A clear understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes key computed and experimental data for this compound.

PropertyValueSource
CAS Number 180205-31-6[6][7]
Molecular Formula C₇H₁₅NO[6]
Molecular Weight 129.20 g/mol [6]
Appearance Solid (predicted)-
Topological Polar Surface Area (TPSA) 32.26 Ų-
logP (octanol-water partition coefficient) 0.3684-
Hydrogen Bond Acceptors 2-
Hydrogen Bond Donors 2-
Rotatable Bonds 3-

Synthesis Protocol: A Reliable Route to this compound

The following protocol outlines a robust, two-step synthesis of this compound commencing from the readily available starting material, cyclobutane-1,2-dicarboxylic anhydride. This strategy is adapted from established methodologies for the synthesis of related amino alcohol derivatives.

Overall Synthetic Scheme

G cluster_0 Step 1: Imide Formation cluster_1 Step 2: Reduction Cyclobutane-1,2-dicarboxylic anhydride Cyclobutane-1,2-dicarboxylic anhydride N-Methyl-cyclobutane-1,2-dicarboximide N-Methyl-cyclobutane-1,2-dicarboximide Cyclobutane-1,2-dicarboxylic anhydride->N-Methyl-cyclobutane-1,2-dicarboximide Methylamine, Toluene, Reflux This compound This compound N-Methyl-cyclobutane-1,2-dicarboximide->this compound LiAlH4, THF, Reflux

Caption: Synthetic route to this compound.

Step 1: Synthesis of N-Methyl-cyclobutane-1,2-dicarboximide

This initial step involves the formation of the corresponding imide through the reaction of cyclobutane-1,2-dicarboxylic anhydride with methylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to ring-opening to form an amide-acid intermediate. Subsequent intramolecular condensation with loss of water affords the cyclic imide.

Materials:

  • Cyclobutane-1,2-dicarboxylic anhydride

  • Methylamine (40% solution in water or 2M in THF)

  • Toluene

  • Acetic Anhydride (optional, for dehydration of the intermediate)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of cyclobutane-1,2-dicarboxylic anhydride (1.0 eq) in toluene (5-10 volumes), add a solution of methylamine (1.1 eq) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 24 hours. During this time, the intermediate amide-acid may precipitate.[8]

  • For complete cyclization, the mixture can be heated to reflux with a Dean-Stark trap to remove water. Alternatively, after the initial stirring, the solvent can be removed under reduced pressure, and the residue can be treated with acetic anhydride (2-3 volumes) and stirred at room temperature for 24 hours to facilitate dehydration to the imide.[8]

  • After completion of the reaction (monitored by TLC or LC-MS), the solvent (toluene or acetic anhydride) is removed under reduced pressure.

  • The crude N-methyl-cyclobutane-1,2-dicarboximide can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/n-hexane) or by silica gel chromatography.

Step 2: Reduction of N-Methyl-cyclobutane-1,2-dicarboximide to this compound

The final step involves the reduction of both the carbonyl groups of the imide and the amide linkage to the corresponding alcohol and amine functionalities. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[9][10]

Materials:

  • N-Methyl-cyclobutane-1,2-dicarboximide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Sodium sulfate, anhydrous

  • Water

  • 15% Sodium hydroxide solution

Procedure:

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) and with appropriate personal protective equipment.

  • To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a solution of N-methyl-cyclobutane-1,2-dicarboximide (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.[11] This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford the crude this compound.

  • The product can be further purified by vacuum distillation or silica gel chromatography (using a mobile phase containing a small percentage of a basic modifier like triethylamine to prevent tailing).

Applications in Organic Synthesis: A Gateway to Novel Chemical Matter

The dual functionality of this compound makes it a highly valuable building block for the synthesis of a wide range of molecular scaffolds. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The secondary amine is a versatile nucleophile for alkylation and acylation reactions.

Application Protocol 1: Amide Coupling for the Synthesis of Novel Scaffolds

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry. This compound can be readily acylated to introduce a diverse array of substituents. This is particularly relevant in the synthesis of libraries of compounds for screening against biological targets such as sigma receptors, where an amide linkage can serve as a key structural element.[12][13]

General Reaction Scheme:

G cluster_0 Amide Coupling This compound This compound Acylated Product Acylated Product This compound->Acylated Product R-COOH, Coupling Agent, Base, Solvent

Caption: General scheme for amide coupling with the title compound.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired amide.

Application Protocol 2: Reductive Amination with the Derived Aldehyde

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, which can then be used in reductive amination reactions to introduce a second amino group, further expanding the molecular diversity.

Synthetic Workflow:

G A This compound B [1-(Methylamino)cyclobutyl]carbaldehyde A->B Oxidation (e.g., DMP, PCC) C Diamino Product B->C Reductive Amination (R2NH, NaBH(OAc)3)

Caption: Two-step sequence for the synthesis of diamino derivatives.

Procedure (Oxidation):

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (DMP) (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde. This intermediate is often used in the next step without further purification.

Procedure (Reductive Amination):

  • Dissolve the crude [1-(Methylamino)cyclobutyl]carbaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

  • Add the desired primary or secondary amine (1.1 eq) and a mild acid catalyst such as acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours until completion (monitored by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its unique combination of a conformationally restricted cyclobutane core and orthogonally addressable amino and alcohol functionalities provides a powerful platform for the rapid generation of diverse and structurally complex molecules. The synthetic protocols and application examples provided herein are intended to serve as a practical guide for researchers seeking to leverage the unique attributes of this synthon in their synthetic endeavors. As the demand for novel, three-dimensional chemical matter continues to grow, building blocks such as this compound will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutic agents.

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The Strategic Integration of [1-(Methylamino)cyclobutyl]methanol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Conformationally Constrained Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the various strategies employed, the use of small, conformationally restricted carbocycles has gained significant traction. The cyclobutane moiety, in particular, has emerged as a valuable scaffold, offering a unique three-dimensional geometry that can profoundly influence a molecule's interaction with its biological target.[1] Its rigid, puckered structure can lock flexible molecules into a bioactive conformation, thereby enhancing potency and selectivity.[2][3] Furthermore, cyclobutane rings can serve as effective bioisosteres for more common chemical groups, improving metabolic stability and other pharmacokinetic parameters.[4][5]

This document provides a comprehensive guide to the synthesis and application of a key cyclobutane-containing building block: [1-(Methylamino)cyclobutyl]methanol . We will delve into detailed protocols for its preparation and explore its utility as a strategic component in the design of next-generation therapeutics, with a particular focus on its potential application in the development of Janus Kinase (JAK) inhibitors for the treatment of inflammatory and autoimmune diseases.[6][7]

Physicochemical Properties and Design Rationale

The strategic value of this compound in drug design stems from its unique combination of structural features. The incorporation of this building block into a lead compound can offer several advantages:

PropertyAdvantage in Drug Design
Conformational Rigidity The cyclobutane ring restricts the rotational freedom of the molecule, reducing the entropic penalty upon binding to a target protein and potentially increasing binding affinity.
Three-Dimensionality The puckered nature of the cyclobutane ring allows for precise spatial positioning of substituents, enabling optimal interactions within a binding pocket.
Metabolic Stability The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, potentially leading to an improved pharmacokinetic profile.[8]
Improved Physicochemical Properties As a bioisosteric replacement for other groups, it can modulate properties such as solubility and lipophilicity.[4]
Vectorial Projection of Substituents The 1,1-disubstitution pattern on the cyclobutane ring projects the methylamino and methanol groups in distinct vectors, which can be exploited for multi-point binding interactions with a target.

Synthesis of this compound: A Two-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the preparation of the precursor, (1-aminocyclobutyl)methanol, followed by a selective N-methylation.

Protocol 1: Synthesis of (1-Aminocyclobutyl)methanol

This procedure is based on the principles of a Strecker-type synthesis followed by reduction.

Step 1: Synthesis of 1-amino-1-cyanocyclobutane

  • To a stirred solution of cyclobutanone (1.0 eq) in ethanol (5 mL/g of ketone) at 0 °C, add a solution of sodium cyanide (1.1 eq) in water (2 mL/g of cyanide).

  • Slowly add a solution of ammonium chloride (1.2 eq) in water (3 mL/g of salt) to the mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Extract the aqueous mixture with dichloromethane (3 x 10 mL/g of ketone).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Reduction to (1-Aminocyclobutyl)methanol

  • Prepare a solution of the crude 1-amino-1-cyanocyclobutane from the previous step in anhydrous tetrahydrofuran (THF) (10 mL/g).

  • Carefully add this solution dropwise to a stirred suspension of lithium aluminum hydride (LAH) (2.5 eq) in anhydrous THF (15 mL/g of LAH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LAH used.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the combined filtrate under reduced pressure to afford (1-aminocyclobutyl)methanol as a crude oil, which can be purified by vacuum distillation or column chromatography.

Protocol 2: N-Methylation of (1-Aminocyclobutyl)methanol via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a reliable method for the methylation of primary amines to their corresponding tertiary amines, or in this case, the mono-methylation of a primary amine to a secondary amine, without the formation of quaternary ammonium salts.[9][10][11][12][13]

  • To a round-bottom flask, add (1-aminocyclobutyl)methanol (1.0 eq) and formic acid (2.5 eq).

  • Cool the mixture in an ice bath and slowly add aqueous formaldehyde (37 wt. %, 2.2 eq).

  • Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, monitoring for the evolution of carbon dioxide.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and basify to pH > 10 with 2M aqueous sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL/g of starting amine).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

G cluster_0 Protocol 1: Synthesis of Precursor cluster_1 Protocol 2: N-Methylation Cyclobutanone Cyclobutanone Aminonitrile 1-Amino-1-cyanocyclobutane Cyclobutanone->Aminonitrile NaCN, NH4Cl Aminoalcohol (1-Aminocyclobutyl)methanol Aminonitrile->Aminoalcohol LiAlH4, THF TargetCompound This compound Aminoalcohol->TargetCompound HCOOH, HCHO (Eschweiler-Clarke) Aminoalcohol->TargetCompound

Figure 1. Synthetic workflow for this compound.

Application in Medicinal Chemistry: A Scaffold for JAK Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[6][14] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAK inhibitors a promising class of therapeutics.[7][15]

The this compound scaffold is an attractive building block for the synthesis of novel JAK inhibitors. Its rigid structure can help to correctly orient pharmacophoric groups within the ATP-binding site of the kinase, while the secondary amine and primary alcohol provide convenient handles for further chemical modification.

Illustrative Synthetic Application: Coupling to a Heterocyclic Core

The following protocol outlines a general procedure for coupling this compound to a chlorinated heterocyclic core, a common structural motif in kinase inhibitors.

Protocol 3: N-Arylation with a Heterocyclic Chloride

  • To a solution of this compound (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane (10 mL/g of heterocycle), add a hindered base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Add the chloro-heterocyclic core (1.0 eq) to the mixture.

  • Heat the reaction to 80-120 °C and stir for 12-24 hours. The reaction can be monitored by LC-MS.

  • For reactions that are sluggish, a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos) can be added to facilitate a Buchwald-Hartwig amination.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

G cluster_workflow Application Workflow BuildingBlock This compound Coupling N-Arylation (e.g., Buchwald-Hartwig) BuildingBlock->Coupling Heterocycle Chloro-heterocyclic Core (e.g., Pyrrolo[2,3-d]pyrimidine) Heterocycle->Coupling TargetMolecule JAK Inhibitor Candidate Coupling->TargetMolecule

Figure 2. Application of the building block in JAK inhibitor synthesis.

Characterization and Quality Control

The identity and purity of synthesized this compound and its derivatives should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group, the cyclobutane protons, the methylene protons of the methanol group, and the exchangeable protons of the amine and alcohol.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the expected mass of the compound.
Infrared Spectroscopy Characteristic absorption bands for O-H and N-H stretching, as well as C-H and C-N stretching.
Purity (HPLC/GC) A single major peak indicating high purity (typically >95%).

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for medicinal chemistry. Its unique structural features provide a powerful tool for the design of novel therapeutics with improved pharmacological profiles. The protocols detailed herein offer a practical guide for its synthesis and application, particularly in the promising area of JAK inhibitor development. As the demand for innovative drug candidates with enhanced properties continues to grow, the strategic use of conformationally constrained scaffolds like this compound is poised to play an increasingly important role in the future of drug discovery.

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  • Lead Sciences. (1-Aminocyclobutyl)methanol hydrochloride. [Link]

  • Sato, S.; Sakamoto, T.; Miyazawa, E.; Kikugawa, Y. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron2004 , 60, 7899-7906. [Link]

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Application Notes & Protocols: Investigating [1-(Methylamino)cyclobutyl]methanol for Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Cyclobutane Scaffolds in CNS Drug Discovery

The quest for novel neurotherapeutics is an ongoing challenge, driven by the need for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. In recent years, the cyclobutane moiety has garnered significant attention as a versatile scaffold in medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity to biological targets and improve metabolic stability.[3][4][5] The incorporation of a cyclobutane ring can lead to compounds with favorable properties for central nervous system (CNS) applications, including the potential for enhanced blood-brain barrier (BBB) penetration.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for [1-(Methylamino)cyclobutyl]methanol . While this specific molecule is not extensively characterized in existing neuroscience literature, its structural features—a compact cyclobutane core, a secondary amine, and a primary alcohol—suggest plausible interactions with various CNS targets. These application notes will, therefore, serve as a foundational framework for exploring its therapeutic potential.

Compound Profile: this compound

PropertyValueSource
CAS Number 180205-31-6[6][7]
Molecular Formula C₇H₁₅NO[6][8]
Molecular Weight 129.20 g/mol [6][7][8]
Structure A cyclobutane ring substituted with a methylamino group and a methanol group at the same carbon.N/A
Appearance Solid[7]

Hypothesized Neuromodulatory Mechanisms and Potential Therapeutic Applications

The chemical structure of this compound provides a basis for several hypotheses regarding its potential neuromodulatory activity. The presence of a secondary amine is a common feature in many centrally acting drugs, suggesting possible interactions with aminergic systems such as dopamine, serotonin, or norepinephrine transporters or receptors. The compact and relatively lipophilic nature of the cyclobutane scaffold may facilitate passage across the blood-brain barrier, a critical prerequisite for a CNS-active compound.

Potential Therapeutic Areas for Investigation:

  • Depression and Anxiety: Modulation of monoamine neurotransmitter systems is a cornerstone of treatment for mood and anxiety disorders.

  • Cognitive Enhancement: Compounds that influence neurotransmitter release or receptor function can have pro-cognitive effects.

  • Neurodegenerative Diseases: Targeting specific neurotransmitter systems can provide symptomatic relief in conditions like Parkinson's or Alzheimer's disease.

Experimental Workflow for Investigating this compound

The following diagram outlines a comprehensive workflow for the preclinical evaluation of this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor_Binding Receptor Binding Assays Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) Receptor_Binding->Functional_Assays Transporter_Uptake Neurotransmitter Transporter Uptake Assays Functional_Assays->Transporter_Uptake ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Transporter_Uptake->ADME_Tox PK_Studies Pharmacokinetic Studies (Rodent) ADME_Tox->PK_Studies Proceed if favorable profile BBB_Penetration Blood-Brain Barrier Penetration Assessment PK_Studies->BBB_Penetration Behavioral_Models Behavioral Models (e.g., Forced Swim Test, Novel Object Recognition) BBB_Penetration->Behavioral_Models Target_Engagement In Vivo Target Engagement (e.g., Microdialysis) Behavioral_Models->Target_Engagement

Caption: Proposed experimental workflow for the preclinical evaluation of this compound.

Detailed Protocols

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to a panel of CNS receptors and transporters.

Rationale: This initial screening step is crucial for identifying potential molecular targets. A broad panel, including dopamine, serotonin, and norepinephrine receptors and transporters, is recommended based on the compound's structure.

Materials:

  • This compound

  • Cell membranes prepared from cell lines expressing the target receptor/transporter

  • Radioligand specific for each target (e.g., [³H]dopamine for DAT, [³H]citalopram for SERT)

  • Scintillation vials and cocktail

  • Filtration apparatus and glass fiber filters

  • Assay buffer (specific to each target)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at the appropriate temperature and for a sufficient duration to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound for each target and calculate the Ki using the Cheng-Prusoff equation.

Parameter Description
IC₅₀ The concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, representing the affinity of the compound for the receptor.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of this compound across an artificial membrane mimicking the blood-brain barrier.

Rationale: A critical early indicator of a compound's potential for CNS activity is its ability to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting this.

Materials:

  • This compound

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Brain lipid solution

  • Phosphate buffered saline (PBS) at pH 7.4

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with the brain lipid solution.

  • Compound Addition: Add the test compound solution in PBS to the donor wells.

  • Assay Assembly: Place the donor plate into the acceptor plate containing fresh PBS.

  • Incubation: Incubate the plate assembly for a specified period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    Pe = (-Vd * Va / (A * t * (Vd + Va))) * ln(1 - (Ca(t) / Cequilibrium))

    Where:

    • Vd and Va are the volumes of the donor and acceptor wells

    • A is the filter area

    • t is the incubation time

    • Ca(t) is the compound concentration in the acceptor well at time t

    • Cequilibrium is the concentration at equilibrium

Permeability (Pe) Predicted BBB Penetration
> 4.0 x 10⁻⁶ cm/sHigh
2.0 - 4.0 x 10⁻⁶ cm/sMedium
< 2.0 x 10⁻⁶ cm/sLow
Protocol 3: In Vivo Behavioral Assessment - Forced Swim Test (Rodent Model)

Objective: To evaluate the potential antidepressant-like effects of this compound in a rodent model.

Rationale: The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant activity. A reduction in immobility time is interpreted as an antidepressant-like effect.

Materials:

  • This compound

  • Vehicle control (e.g., saline or a suitable solvent)

  • Positive control (e.g., a known antidepressant like fluoxetine)

  • Adult male mice or rats

  • Cylindrical containers filled with water

  • Video recording and analysis software

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Dosing: Administer this compound, vehicle, or the positive control at a specified time before the test (e.g., 30-60 minutes).

  • Pre-swim Session (Day 1): Place each animal in the water-filled cylinder for a 15-minute pre-swim session. This is to induce a state of helplessness.

  • Test Session (Day 2): 24 hours after the pre-swim, place the animals back into the cylinders for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

G cluster_0 Day 1 cluster_1 Day 2 (24h later) Dosing1 Administer Compound/Vehicle PreSwim 15 min Pre-Swim Session Dosing1->PreSwim Dosing2 Administer Compound/Vehicle TestSwim 5 min Test Session Dosing2->TestSwim Scoring Score Immobility Time TestSwim->Scoring

Caption: Workflow for the two-day Forced Swim Test protocol.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a comprehensive starting point for the investigation of this compound as a potential neuroscience research tool and therapeutic candidate. The unique structural properties of the cyclobutane scaffold are increasingly being leveraged in modern drug discovery.[3] While the specific biological activity of this compound remains to be elucidated, the proposed experimental workflow offers a rational and systematic approach to uncovering its potential. Further studies, including more advanced in vivo models and detailed structure-activity relationship (SAR) analyses of related analogs, will be crucial in fully defining its neuromodulatory profile and therapeutic utility.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Karageorgis, G., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 26(48), 10971-10977. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9). [Link]

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Application Notes & Protocols: A Phased Approach to Investigating the Effects of [1-(Methylamino)cyclobutyl]methanol on Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2026-01-MCM

Abstract: This document provides a comprehensive, phased investigational framework for researchers, scientists, and drug development professionals to characterize the effects of the novel compound, [1-(Methylamino)cyclobutyl]methanol, on central nervous system (CNS) neurotransmitter systems. The protocols outlined herein are designed to systematically evaluate the compound's pharmacological profile, from initial in vitro target engagement to in vivo neurochemical and behavioral outcomes. The structure of this guide follows a logical drug discovery pipeline, beginning with high-throughput screening assays and progressing to more complex, physiologically relevant models. Each protocol is accompanied by an explanation of its underlying principles, ensuring that experimental choices are grounded in established scientific rationale.

Introduction: Rationale for Investigation

The compound this compound (CAS No: 180205-31-6) is a synthetic organic molecule featuring a cyclobutane ring.[1][2][3] The cyclobutane moiety is a "bioisostere" often employed in medicinal chemistry to introduce conformational rigidity, which can lead to improved potency, selectivity, and metabolic stability compared to more flexible acyclic or larger cyclic analogs.[4][5] Structurally, it shares features with known monoamine reuptake inhibitors, such as sibutramine, which also contains a cyclobutane core and is known to inhibit the reuptake of norepinephrine, serotonin, and dopamine.[6]

This structural similarity forms the primary hypothesis for this investigational guide: This compound is a potential modulator of monoamine transporters (MATs), specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

This guide will detail a four-phased approach to test this hypothesis and build a comprehensive pharmacological profile.

G cluster_0 Investigational Workflow phase1 Phase 1: In Vitro Target Profiling phase2 Phase 2: Cellular Functional Assays phase1->phase2 Confirmation of cellular activity phase3 Phase 3: In Vivo Neurochemical Confirmation phase2->phase3 Assessment in a physiological system phase4 Phase 4: Behavioral Phenotyping phase3->phase4 Linking neurochemistry to function

Caption: High-level overview of the four-phased investigational workflow.

Phase 1: In Vitro Target Profiling

Objective: To determine if this compound directly binds to and inhibits the function of the primary monoamine transporters (DAT, NET, and SERT).

Rationale and Causality

Before proceeding to more complex and resource-intensive assays, it is crucial to first establish direct interaction with the putative molecular targets. In vitro assays using cell lines stably expressing a single human transporter type (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT) provide a clean, controlled system to measure binding affinity and functional inhibition without confounding variables from other neuronal proteins.[7][8] This approach is standard in early-stage drug discovery for its high throughput and reproducibility.

Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol utilizes a homogeneous, fluorescence-based method, which offers a safer and often more efficient alternative to traditional radiolabeled neurotransmitter uptake assays.[9][10]

Principle: A fluorescent substrate that mimics biogenic amines is actively transported into cells expressing the target transporter. An external masking dye quenches the fluorescence of any substrate remaining outside the cells. An increase in intracellular fluorescence is directly proportional to transporter activity. Inhibitors of the transporter will prevent substrate uptake, resulting in a reduced fluorescence signal.[10]

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)

  • This compound (test compound)

  • Known inhibitors for positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • 96-well or 384-well black, clear-bottom microplates

  • Bottom-read fluorescence microplate reader

Step-by-Step Methodology:

  • Cell Plating: Seed the transporter-expressing cells into the microplate at a pre-determined optimal density and allow them to adhere and form a confluent monolayer overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Typically, an 11-point concentration curve ranging from 1 nM to 100 µM is appropriate for initial characterization. Include wells for a vehicle control (no compound) and a positive control inhibitor.

  • Assay Initiation:

    • Remove the cell culture medium from the wells.

    • Add the prepared compound dilutions (and controls) to the respective wells.

    • Add the fluorescent substrate/masking dye solution provided in the kit to all wells.

  • Incubation: Incubate the plate at room temperature or 37°C (as per kit instructions) for a specified time (e.g., 10-30 minutes) to allow for substrate uptake.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., Excitation ~485 nm, Emission ~525 nm). The assay can be read in either endpoint or kinetic mode.[10]

  • Data Analysis:

    • Subtract the background fluorescence (wells with masking dye but no cells).

    • Normalize the data: Set the average fluorescence of the vehicle control wells to 100% activity and the positive control (at a saturating concentration) to 0% activity.

    • Plot the normalized percent inhibition against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of transporter activity).

Data Presentation and Interpretation

The IC₅₀ values for this compound at each transporter should be summarized in a table.

TransporterTest Compound IC₅₀ (nM)Positive Control IC₅₀ (nM)
hDATExperimental Valuee.g., 5-15 nM (GBR 12909)
hNETExperimental Valuee.g., 1-5 nM (Desipramine)
hSERTExperimental Valuee.g., 5-20 nM (Fluoxetine)

Interpretation: A low nanomolar IC₅₀ value suggests potent inhibition of the respective transporter. Comparing the IC₅₀ values across the three transporters will reveal the compound's selectivity profile (e.g., a selective serotonin reuptake inhibitor, a dual serotonin-norepinephrine reuptake inhibitor, etc.).

Phase 2: In Vivo Neurochemical Confirmation

Objective: To measure the effect of systemic administration of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of a living animal.

Rationale and Causality

While in vitro assays confirm molecular-level interactions, they do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complex regulatory feedback loops present in the living brain. In vivo microdialysis is the gold-standard technique for directly measuring neurotransmitter concentrations in the extracellular fluid of discrete brain regions in freely moving animals.[11][12] This provides definitive evidence that the compound reaches its CNS target and elicits the expected neurochemical effect (i.e., an increase in synaptic neurotransmitter levels).[13][14]

G cluster_0 In Vivo Microdialysis Workflow surgery Stereotaxic Surgery: Implant guide cannula recovery Animal Recovery (5-7 days) surgery->recovery baseline Probe Insertion & Baseline Sampling (Collect 3-4 baseline samples) recovery->baseline drug_admin Drug Administration (IP, SC, or PO) baseline->drug_admin sampling Post-Injection Sampling (Collect samples every 20 min for 2-3 hours) drug_admin->sampling analysis Sample Analysis (HPLC-ECD) sampling->analysis

Caption: The sequential workflow for an in vivo microdialysis experiment.

Protocol: In Vivo Microdialysis with HPLC-ECD Analysis

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines). The probe is perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is then collected in timed fractions and analyzed for neurotransmitter content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[15][16]

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice

  • Stereotaxic surgery apparatus

  • Microdialysis probes and guide cannulae

  • Syringe pump and liquid swivel system

  • Fraction collector

  • HPLC system with an electrochemical detector (HPLC-ECD)

  • This compound, vehicle solution

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula aimed at the brain region of interest (e.g., prefrontal cortex). Secure the cannula assembly with dental cement. Allow the animal to recover for 5-7 days.

  • Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to the perfusion pump and begin perfusing with aCSF at a slow flow rate (e.g., 1 µL/min).[17] Allow the system to equilibrate for at least 1-2 hours.

  • Baseline Collection: Begin collecting dialysate samples into vials containing an antioxidant (to prevent monoamine degradation) at regular intervals (e.g., every 20 minutes). Collect at least 3-4 stable baseline samples.

  • Compound Administration: Administer a predetermined dose of this compound (or vehicle) via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Post-Injection Collection: Continue collecting dialysate samples for 2-3 hours post-injection to monitor the time course of the drug's effect.

  • Sample Analysis (HPLC-ECD):

    • Inject a small volume of each dialysate sample into the HPLC system.

    • The monoamines are separated on a reverse-phase column.

    • As they elute from the column, they are oxidized at the surface of the electrochemical detector electrode, generating a current that is proportional to the concentration.

    • Quantify the concentration of each neurotransmitter by comparing the peak heights or areas to those of known standards.

  • Data Analysis:

    • Calculate the average concentration of the three baseline samples for each neurotransmitter.

    • Express the data for all subsequent samples as a percentage of this baseline average (% Baseline).

    • Plot the mean % Baseline ± SEM versus time for both the vehicle and drug-treated groups. Use a two-way ANOVA with repeated measures to test for statistical significance.

Data Presentation and Interpretation
Brain RegionNeurotransmitterPeak Effect (% Baseline ± SEM)
Prefrontal CortexDopamine (DA)e.g., 250 ± 30%
Prefrontal CortexNorepinephrine (NE)e.g., 400 ± 55%
Prefrontal CortexSerotonin (5-HT)e.g., 350 ± 40%

Interpretation: A significant, dose-dependent increase in the extracellular concentration of one or more monoamines following drug administration, compared to the vehicle group, confirms the compound's mechanism of action in vivo. The magnitude and duration of the effect provide key information about its potency and pharmacodynamic profile.

Phase 3: Behavioral Phenotyping

Objective: To assess whether the neurochemical changes induced by this compound translate into a functional behavioral outcome consistent with its proposed mechanism (e.g., antidepressant or anxiolytic effects).

Rationale and Causality

Monoamine reuptake inhibitors are the cornerstone of treatment for depression and anxiety disorders.[18] Therefore, if the compound is a potent inhibitor of serotonin and/or norepinephrine reuptake, it is predicted to have antidepressant-like or anxiolytic-like effects in established rodent behavioral models.[19] The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are widely used and validated screening tools for predicting antidepressant and anxiolytic efficacy, respectively.[20][21][22]

Protocol 1: Forced Swim Test (FST) - Antidepressant-like Activity

Principle: When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressant drugs reliably reduce the duration of immobility, promoting active escape-oriented behaviors (swimming or climbing).[19][20]

Step-by-Step Methodology:

  • Habituation (Day 1): Place each mouse or rat individually into a glass cylinder filled with water (23-25°C) for a 15-minute pre-swim session. Remove, dry the animal, and return it to its home cage. This increases immobility on the test day.

  • Drug Administration (Day 2): Administer this compound or vehicle at a specific time before the test (e.g., 30-60 minutes, depending on the route of administration and predicted pharmacokinetics).

  • Test Session (Day 2): Place the animal back into the swim cylinder for a 5- or 6-minute test session. Video-record the session.

  • Behavioral Scoring: An observer, blind to the treatment conditions, should score the last 4 minutes of the test session, quantifying the time spent immobile. Immobility is defined as the cessation of struggling, with the animal making only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility time between the vehicle and drug-treated groups using a t-test or one-way ANOVA, followed by post-hoc tests if multiple doses are used.

Protocol 2: Elevated Plus Maze (EPM) - Anxiolytic-like Activity

Principle: The EPM leverages the conflict between a rodent's natural tendency to explore a novel environment and its innate fear of open, elevated spaces. Anxiolytic compounds reduce the fear of the open arms, leading to an increase in the time spent and the number of entries into the open arms.[21][22]

Step-by-Step Methodology:

  • Apparatus: Use a plus-shaped maze elevated off the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls).

  • Drug Administration: Administer this compound or vehicle at a specific time before the test.

  • Test Session: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes. The session is recorded by an overhead video camera.

  • Behavioral Scoring: An automated tracking system or a blind observer should score several parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms (a measure of general locomotor activity)

  • Data Analysis: The primary measures of anxiolytic activity are the percentage of time spent in the open arms [(Time open / (Time open + Time closed)) * 100] and the percentage of open arm entries. Compare these values between groups using a t-test or ANOVA.

Data Presentation and Interpretation

FST Results Table:

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds ± SEM)
VehicleN/Ae.g., 150 ± 12
Compound X10e.g., 85 ± 10*

EPM Results Table:

Treatment GroupDose (mg/kg)% Time in Open Arms (mean ± SEM)
VehicleN/Ae.g., 15 ± 3%
Compound X5e.g., 35 ± 5%*

Interpretation: A statistically significant reduction in immobility time in the FST suggests antidepressant-like properties. A significant increase in the percentage of time spent in the open arms of the EPM, without a significant change in total arm entries (ruling out hyperactivity), suggests anxiolytic-like properties.

Conclusion and Integrated Profile

By systematically progressing through these four phases, researchers can build a robust and comprehensive pharmacological profile of this compound. The integration of data from in vitro, in vivo neurochemical, and behavioral assays provides a powerful, multi-layered understanding of the compound's mechanism of action and its potential therapeutic utility. A positive result in all phases would strongly support the initial hypothesis that this compound is a centrally-active monoamine reuptake inhibitor with potential for development as an antidepressant or anxiolytic agent.

References

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  • Romo-Mancillas, A., et al. (2021). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. Frontiers in Molecular Biosciences. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Molecular Devices. Available at: [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. Proto-col Exchange. Available at: [Link]

  • Bio-protocol. (2018). Neurotransmitter Release Quantification. Bio-protocol. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Stepanov, V., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

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  • Al-Absi, A., et al. (2022). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology. Available at: [Link]

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  • Andri, M., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]

  • Noor, H., & Wade-Martins, R. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io. Available at: [Link]

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Application Notes & Protocols for High-Throughput Screening with [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has garnered significant attention in medicinal chemistry for its unique conformational properties. Unlike more flexible cycloalkanes, the rigid, puckered structure of cyclobutane can offer advantages in drug design by improving potency, selectivity, and pharmacokinetic profiles.[1][2] The compound [1-(Methylamino)cyclobutyl]methanol (CAS No: 180205-31-6) incorporates this valuable scaffold, presenting a compelling starting point for hit identification campaigns in drug discovery.[3][4][5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in high-throughput screening (HTS) campaigns. We will detail both biochemical and cell-based screening protocols, grounded in established HTS principles, to identify and validate potential "hit" compounds.[8][9][10]

Hypothetical Target and Scientific Rationale

Given the structural features of this compound, particularly the secondary amine and primary alcohol, it is a plausible candidate for interaction with a variety of protein targets. For the purposes of this guide, we will hypothesize a screening campaign against a family of protein kinases . Kinases are a well-established class of drug targets, and their ATP-binding pockets often accommodate small molecules with hydrogen bond donors and acceptors, such as those present in our subject compound.

Part 1: Primary High-Throughput Screening - A Biochemical Approach

The initial phase of an HTS campaign is designed to rapidly screen a large library of compounds to identify initial hits.[11][12] A robust, miniaturized biochemical assay is ideal for this purpose.[9][10][13]

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF®)

We will employ a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a highly sensitive and robust technology suitable for HTS. This assay measures the inhibition of a specific kinase by detecting the phosphorylation of a substrate peptide.

Experimental Workflow for Primary HTS

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound Plating Compound Plating Dispense Reagents Dispense Reagents Compound Plating->Dispense Reagents Reagent Prep Reagent Prep Reagent Prep->Dispense Reagents Incubation Incubation Dispense Reagents->Incubation HTRF Reading HTRF Reading Incubation->HTRF Reading Normalization Normalization HTRF Reading->Normalization Hit Identification Hit Identification Normalization->Hit Identification

Caption: Primary HTS workflow using an HTRF assay.

Detailed Protocol: Primary HTS for Kinase Inhibitors

1. Assay Development and Miniaturization:

  • Before full-scale screening, the assay is developed and optimized in a 384-well format.[14][15]

  • Key parameters to optimize include enzyme and substrate concentrations, ATP concentration (typically at the Km value), and incubation time.

  • The robustness of the assay is determined by calculating the Z'-factor, with a value greater than 0.5 being acceptable for HTS.[14]

2. Compound Handling:

  • This compound and other library compounds are typically stored as 10 mM stock solutions in 100% DMSO.[16]

  • For the primary screen, a single concentration of 10 µM is often used.[14]

3. Step-by-Step Protocol:

StepActionDetails
1Compound Plating Using an automated liquid handler, add 50 nL of compound solution to the appropriate wells of a 384-well assay plate.
2Enzyme Addition Dispense 5 µL of the kinase solution in assay buffer to all wells.
3Substrate/ATP Addition Dispense 5 µL of a solution containing the biotinylated substrate peptide and ATP to initiate the reaction.
4Incubation Incubate the plate at room temperature for 60 minutes.
5Detection Add 10 µL of the HTRF detection reagent mix (containing europium cryptate-labeled anti-phospho antibody and streptavidin-XL665).
6Final Incubation Incubate for an additional 60 minutes at room temperature, protected from light.
7Plate Reading Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

4. Data Analysis and Hit Identification:

  • The HTRF ratio (665 nm / 620 nm) is calculated for each well.

  • Data is normalized to controls: 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).

  • "Hits" are typically defined as compounds that exhibit a percentage inhibition greater than three standard deviations from the mean of the control wells.

Part 2: Secondary Screening and Hit Confirmation - A Cell-Based Approach

Hits from the primary screen require validation in a more biologically relevant system to confirm their activity and rule out false positives.[11] A cell-based assay is an excellent secondary step.[17][18][19]

Assay Principle: Cell Viability Assay

This assay will assess the ability of the hit compounds, including this compound if identified as a hit, to selectively inhibit the proliferation of a cancer cell line known to be dependent on the activity of the target kinase. A multiplexed assay that simultaneously measures cell viability (ATP content) and cytotoxicity (membrane integrity) can provide a more comprehensive picture.[20]

Experimental Workflow for Secondary Screening

Secondary_Screening_Workflow cluster_prep Assay Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Compound Plating Compound Plating Compound Plating->Compound Addition Incubation (72h) Incubation (72h) Compound Addition->Incubation (72h) Add Reagents Add Reagents Incubation (72h)->Add Reagents Plate Reading Plate Reading Add Reagents->Plate Reading Dose-Response Analysis Dose-Response Analysis Plate Reading->Dose-Response Analysis

Caption: Secondary cell-based screening workflow.

Detailed Protocol: Cell-Based Assay for Hit Confirmation

1. Cell Line Selection and Culture:

  • Choose a cancer cell line whose proliferation is known to be driven by the target kinase.

  • Maintain cells in the recommended culture medium and conditions.

2. Step-by-Step Protocol:

StepActionDetails
1Cell Seeding Seed cells into 384-well, clear-bottom white plates at a pre-determined optimal density and allow them to adhere overnight.
2Compound Preparation Prepare a dose-response plate of the hit compounds, typically with an 8-point, 3-fold serial dilution starting from 50 µM.
3Compound Treatment Add the diluted compounds to the cell plates.
4Incubation Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.
5Reagent Addition Add a multiplexed reagent (e.g., CellTiter-Glo® 2.0 for ATP measurement) to the wells.
6Luminescence Reading After a brief incubation, measure the luminescence to determine cell viability.
7(Optional) Cytotoxicity A fluorescent dye that measures membrane integrity can be included in the reagent mix and read on a fluorescent plate reader.

3. Data Analysis and Confirmation:

  • Normalize the luminescence data to vehicle-treated (0% effect) and positive control (100% effect) wells.

  • Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Confirmed hits will show a dose-dependent inhibition of cell proliferation.

Conclusion and Future Directions

These application notes outline a robust and logical workflow for the high-throughput screening of this compound and other small molecules. By employing a sensitive biochemical primary screen followed by a biologically relevant cell-based secondary assay, researchers can efficiently identify and validate promising hit compounds. The unique structural properties of the cyclobutane moiety make compounds like this compound valuable additions to any screening library.[21] Subsequent steps would involve further hit-to-lead optimization, including structure-activity relationship (SAR) studies, to improve potency and selectivity.[14]

References

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  • van der Velden, J. L. J., et al. (2021).
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Application Notes and Protocols for Cell-Based Assays Using [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. Among these, the cyclobutane moiety has garnered significant interest. Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible cycloalkanes, providing a fixed conformation that can enhance binding affinity and selectivity to biological targets.[1][2][3] The incorporation of a cyclobutane ring can also improve metabolic stability, a critical factor in the development of effective therapeutics.[2][3] Indeed, several successful drugs on the market, including the androgen receptor antagonist apalutamide and the hepatitis C virus protease inhibitor boceprevir, feature a cyclobutane core, underscoring the therapeutic potential of this structural motif.[1]

This guide focuses on [1-(Methylamino)cyclobutyl]methanol (CAS No. 180205-31-6, Molecular Formula: C₇H₁₅NO), a novel compound for which the biological activity is yet to be fully characterized.[4] As such, it serves as an exemplary case for outlining a systematic and robust workflow for the initial characterization of a new chemical entity using a suite of well-established cell-based assays. These assays are indispensable tools in drug discovery, offering critical insights into a compound's effects on cellular processes such as viability, proliferation, and signaling.[5]

The following application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a tiered approach to the cellular characterization of this compound, beginning with broad assessments of cytotoxicity and culminating in the investigation of specific molecular pathways. Each protocol is presented with the underlying scientific principles to empower the user to not only execute the experiments but also to interpret the results with confidence.

Phase 1: Foundational Viability and Cytotoxicity Profiling

The initial step in characterizing any novel compound is to determine its effect on cell viability and to establish a therapeutic window. This phase employs robust, high-throughput assays to ascertain the concentration range at which this compound exhibits biological activity, and to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Application Note 1: Determining IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][3][6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][3][8] The amount of formazan produced is proportional to the number of living, metabolically active cells.[3] This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of this compound.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of This compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_solubilizer Incubate overnight add_solubilizer->incubate_solubilizer read_absorbance Read absorbance at 570 nm incubate_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 of a test compound using the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.[1][6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6]

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Application Note 2: Assessing Cytotoxicity with the LDH Release Assay

To complement the viability data, a cytotoxicity assay is essential. The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cell death.[9][10][11][12] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10][11] Measuring the amount of LDH in the supernatant provides a direct measure of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9][12]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a detergent like Triton X-100 to achieve maximum LDH release).

Parameter MTT Assay LDH Assay
Principle Measures metabolic activity of viable cellsMeasures release of a cytosolic enzyme from dead cells
Endpoint Colorimetric (Formazan formation)Colorimetric (Formazan formation)
Indication Cell viability, proliferationCell cytotoxicity, membrane integrity
IC50 Calculation YesCan be used to determine LC50 (Lethal Concentration 50)

Phase 2: Uncovering the Mode of Action - Proliferation vs. Apoptosis

Once the IC50 of this compound is established, the next logical step is to investigate how it affects cell viability. Does it inhibit cell division (cytostatic) or does it induce programmed cell death (apoptotic)?

Application Note 3: Quantifying Cell Proliferation with the BrdU Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is a robust method for measuring DNA synthesis and, by extension, cell proliferation.[2] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][13] The incorporated BrdU can then be detected using a specific antibody.

  • Cell Seeding and Treatment: Seed and treat cells with this compound at concentrations around the IC50 value as described in the MTT protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.[13] Incubate for the remaining time.

  • Fixation and Denaturation: Remove the labeling solution, wash the cells with PBS, and then fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[14]

  • Antibody Incubation: Wash the wells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature.[2]

  • Secondary Antibody Incubation: Wash the wells and add a fluorescently labeled secondary antibody. Incubate for 1 hour at room temperature in the dark.[2]

  • Detection: Measure the fluorescence using a microplate reader or visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the proliferation by comparing the fluorescence intensity of treated cells to that of untreated controls.

Application Note 4: Detecting Apoptosis with the Caspase-Glo® 3/7 Assay

Apoptosis is a highly regulated process of programmed cell death characterized by the activation of a cascade of cysteine-aspartic proteases called caspases. Effector caspases, such as caspase-3 and caspase-7, are key executioners of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method that measures the combined activity of these two caspases.[5][15][16] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[5][17]

Apoptosis_Workflow cluster_setup Cell Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition cluster_analysis Analysis seed_and_treat Seed and treat cells with This compound add_reagent Add Caspase-Glo® 3/7 Reagent seed_and_treat->add_reagent incubate_reagent Incubate at room temperature add_reagent->incubate_reagent read_luminescence Measure luminescence incubate_reagent->read_luminescence analyze_data Quantify apoptosis induction read_luminescence->analyze_data

Caption: A streamlined workflow for the detection of apoptosis using a luminescent caspase assay.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations for a predetermined time (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[5]

  • Assay Procedure: Add 100 µL of the prepared reagent directly to each well.[17]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.[17]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A significant increase in luminescence in treated cells compared to untreated controls indicates the induction of apoptosis.

Phase 3: Delving into the Mechanism of Action - Signaling Pathway Analysis

If the preceding assays suggest a specific mode of action, the final phase of initial characterization involves investigating the effect of this compound on key intracellular signaling pathways. Western blotting is a powerful technique for this purpose, allowing for the detection of changes in the phosphorylation status of key signaling proteins, which is often indicative of pathway activation or inhibition.[18][19]

Application Note 5: Probing Key Signaling Cascades by Western Blot

Many cellular processes, including proliferation, survival, and apoptosis, are regulated by signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[18][20][21][22] Dysregulation of these pathways is a common feature of many diseases, including cancer.[21][22] By examining the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt, p-STAT3), we can gain insights into the potential molecular targets of this compound.

Signaling_Pathway compound This compound receptor Receptor Tyrosine Kinase compound->receptor Inhibition? ras RAS receptor->ras pi3k PI3K receptor->pi3k jak JAK receptor->jak raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation akt AKT pi3k->akt survival Survival akt->survival apoptosis Apoptosis akt->apoptosis Inhibits stat STAT jak->stat stat->proliferation

Caption: A simplified diagram of common signaling pathways that can be investigated for modulation by a test compound.

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, p-STAT3, total STAT3) overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A change in the ratio of phosphorylated to total protein in treated cells compared to controls indicates a modulation of the signaling pathway.

Pathway Key Proteins to Probe (Phosphorylated/Total) Potential Cellular Outcome
MAPK p-ERK1/2 / ERK1/2Proliferation, Differentiation
PI3K/Akt p-Akt (Ser473) / AktSurvival, Growth, Proliferation
JAK/STAT p-STAT3 / STAT3Inflammation, Immunity, Proliferation

Conclusion and Future Directions

This comprehensive guide provides a structured and scientifically rigorous framework for the initial cellular characterization of the novel compound this compound. By systematically progressing through the described phases, researchers can efficiently determine its biological activity, distinguish between cytostatic and cytotoxic effects, and begin to elucidate its mechanism of action at the molecular level. The data generated from these assays will be pivotal in guiding further preclinical development, including target identification and in vivo efficacy studies. The versatility of the cyclobutane scaffold suggests that this compound and its analogs could hold significant therapeutic promise, and the application of these foundational cell-based assays is the critical first step in unlocking that potential.

References

  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
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Application Notes & Protocols: A Guide to Preclinical Evaluation of [1-(Methylamino)cyclobutyl]methanol Using Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

[1-(Methylamino)cyclobutyl]methanol is a compound featuring a cyclobutane ring, a structural moiety increasingly utilized in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles.[1][2] The unique, rigid conformation of the cyclobutane scaffold can provide advantages in molecular design.[2] While the specific pharmacological profile of this compound is not extensively documented in peer-reviewed literature, its structural analogs and related compounds, such as those in the cathinone family, are known to be psychoactive. For instance, the structurally similar compound Mexedrone is reported to be a stimulant and entactogen that stimulates the release of key neurotransmitters like dopamine, norepinephrine, and serotonin.[3]

Given this context, a comprehensive preclinical evaluation is essential to characterize the compound's effects on the central nervous system (CNS). This guide provides a strategic framework and detailed protocols for using established rodent models to investigate the potential psychostimulant, anxiolytic/anxiogenic, and antidepressant-like properties of this compound. The selection of these models is based on their proven utility in screening novel CNS-active compounds and their relevance to the predicted neurochemical mechanisms involving monoamine systems.[4]

This document outlines a multi-tiered approach, beginning with broad behavioral screening and progressing to specific mechanistic neurochemical analysis.

Strategic Overview of Preclinical Evaluation

The primary objective is to build a comprehensive behavioral and neurochemical profile of the test compound. This is achieved by systematically assessing its impact on distinct CNS domains. Our proposed workflow progresses from general activity to more specific affective states, culminating in a direct examination of the underlying neurochemical changes in the brain.

G cluster_0 Phase 1: General Activity & Anxiety Screening cluster_1 Phase 2: Affective State Evaluation cluster_2 Phase 3: Mechanistic Investigation OFT Open Field Test (OFT) Assess Locomotor Activity & Thigmotaxis EPM Elevated Plus Maze (EPM) Assess Anxiety-Like Behavior OFT->EPM Characterize stimulant & anxiogenic profile FST Forced Swim Test (FST) Assess Depressive-Like Behavior EPM->FST Investigate effects on mood/affect MD In Vivo Microdialysis Measure Extracellular Neurotransmitters (Dopamine, Serotonin, Norepinephrine) FST->MD Correlate behavior with neurochemical changes

Caption: High-level experimental workflow for characterizing the compound.

Application Note 1: Assessing Locomotor and Exploratory Behavior

Model: The Open Field Test (OFT)

The Open Field Test is a foundational assay for assessing general locomotor activity, exploration, and anxiety-like behavior in rodents.[5] For a compound with potential stimulant properties, the OFT provides critical data on whether it increases (hyperlocomotion) or decreases (sedation) spontaneous movement.[6] The test also measures thigmotaxis, the natural tendency of rodents to remain close to the walls of a novel environment, which is often interpreted as an index of anxiety.[5] An anxiolytic compound may increase time spent in the center of the arena, while an anxiogenic one may decrease it.

Experimental Protocol: Open Field Test

This protocol is optimized for mice but can be adapted for rats with a proportionally larger apparatus.

A. Materials:

  • Open field arena (e.g., 40x40x40 cm for mice), typically made of non-porous, opaque material.

  • Video camera mounted above the arena.

  • Automated video tracking software (e.g., ANY-maze, EthoVision).

  • 70% ethanol solution for cleaning.

  • Test compound solution and vehicle control.

B. Procedure:

  • Acclimation: Habituate animals to the testing room for at least 45-60 minutes before the trial to minimize stress from being moved.[7][8]

  • Environment Setup: Ensure consistent, diffuse lighting (e.g., 30-100 lux) in the arena for all subjects.[9] A white noise generator can be used to mask startling external sounds.[10]

  • Dosing: Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection). This timing should be based on preliminary pharmacokinetic data if available.

  • Test Initiation: Gently place the mouse in the center of the open field arena and immediately start the video recording.[6] The experimenter should then leave the immediate vicinity or be concealed behind a screen.[9]

  • Data Collection: Allow the animal to explore the arena undisturbed for a predetermined duration, typically 5-10 minutes.[6] The tracking software will record movement patterns.

  • Post-Trial: Remove the animal and return it to its home cage. Thoroughly clean the arena with 70% ethanol and allow it to dry completely between trials to remove olfactory cues.[6][9]

  • Data Analysis: The tracking software divides the arena into a "center" and "periphery" zone. Analyze the recorded data for the key parameters listed in Table 1.

Data Presentation: Key OFT Parameters
ParameterDescription & Interpretation
Total Distance Traveled The total path length covered by the animal. An increase suggests a stimulant effect; a decrease suggests sedation.
Time in Center Zone The cumulative time spent in the central area of the arena. An increase may indicate anxiolytic effects; a decrease suggests anxiety or thigmotaxis.
Latency to Enter Center The time it takes for the animal to first move into the center zone. A longer latency can be a sign of anxiety.
Rearing Frequency The number of times the animal stands on its hind legs. Can be a measure of exploratory behavior or can be part of stereotyped behavior at high doses of stimulants.
Grooming Duration Time spent grooming. Can be a displacement behavior associated with stress.

Application Note 2: Evaluating Anxiety-Like Behavior

Model: The Elevated Plus Maze (EPM)

The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[11] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[7][10] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms, whereas anxiogenic compounds have the opposite effect. This assay is crucial for characterizing the emotional-affective state induced by this compound.

Experimental Protocol: Elevated Plus Maze

A. Materials:

  • Plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm for mice).[7]

  • Video camera and tracking software.

  • 70% ethanol solution.

B. Procedure:

  • Acclimation: As with the OFT, habituate animals to the testing room for at least 45 minutes prior to testing.[12]

  • Environment Setup: The test should be conducted in a quiet room with consistent, moderate lighting.[13]

  • Dosing: Administer the test compound or vehicle as previously determined.

  • Test Initiation: Place the mouse on the central platform of the maze, facing one of the closed arms.[7][12] Start the tracking software immediately.

  • Data Collection: Allow the animal to explore the maze for a single 5-minute session.[7][11]

  • Post-Trial: Return the animal to its home cage. The maze must be thoroughly cleaned with 70% ethanol between subjects.[7] Animals should not be re-tested on the EPM to avoid learning effects.[12]

  • Data Analysis: An arm entry is typically defined as all four paws entering an arm.[7] Analyze the key parameters listed in Table 2.

Data Presentation: Key EPM Parameters
ParameterDescription & Interpretation
% Time in Open Arms (Time in open arms / Total time in all arms) x 100. The primary measure of anxiety. An increase indicates anxiolytic-like effects.
% Open Arm Entries (Entries into open arms / Total arm entries) x 100. A secondary measure of anxiety. An increase suggests anxiolytic-like effects.
Total Arm Entries The sum of entries into both open and closed arms. This serves as a measure of general activity to ensure that effects on open arm exploration are not due to sedation or hyperactivity.
Closed Arm Time Time spent in the enclosed arms. Animals with higher anxiety levels spend more time here.

Application Note 3: Screening for Antidepressant-Like Effects

Model: The Forced Swim Test (FST)

The FST is one of the most common behavioral assays for screening potential antidepressant compounds.[14] The test is based on the principle of behavioral despair; when placed in an inescapable cylinder of water, rodents will eventually cease active escape attempts and become immobile.[15] This immobility is interpreted as a depression-like state. A wide range of clinically effective antidepressants reduce the duration of immobility.[16][17] This test is relevant for this compound due to its potential action on serotonin and norepinephrine systems, which are key targets for many antidepressant drugs.

Experimental Protocol: Forced Swim Test

This protocol describes the two-day procedure for rats, which can be adapted to a single session for mice.

A. Materials:

  • Transparent glass or plastic cylinder (e.g., 40 cm tall, 20 cm diameter for rats).

  • Water maintained at 24-25°C.[15][18]

  • Video camera for recording sessions.

  • Towels and a warming area (e.g., a heated cage) for post-test recovery.

B. Procedure:

  • Acclimation: Animals should be habituated to the testing room for at least 1 hour.[15]

  • Dosing: The compound is typically administered at multiple time points before the Day 2 test session (e.g., 24h, 5h, and 1h prior) to mimic a sub-acute dosing regimen.

  • Day 1 (Pre-test): Place each rat individually into the cylinder filled with water (to a depth where the animal cannot touch the bottom) for a 15-minute session.[19] This initial exposure induces a baseline level of immobility for the subsequent test. After the session, remove the rat, dry it gently with a towel, and place it in a warmed cage before returning to its home cage.[15][20]

  • Day 2 (Test): 24 hours after the pre-test, place the rat back into the same cylinder for a 5-minute test session.[19] The session is video recorded for later scoring.

  • Post-Trial: Remove, dry, and warm the animal as on Day 1.

  • Data Analysis: A trained observer, blind to the experimental conditions, should score the video recordings.[19] The predominant behavior (immobility, swimming, or climbing) is recorded at set intervals (e.g., every 5 seconds). Immobility is defined as the lack of movement required for the animal to keep its head above water.

Data Presentation: Key FST Parameters
ParameterDescription & Interpretation
Immobility Time Total time the animal spends floating or making only minimal movements to stay afloat. A reduction in immobility is the primary indicator of an antidepressant-like effect.
Swimming Time Time spent making active swimming motions around the cylinder. Some classes of antidepressants (e.g., SSRIs) selectively increase swimming.
Climbing Time Time spent making active climbing or scratching motions against the cylinder wall. Some classes of antidepressants (e.g., those affecting norepinephrine) can selectively increase climbing.

Application Note 4: Investigating Neurochemical Mechanisms

Model: In Vivo Microdialysis

To directly test the hypothesis that this compound alters monoamine neurotransmission, in vivo microdialysis is the gold standard technique.[21] It allows for the collection of extracellular fluid from specific brain regions in freely moving animals, providing a real-time measurement of neurotransmitter levels.[22] Key brain regions to target include the Nucleus Accumbens or Striatum for dopamine (related to reward and motor activity) and the Prefrontal Cortex for all three major monoamines (dopamine, norepinephrine, and serotonin), which are involved in mood and executive function.[21][23]

G compound This compound transporter Monoamine Transporters (DAT, NET, SERT) compound->transporter Blocks reuptake or induces efflux neurotransmitter Increased Extracellular Dopamine, Norepinephrine, Serotonin transporter->neurotransmitter Leads to synapse Synaptic Cleft behavior Behavioral Outcomes (↑ Locomotion, Altered Anxiety, ↓ Immobility) neurotransmitter->behavior Mediates

Caption: Hypothesized mechanism of action for the test compound.

Experimental Protocol: In Vivo Microdialysis

A. Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis guide cannulae and probes.

  • Microinfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).[23]

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system for sample analysis.[22]

B. Abbreviated Procedure:

  • Surgery: Under anesthesia, surgically implant a guide cannula targeting the brain region of interest (e.g., striatum) using stereotaxic coordinates. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion & Baseline: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[24] Allow the system to equilibrate and collect several baseline samples (e.g., 3-5 samples over 60-100 minutes) to establish stable neurotransmitter levels.[23]

  • Compound Administration: Administer the test compound or vehicle.

  • Sample Collection: Continue collecting dialysate samples in timed fractions (e.g., every 10-20 minutes) for several hours post-administration.[23]

  • Analysis: Analyze the collected dialysate samples immediately using HPLC-ECD to quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites.[22]

  • Data Analysis: Express post-injection neurotransmitter levels as a percentage change from the stable baseline average.

Data Presentation: Key Microdialysis Parameters
ParameterDescription & Interpretation
Brain Region e.g., Nucleus Accumbens, Prefrontal Cortex.
Analytes Dopamine (DA), Serotonin (5-HT), Norepinephrine (NE), and their respective metabolites (DOPAC, 5-HIAA, MHPG).
% Change from Baseline The relative increase or decrease in neurotransmitter concentration over time following compound administration. A significant increase would confirm a monoamine-releasing or reuptake-inhibiting mechanism.
Area Under the Curve (AUC) The total neurotransmitter overflow during the post-injection period, providing a single value for the overall effect.

Summary and Future Directions

This guide provides a robust, multi-faceted strategy for the initial preclinical characterization of this compound. By integrating data from these behavioral and neurochemical assays, researchers can build a comprehensive profile of the compound's CNS activity. Positive findings, such as increased locomotion, altered anxiety, reduced immobility, and elevated extracellular monoamines, would provide a strong rationale for further investigation into its therapeutic potential or abuse liability. Subsequent studies could explore receptor binding affinities, effects on impulsivity, and abuse potential using self-administration models.

References

  • Buru, C. T., & Derecho, I. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2326-2347. [Link]

  • protocol.io. (2023). Elevated plus maze protocol. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

  • Violle, N., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]

  • Al-Harrasi, A., et al. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 24(17), 3146. [Link]

  • Bergner, C. L., et al. (2010). Mouse models for studying depression-like states and antidepressant drugs. Methods in Molecular Biology, 602, 267-82. [Link]

  • protocol.io. (2018). Open field test for mice. [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-29. [Link]

  • Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Osmon, K. J., et al. (2018). Battery of Behavioral Tests Assessing General Locomotion, Muscular Strength, and Coordination in Mice. Journal of Visualized Experiments. [Link]

  • Al-Harrasi, A., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Metabolites, 14(1), 32. [Link]

  • Al-Harrasi, A., et al. (2021). Bioactive cyclobutane-containing alkaloids. Phytochemistry, 185, 112698. [Link]

  • Crabbe, J. C. (n.d.). MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. [Link]

  • University of Queensland. (2023). LAB_072 Open Field Test for Rodents. [Link]

  • University of Arizona IACUC. (2024). Forced Swim Test v.3. [Link]

  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Maze Engineers. (n.d.). Open Field Test. [Link]

  • van der Staay, F. J., et al. (2009). Animal models to guide clinical drug development in ADHD: lost in translation?. Journal of Psychopharmacology, 23(1), 5-17. [Link]

  • Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59). [Link]

  • ResearchGate. (2023). Elevated plus maze protocol v1. [Link]

  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Krishnan, V., & Nestler, E. J. (2011). Animal Models of Depression: Molecular Perspectives. Hot Topics in Behavioural Neuroscience, 121-147. [Link]

  • NSW Department of Primary Industries. (2021). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Kehr, J., & Yoshitake, T. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 12(6), 575-586. [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]

  • Zestos, A. G., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(12), 6443-52. [Link]

  • Al-Hasani, K., et al. (2017). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of pharmaceutical and biomedical analysis, 145, 137-144. [Link]

  • Devoto, P., et al. (2020). Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex. Frontiers in Pharmacology, 11, 569854. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1-(Methylamino)cyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable compound. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting in a practical question-and-answer format.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds through a multi-step pathway. A common and effective route involves the initial formation of a nitrile precursor, followed by reduction. This guide will focus on troubleshooting this primary synthetic sequence.

II. Frequently Asked Questions & Troubleshooting Guides

Part A: Starting Materials and Precursor Synthesis

Question 1: I am having trouble with the synthesis of the key intermediate, 1-(methylamino)cyclobutane-1-carbonitrile. What are the common pitfalls?

The synthesis of 1-(methylamino)cyclobutane-1-carbonitrile is a critical first step. Low yields or impurities at this stage will cascade through the rest of the synthesis. Here are some common issues and their solutions:

  • Issue: Low Yield in the Strecker Reaction. The Strecker synthesis is a common method to produce α-aminonitriles. If you are experiencing low yields when reacting cyclobutanone, methylamine, and a cyanide source, consider the following:

    • pH Control: The reaction is pH-sensitive. An optimal pH ensures the presence of both the free amine for nucleophilic attack on the ketone and sufficient cyanide nucleophilicity. Typically, a weakly acidic to neutral pH is preferred.

    • Reagent Purity: Ensure the purity of your starting materials. Impurities in cyclobutanone or methylamine can lead to side reactions.

    • Reaction Time and Temperature: These parameters may need optimization. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Issue: Side Product Formation. The formation of cyanohydrin from the reaction of cyclobutanone and cyanide is a common side reaction.

    • Order of Addition: Adding the cyanide source slowly to a pre-formed imine (from cyclobutanone and methylamine) can minimize cyanohydrin formation.

Question 2: My 1-(methylamino)cyclobutane-1-carbonitrile precursor is impure. How can I purify it before the reduction step?

Purification of the aminonitrile is crucial for a clean reduction.

  • Acid-Base Extraction: As an amine, the product can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction into an organic solvent will recover the purified aminonitrile.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be employed. Use a solvent system with a small amount of a basic modifier (e.g., triethylamine) to prevent streaking of the amine on the acidic silica gel.

Part B: The Reduction Step - From Nitrile to Amine

The reduction of the nitrile group in 1-(methylamino)cyclobutane-1-carbonitrile to the primary amine is the final and often most challenging step.

Question 3: My reduction of 1-(methylamino)cyclobutane-1-carbonitrile with Lithium Aluminum Hydride (LiAlH₄) is giving a low yield of this compound. What could be going wrong?

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[1][2][3] However, several factors can lead to poor yields:

  • Issue: Incomplete Reaction.

    • Insufficient LiAlH₄: A molar excess of LiAlH₄ is required for the complete reduction of a nitrile. Typically, 1.5 to 2 equivalents are used.[1]

    • Reaction Time and Temperature: While the reaction is often started at 0°C, it may require warming to room temperature or even gentle heating to go to completion.[1] Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Solvent Quality: LiAlH₄ reacts violently with water. Ensure your solvent (typically THF or diethyl ether) is anhydrous.

  • Issue: Degradation of Product during Workup.

    • Improper Quenching: The quenching of excess LiAlH₄ is highly exothermic and can lead to product degradation if not performed carefully at low temperatures (0°C). A common and effective method is the sequential addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).[1] This procedure generates a granular precipitate of aluminum salts that is easily filtered.

    • Over-acidification during Workup: If an acidic workup is used, ensure the pH does not become too low, which could potentially lead to side reactions.

Question 4: I am observing significant amounts of side products in my LiAlH₄ reduction. What are they and how can I avoid them?

  • Issue: Formation of Aldehyde or Imine Intermediates. Incomplete reduction can lead to the formation of these intermediates.[2]

    • Solution: Ensure sufficient equivalents of LiAlH₄ and adequate reaction time and temperature as mentioned above.

  • Issue: Over-reduction of other functional groups. LiAlH₄ is a non-selective reducing agent and will reduce many other functional groups.[2]

    • Solution: If your substrate contains other reducible functional groups that you wish to preserve, LiAlH₄ is not the ideal choice. Consider alternative, milder reducing agents.

Question 5: Are there safer or more selective alternatives to LiAlH₄ for the nitrile reduction?

Yes, several alternatives to LiAlH₄ can provide better selectivity and are safer to handle, especially on a larger scale.[1]

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Borane-THF complex (BH₃·THF) THF, refluxSafer than LiAlH₄, more selective.Can be slower, may require heating.[4]
Catalytic Hydrogenation (H₂/Raney Ni or Pd/C) H₂ gas, catalyst, solvent (e.g., MeOH, EtOH)Scalable, environmentally friendly.May require high pressure, potential for catalyst poisoning, can form secondary and tertiary amine byproducts.[4][5]

Troubleshooting Catalytic Hydrogenation:

  • Catalyst Activity: Use a fresh, active catalyst. The catalyst can be poisoned by impurities in the starting material or solvent.

  • Amine Byproducts: The formation of secondary and tertiary amines can be suppressed by adding ammonia or ammonium hydroxide to the reaction mixture.[4]

Part C: Reductive Amination Approach

An alternative synthetic route is the reductive amination of 1-hydroxycyclobutane-1-carbaldehyde with methylamine.

Question 6: I am attempting a one-pot reductive amination. What are the key parameters to control for a successful reaction?

Reductive amination involves the formation of an imine intermediate followed by its in-situ reduction.[6][7]

  • pH Control: The initial imine formation is typically favored under slightly acidic conditions (pH 4-6) to facilitate the dehydration of the hemiaminal intermediate. However, the subsequent reduction by hydride reagents is generally more efficient at neutral or slightly basic pH. A careful balance is necessary.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough not to reduce the starting aldehyde but will readily reduce the imine/iminium ion.[7]

  • Reaction Sequence: In a direct reductive amination, all components are mixed together.[6] For sensitive substrates, an indirect approach where the imine is pre-formed before the addition of the reducing agent can sometimes give cleaner results.

III. Experimental Protocols & Visualizations

Protocol 1: Reduction of 1-(methylamino)cyclobutane-1-carbonitrile with LiAlH₄
  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 1-(methylamino)cyclobutane-1-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Workflow for Troubleshooting LiAlH₄ Reduction

G start Low Yield in LiAlH4 Reduction check_sm Starting Material Consumed? (TLC) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No workup_issue Workup Issues check_sm->workup_issue Yes increase_lah Increase LiAlH4 Equivalents incomplete_rxn->increase_lah increase_time_temp Increase Reaction Time/Temperature incomplete_rxn->increase_time_temp check_solvent Use Anhydrous Solvent incomplete_rxn->check_solvent quenching_protocol Review Quenching Protocol (Fieser) workup_issue->quenching_protocol control_temp Ensure Low Temperature During Quench workup_issue->control_temp check_ph Check pH During Workup workup_issue->check_ph

Caption: Troubleshooting workflow for low yields in LiAlH₄ reductions.

IV. Purification and Characterization

Question 7: How do I purify the final product, this compound?

The final product is a relatively polar amino alcohol, which can present purification challenges.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

  • Column Chromatography: Silica gel chromatography can be used. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a mixture of a more polar solvent (e.g., ethyl acetate or dichloromethane) and methanol is often effective. The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent is highly recommended to prevent peak tailing.

  • Crystallization of a Salt: The product can be converted to a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the free base with the corresponding acid. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

V. References

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • OrgoSolver. (n.d.). Nitrile to Primary Amine with LiAlH4 (Lithium Aluminum Hydride). Retrieved from [Link]

  • Clark, J. (2015). reduction of nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Technical Support Center: Purification of [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [1-(Methylamino)cyclobutyl]methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The unique bifunctional nature of this molecule—possessing both a secondary amine and a primary alcohol—presents specific purification challenges that this guide is designed to address.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that make its purification challenging?

The purification of this compound is complicated by its molecular structure, which includes both a basic secondary amine and a polar primary alcohol.[1] This combination leads to:

  • High Polarity: The molecule can act as both a hydrogen bond donor (from the -OH and -NH groups) and acceptor (from the N and O atoms). This results in high polarity and significant solubility in polar solvents like water, methanol, and ethanol, which can make extraction and recrystallization difficult.[1]

  • Basicity: The methylamino group is basic and readily protonated. This causes strong interactions with acidic media, most notably standard silica gel used in chromatography.

  • Physical State: The compound is typically a solid at room temperature, which makes recrystallization a viable, and often preferred, initial purification method.

Q2: I have a crude sample from synthesis. What is the best first step for purification?

For a solid crude product like this compound, recrystallization is the most effective and scalable initial purification strategy.[1][2] It avoids the complications of chromatography and can efficiently remove many impurities. If the compound is an oil or if recrystallization proves ineffective, column chromatography with specific modifications is the next logical approach.

A highly effective alternative, especially if standard recrystallization fails, is to convert the basic amine into a salt, such as its hydrochloride salt.[3][4] Salts often have vastly different solubility profiles and are typically more crystalline than their free-base counterparts, making them easier to purify by recrystallization.

Q3: Which analytical techniques should I use to confirm the purity of my final product?

To ensure the purity of your this compound meets the standard requirement of >95% for research applications, a combination of methods is recommended:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is essential for confirming the chemical structure and identifying organic impurities or residual solvents. Absolute quantitative ¹H NMR (qNMR) can be used for highly accurate purity determination without a reference standard of the compound itself.[5]

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: HPLC is a powerful technique for assessing purity by separating the main compound from impurities.[6] Coupling it with Mass Spectrometry (LC-MS) provides simultaneous confirmation of the molecular weight (129.20 g/mol for the free base).[7]

  • Gas Chromatography (GC): While less common for polar amino alcohols, GC can be used if the compound is sufficiently volatile or can be derivatized.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: Recrystallization yields are low, the compound "oils out," or no crystals form.

This is a common issue stemming from the compound's high solubility in many polar solvents.

The solvent system is likely suboptimal. An ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[9] If the compound remains highly soluble even when cold, recovery will be poor. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

  • Solution A: Systematic Solvent Screening Test a range of solvents with varying polarities. Start with small-scale tests in vials to identify a suitable single-solvent system or a two-solvent system.

    Solvent Boiling Point (°C) Polarity Comments
    Water100HighLikely too soluble, but could be an anti-solvent.
    Methanol65HighOften too soluble; may need an anti-solvent.[10]
    Ethanol78HighSimilar to methanol, good "solvent 1".[11]
    Isopropanol82Medium-HighGood candidate for single-solvent recrystallization.
    Acetonitrile82Medium-HighAnother strong candidate.
    Ethyl Acetate77MediumMay have the right balance of solubility.
    Diethyl Ether35LowGood candidate for an "anti-solvent" (solvent 2).
    Hexanes69LowExcellent candidate for an "anti-solvent".
  • Solution B: Two-Solvent Recrystallization Protocol This technique is ideal when no single solvent is effective.[12] A common pair for amino alcohols is an alcohol (e.g., ethanol or isopropanol) and an ether or hydrocarbon.

    • Dissolve the crude solid in the minimum amount of hot "good" solvent (e.g., ethanol).

    • While keeping the solution hot, add the "poor" anti-solvent (e.g., diethyl ether) dropwise until a persistent cloudiness (turbidity) appears.

    • If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent mixture.[12][13]

  • Solution C: Purification via Salt Formation Converting the amine to its hydrochloride (HCl) salt dramatically alters its polarity, making it more crystalline and often insoluble in common organic solvents.

    • Dissolve the crude free-base in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid salt by vacuum filtration and wash with cold diethyl ether.

    • The salt can now be recrystallized from a more polar solvent system (e.g., ethanol/water).

    • To regenerate the free base: Dissolve the purified salt in water, cool in an ice bath, and slowly add a base (e.g., 1M NaOH or NaHCO₃ solution) until the pH is >10. Extract the aqueous layer multiple times with a solvent like dichloromethane (DCM) or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the purified free base.

Issue 2: Severe streaking or tailing on silica gel TLC and column chromatography.

This is the most common chromatographic problem for basic amines.

Standard silica gel is acidic (pKa ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. The basic methylamino group (pKa of conjugate acid ≈ 10-11) undergoes a strong acid-base interaction with the silica, causing the compound to adsorb irreversibly or elute very slowly and broadly (tailing).[1]

G cluster_problem Problem Identification cluster_solutions Potential Solutions Problem Crude compound streaks on silica gel TLC Sol1 Modify Mobile Phase: Add a basic modifier (e.g., 1-2% Et3N) Problem->Sol1 Easiest to implement Sol2 Change Stationary Phase: Use Alumina (neutral/basic) or Reverse-Phase (C18) Problem->Sol2 More effective for very strong adsorption Sol3 Protect the Amine: Convert to a non-basic derivative (e.g., Boc) Problem->Sol3 Most robust for intractable cases

Caption: Decision workflow for troubleshooting amine chromatography.

  • Solution A: Use a Modified (Basic) Eluent The simplest solution is to add a small amount of a competitive base to the mobile phase. This base will interact with the acidic sites on the silica gel, allowing your compound to elute more cleanly.

    • Recommended Modifier: Add 1-2% triethylamine (Et₃N) to your eluent system (e.g., 90:8:2 DCM/Methanol/Et₃N).

    • Alternative: For highly polar systems, a small amount of ammonium hydroxide (NH₄OH) can be used, but be aware this introduces water.

  • Solution B: Use an Alternative Stationary Phase If modifying the eluent is insufficient, changing the solid support is the next step.

    Stationary Phase Principle Pros Cons
    Neutral or Basic Alumina Alumina is less acidic than silica and is available in different pH grades.Excellent for separating basic compounds.Activity can vary; may require deactivation with water.
    Reverse-Phase (C18) Separation is based on hydrophobicity. Polar molecules elute first.Very effective for polar compounds; avoids acidic interactions.Requires aqueous mobile phases; may be more expensive.
    HILIC Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase with a partially aqueous mobile phase.Specifically designed for retaining and separating very polar molecules.[6]Requires careful method development.
  • Solution C: Employ a Protecting Group Strategy For the most challenging separations, or when other functional groups in the molecule are sensitive to basic conditions, a protecting group strategy is an excellent choice.[4]

    • Protection: React the amine with an agent like Di-tert-butyl dicarbonate (Boc₂O) to form a non-basic Boc-carbamate.

    • Purification: The Boc-protected compound is much less polar and not basic, so it will behave well on a standard silica gel column using a less polar eluent (e.g., Hexanes/Ethyl Acetate).

    • Deprotection: After purification, the Boc group is easily removed by treatment with an acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent, to regenerate the purified amine.

References
  • Technical Support Center: Purification of Polar Amino Alcohols. Benchchem.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Recrystalliz
  • {1-[(methylamino)methyl]cyclobutyl}methanol hydrochloride (C7H15NO). PubChem.
  • (1- (Methylamino)methyl cyclobutyl)methanol. Sigma-Aldrich.
  • (1-((Methylamino)methyl)cyclobutyl)methanol. ChemScene.
  • Isolation and chromatographic purification of reaction products
  • ((1R,3r)-3-(methylamino)cyclobutyl)methanol. ChemScene.
  • {1-[(methylamino)methyl]cyclobutyl}methanol hydrochloride. BLDpharm.
  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC - NIH.
  • Amino-alcohols Analysis of amino-alcohols, C. Agilent.
  • Reductive amin
  • This compound. Sigma-Aldrich.
  • How to recrystallize a product
  • Application Note – Reductive Amin
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. IUPAC.
  • {1-[(methylamino)methyl]cyclobutyl}methanol. A2B Chem.
  • (1-[(Methylamino)methyl]cyclobutyl)methanol. CymitQuimica.
  • This compound, min 97%, 1 gram. CP Lab Safety.
  • [3-(methylamino)cyclobutyl]methanol hydrochloride. Chemspace.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Methylamines purification process.
  • Recrystallization. MIT Digital Lab Techniques Manual - YouTube.
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
  • Reductive Amin
  • What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?.
  • How to Carry Out a Recrystalliz
  • Analytical methods and achievability.

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[1-(Methylamino)cyclobutyl]methanol stability issues in experimental assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for [1-(Methylamino)cyclobutyl]methanol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental assays. This compound is an organic building block characterized by a secondary amine and a primary alcohol attached to a cyclobutane ring.[1][2] The inherent ring strain of the cyclobutane moiety and the presence of reactive functional groups can present stability challenges under certain experimental conditions.[3][4]

This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and frequently asked questions to ensure the integrity of your experimental results. Our recommendations are grounded in fundamental principles of organic chemistry and extensive field experience with analogous small molecules.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound stock solutions?

A1: Proper storage is critical to prevent degradation. For powdered compound, store at 2-8°C, protected from light and moisture.[5][6] For stock solutions, we recommend the following:

  • Solvent: Use anhydrous, high-purity solvents such as DMSO, ethanol, or methanol.

  • Concentration: Prepare concentrated stock solutions (e.g., 10-50 mM) to minimize the impact of solvent impurities and container adsorption.

  • Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[7]

  • Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability. For daily use, a fresh dilution from the stock is recommended.

Q2: I'm observing a decrease in the activity of my compound over time in my aqueous assay buffer. What could be the cause?

A2: A time-dependent loss of activity in aqueous buffers can be attributed to several factors related to the compound's stability. The amino alcohol functionality can be susceptible to oxidation or interaction with buffer components. The strained cyclobutane ring may also undergo slow hydrolysis or rearrangement under non-ideal pH or temperature conditions.[8] We recommend performing a time-course experiment in your assay buffer to quantify the rate of degradation.

Q3: Are there any specific buffer components or additives I should avoid when working with this compound?

A3: Yes, certain components can compromise the stability of this compound.

  • Reactive Oxygen Species (ROS): Avoid buffers that can generate ROS, such as those containing high concentrations of certain metal ions (e.g., Cu²⁺, Fe³⁺) without appropriate chelators.

  • Aldehydes and Ketones: Be cautious with buffers or reagents containing aldehydes or ketones, as they can potentially react with the secondary amine to form imines.

  • Strong Acids or Bases: Extreme pH conditions should be avoided as they can catalyze ring-opening or other degradation reactions. Maintain a pH range of 6.0-8.0 where possible.

Q4: Can this compound epimerize or undergo other conformational changes?

A4: While the core cyclobutane ring is relatively rigid, conformational puckering can occur.[9] However, epimerization at the carbon bearing the substituents is unlikely under standard assay conditions. The primary stability concerns are related to the chemical degradation of the functional groups rather than stereochemical changes.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Assay Results

Symptoms:

  • High variability between replicate wells.

  • Drifting signal over the course of an experiment.

  • Loss of potency in subsequent experiments using the same stock solution.

Potential Causes & Troubleshooting Steps:

  • Stock Solution Degradation:

    • Action: Prepare a fresh stock solution from the powdered compound. Compare its performance against the old stock.

    • Rationale: Repeated use of a stock solution, especially if not aliquoted, can lead to degradation due to moisture absorption and repeated temperature changes.[10]

  • Assay Buffer Instability:

    • Action: Perform a compound stability study in your assay buffer. Incubate the compound in the buffer for the duration of your assay at the same temperature. Analyze samples at different time points by HPLC-MS to detect any degradation products.

    • Rationale: This will determine if the compound is stable under your specific assay conditions.

  • Adsorption to Labware:

    • Action: Use low-bind polypropylene plates and pipette tips. Include a small percentage of a non-ionic surfactant like Tween-20 (0.01-0.05%) in your assay buffer.

    • Rationale: Hydrophobic compounds can adsorb to plastic surfaces, leading to lower effective concentrations.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)

Symptoms:

  • New peaks appearing in the chromatogram of a stock solution or an assay sample over time.

  • A decrease in the area of the parent compound peak.

Potential Causes & Troubleshooting Steps:

  • Oxidative Degradation:

    • Action: Degas aqueous buffers before use. Consider adding an antioxidant, such as N-acetylcysteine or ascorbic acid, to your buffer if compatible with your assay.

    • Rationale: The secondary amine and primary alcohol are susceptible to oxidation.

  • Reaction with Buffer Components:

    • Action: Systematically remove or replace buffer components to identify the interacting species. For example, if you are using a phosphate buffer, try a HEPES or Tris buffer of the same pH.

    • Rationale: This will help pinpoint any specific chemical incompatibilities.

Data & Protocols

Table 1: Recommended Storage and Handling Conditions
ParameterRecommended ConditionRationale
Solid Compound Storage 2-8°C, desiccated, protected from lightPrevents hydrolysis and photodegradation.[5][6]
Stock Solution Solvent Anhydrous DMSO, EthanolMinimizes water-related degradation.
Stock Solution Storage -20°C or -80°C, single-use aliquotsReduces freeze-thaw cycles and long-term degradation.[7]
Assay Buffer pH 6.0 - 8.0Avoids acid or base-catalyzed degradation.
Assay Temperature As low as experimentally feasibleReduces the rate of potential degradation reactions.
Protocol 1: Assessing Compound Stability in Assay Buffer
  • Prepare a solution of this compound in your final assay buffer at the highest concentration used in your experiments.

  • Divide the solution into several aliquots.

  • Store the aliquots under the same conditions as your actual assay (e.g., 37°C in a CO₂ incubator).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and immediately quench any potential reaction by adding an equal volume of cold acetonitrile.

  • Analyze the samples by a suitable analytical method (e.g., LC-MS) to quantify the remaining parent compound and identify any major degradants.

  • Plot the percentage of the remaining parent compound against time to determine the stability profile.

Visualizing Potential Degradation and Troubleshooting

Diagram 1: Inferred Degradation Pathways

G parent This compound oxidized_amine N-Oxide or De-methylated Amine parent->oxidized_amine Oxidation (e.g., ROS) oxidized_alcohol Aldehyde or Carboxylic Acid parent->oxidized_alcohol Oxidation (e.g., strong oxidants) ring_opened Ring-Opened Product parent->ring_opened Acid/Base Catalysis or High Thermal Stress

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow

G start Inconsistent Results or New Peaks Observed check_stock Prepare Fresh Stock Solution start->check_stock test_stability Perform Buffer Stability Study (Protocol 1) check_stock->test_stability Issue Persists resolve Problem Resolved check_stock->resolve Issue Resolved check_adsorption Evaluate Labware Adsorption test_stability->check_adsorption No Degradation modify_buffer Modify Buffer Composition (pH, antioxidants) test_stability->modify_buffer Degradation Observed check_adsorption->resolve Issue Resolved modify_buffer->resolve Issue Resolved

Caption: A systematic workflow for troubleshooting stability issues.

References

  • This compound (C6H13NO). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • STABILITY OF CYCLOALKANES. (n.d.). Gyan Sanchay. Retrieved January 20, 2026, from [Link]

  • Pietruszka, J. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(11), 5347-5404. [Link]

  • Durig, J. R., & Little, T. S. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Journal of Molecular Structure, 892(1-3), 25-36. [Link]

  • Alomari, M. (2017). Structure, Vibrations and Relative Stability of 1-Methylcyclobutene and Methylenecyclobutane Tautomers Using DFT and CCSD Methods. Journal of Theoretical and Computational Chemistry, 16(05), 1750041. [Link]

  • LibreTexts Chemistry. (2023, August 9). 4.4: Stability of Cycloalkanes - Ring Strain. Retrieved January 20, 2026, from [Link]

  • {1-[(methylamino)methyl]cyclobutyl}methanol hydrochloride (C7H15NO). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • This compound, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 20, 2026, from [Link]

  • Fig. 1. Methanol degradation pathways as outlined in this review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Liu, A., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PeerJ, 8, e9012. [Link]

  • Kumar, S., & Kishore, N. (2020). Thermodynamic analysis of alcohol effect on thermal stability of proteins. Journal of Molecular Liquids, 300, 112282. [Link]

  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024, May 14). Biomedical Science & Research. Retrieved January 20, 2026, from [Link]

  • Amino alcohols – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. [Link]

Sources

Troubleshooting unexpected results in cell viability assays with [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers using [1-(Methylamino)cyclobutyl]methanol in cell-based assays. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate unexpected results and ensure the integrity of your data. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your research.

Introduction to this compound

This compound is a small molecule with the chemical formula C₇H₁₅NO[1]. Its structure includes a cyclobutyl ring, a primary alcohol, and a secondary amine. While the specific biological activities of this compound are not extensively documented in publicly available literature, its chemical features suggest that it could potentially interact with biological systems and cell viability assay components in various ways. This guide is designed to proactively address potential experimental challenges.

Troubleshooting Guide: Unexpected Results in Cell Viability Assays

This section is structured in a question-and-answer format to directly address common problems you might encounter.

Question 1: I'm observing a dose-dependent increase in signal in my MTT/XTT assay, suggesting increased viability, which is contrary to my hypothesis. What could be happening?

This is a common artifact that can occur with compounds that have reducing properties or that interact with the chemistry of tetrazolium-based assays.[2][3][4]

Underlying Causality

MTT and XTT assays measure cell viability by assessing the metabolic activity of cells, specifically the activity of NAD(P)H-dependent cellular oxidoreductase enzymes. These enzymes reduce the tetrazolium dye (MTT or XTT) to a colored formazan product.[5][6] However, this reduction can also be induced non-enzymatically by chemical reductants. This compound, containing an amine and a hydroxyl group, may have the potential to directly reduce the tetrazolium salt or to influence the cellular redox environment, leading to a false-positive signal.[3][4]

Troubleshooting Workflow

To dissect this issue, a series of control experiments is essential.

G cluster_0 Troubleshooting Workflow: False Positive Signal A Unexpected Increase in Viability Signal B Perform Cell-Free Control Experiment A->B Hypothesis: Compound Interference C Analyze Results B->C D Compound Directly Reduces Tetrazolium Salt C->D Signal increases in absence of cells E Compound Alters Media pH, Affecting Reagent Stability C->E Signal increases in absence of cells F Compound Enhances Cellular Metabolic Activity C->F No signal increase in cell-free control G Switch to an Orthogonal Assay Method D->G H Measure pH of Media with Compound E->H F->G

Caption: Workflow to diagnose the cause of unexpected increases in viability signals.

Step-by-Step Protocol: Cell-Free Control Experiment
  • Plate Setup : Prepare a 96-well plate without any cells.

  • Media Addition : Add the same volume of cell culture medium to each well as you would in your cellular experiment.

  • Compound Titration : Add a serial dilution of this compound to the wells. Include a vehicle control (e.g., DMSO, if used).

  • Assay Reagent : Add the MTT or XTT reagent to all wells.

  • Incubation : Incubate the plate for the same duration as your standard protocol.

  • Readout : Measure the absorbance at the appropriate wavelength.

Data Interpretation
Result in Cell-Free Control Interpretation Next Steps
Dose-dependent increase in absorbance The compound is directly reducing the tetrazolium salt.[3]Your results are likely an artifact. Switch to an orthogonal assay method that does not rely on cellular reduction, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time viability assay.
No change in absorbance The compound does not directly reduce the assay reagent. The effect may be biological.Consider that the compound might genuinely be increasing cellular metabolism or proliferation. Validate this with a proliferation assay (e.g., EdU incorporation) or by cell counting.
Question 2: My results with this compound are highly variable between replicate wells. What are the common causes?

High variability can stem from several factors, including uneven cell plating, compound precipitation, or edge effects.[7][8]

Troubleshooting Steps
  • Cell Seeding : Ensure a homogenous single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even cell distribution. Some cell lines are prone to clumping, which can be a major source of variability.[9]

  • Compound Solubility : Visually inspect the wells after adding this compound. Look for any signs of precipitation. If the compound is not fully soluble in the culture medium, it will lead to inconsistent concentrations across the plate.

    • Action : If you suspect solubility issues, try preparing the compound in a different solvent or at a lower stock concentration. Always ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells (typically <0.5% for DMSO).[7]

  • Edge Effects : The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[7]

    • Action : Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[7]

Question 3: I'm using a luminescence-based viability assay (e.g., CellTiter-Glo®), and my signal is lower than expected in the control wells. What should I check?

Low signal in ATP-based assays can indicate issues with the cells, the reagents, or the assay protocol itself.[10][11]

Potential Causes and Solutions
  • Suboptimal Cell Health : Ensure your cells are in the logarithmic growth phase and are not over-confluent. Stressed or senescent cells will have lower ATP levels.[12]

  • Reagent Equilibration : The CellTiter-Glo® reagent must be equilibrated to room temperature before use.[10][12] Temperature fluctuations can affect the enzymatic reaction and the luminescent signal.[13][14]

  • Incomplete Cell Lysis : For the luciferase enzyme to access the ATP, the cells must be completely lysed. Ensure proper mixing after adding the reagent. A plate shaker can improve consistency.[13][14]

  • Luminometer Settings : Use an integration time of 0.25–1 second per well as a starting point.[10] Ensure the correct filter settings are used for luminescence.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?
  • Molecular Formula : C₇H₁₅NO[1]

  • Molecular Weight : 129.20 g/mol [1]

  • Structure : Contains a cyclobutane ring, a methylamino group, and a methanol group.

  • Physical Form : It has been described as both a solid and a liquid in different commercial sources, suggesting its physical state may depend on purity and temperature.

Q2: Should I be concerned about the pH of my culture medium when using this compound?

Yes. The amine group in this compound is basic and could potentially increase the pH of your culture medium, especially at higher concentrations. A significant change in pH can affect cell health and the stability of assay reagents.[5]

  • Recommendation : Prepare your highest concentration of the compound in culture medium and measure the pH. If there is a significant shift, you may need to buffer your medium or adjust the pH of your compound stock solution.

Q3: How do I choose the best cell viability assay to use with a novel compound like this?

The best practice is to use at least two mechanistically different assays to confirm your results.

G cluster_0 Orthogonal Assay Validation A Primary Screen (e.g., MTT Assay) B Unexpected Result A->B Observe potential artifacts C Secondary Screen (e.g., CellTiter-Glo) B->C Validate findings D Confirm with a Third Method (e.g., Caspase-Glo, Real-Time Viability) C->D If results still conflict or are unclear E Confident Conclusion C->E If results are consistent D->E

Caption: A logical workflow for validating cell viability results with orthogonal methods.

Recommended Assay Classes
Assay Class Principle Examples Potential for Interference
Tetrazolium Reduction Measures metabolic activity via reductase enzymes.[5]MTT, XTT, WST-1High (compounds with reducing/oxidizing properties can interfere).[2][3]
ATP Quantification Measures ATP levels as an indicator of metabolically active cells.[11][15]CellTiter-Glo®Low (less susceptible to redox interference, but can be affected by compounds that inhibit luciferase).
Protease Viability Measures the activity of a protease released from dead cells (cytotoxicity) or a protease active only in live cells.CytoTox-Glo™, RealTime-Glo™Moderate (compounds that inhibit or activate proteases can interfere).
Apoptosis Assays Measures specific markers of apoptosis, such as caspase activity.[16]Caspase-Glo® 3/7, 8, 9Low (highly specific to caspase activity, but will not detect non-apoptotic cell death).[13][17]

By using a combination of these methods, you can build a more complete and reliable picture of how this compound affects your cells.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]

  • ResearchGate (2015). Why do MTT and XTT assays give inconsistent results?. Available at: [Link]

  • Lomonosova, E., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2019). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. PubMed. Available at: [Link]

  • ResearchGate (2017). Interactions between Plant Extracts and Cell Viability Indicators during Cytotoxicity Testing: Implications for Ethnopharmacological Studies. Available at: [Link]

  • PubMed (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Available at: [Link]

  • ResearchGate (2014). Does anyone have experience with the Caspase-Glo® 3/7 Assay?. Available at: [Link]

  • ResearchGate (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF. Available at: [Link]

  • baseclick GmbH (n.d.). Cell Viability Assay | Essential Methods & Applications. Available at: [Link]

  • Roche (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link]

  • ResearchGate (2023). How to solve the problem from cell viability test?. Available at: [Link]

  • ResearchGate (2016). (PDF) Biologically active alcohols: cyclic alcohols. Available at: [Link]

  • PubMed (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link]

  • Opentrons (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Available at: [Link]

  • ResearchGate (2024). How could I analyze the results of caspase-glo 3/7 assay?. Available at: [Link]

  • ResearchGate (2020). Cell viability analysis using MTT. Available at: [Link]

  • ANT Bio (2025). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Available at: [Link]

  • YouTube (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Available at: [Link]

  • PubChem (n.d.). (1-Methylcyclobutyl)methanol. Available at: [Link]

  • MDPI (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link]

  • National Center for Biotechnology Information (2018). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PubMed Central. Available at: [Link]

  • ResearchGate (2022). Horrible variation between replicates with Cell Titer Glo?. Available at: [Link]

Sources

[1-(Methylamino)cyclobutyl]methanol interference with common assay reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers utilizing [1-(Methylamino)cyclobutyl]methanol in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding potential interferences of this compound with common biochemical and cell-based assays. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and accuracy of your data.

Introduction to this compound

This compound is a small molecule featuring a secondary amine and a primary alcohol attached to a cyclobutane ring.[1][2][3][4][5][6][7] While a valuable chemical entity in various research applications, its structural motifs, particularly the secondary amine, can present challenges in common assay formats by interacting with assay reagents, leading to false-positive or false-negative results.[8][9][10] This guide will walk you through identifying and mitigating these potential interferences.

Frequently Asked Questions (FAQs)

Q1: What is the primary structural feature of this compound that is likely to cause assay interference?

A1: The secondary amine group is the most probable cause of interference in many common assays. Amines can act as nucleophiles or bases and can interact with assay reagents that are sensitive to such chemical properties. For instance, in assays involving metal ions or pH-sensitive dyes, the amine group can lead to erroneous readouts.[11][12]

Q2: Can the cyclobutane ring itself interfere with assays?

A2: While less common than amine-related interference, strained ring systems like cyclobutane can in some specific contexts exhibit unexpected reactivity. However, for the majority of common colorimetric and fluorometric assays, the secondary amine is the primary focus for troubleshooting.

Q3: Are there general signs that this compound is interfering with my assay?

A3: Yes, common indicators of compound interference include:

  • High background signals in wells containing only the compound and assay reagents (no biological material).

  • Non-linear or unusually steep dose-response curves.

  • Discrepancies between results from different assay platforms that measure the same biological endpoint (e.g., MTT vs. LDH for cytotoxicity).[13]

  • An unexpected increase in signal at higher compound concentrations in cytotoxicity assays, suggesting a pro-viability effect when toxicity is expected.[14]

Troubleshooting Guide by Assay Type

This section provides detailed troubleshooting workflows for common assays that may be affected by interference from this compound.

Protein Quantification Assays

Issue: You observe an unexpectedly high protein concentration in samples containing this compound.

Scientific Rationale: The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by two molecules of bicinchoninic acid to produce a purple-colored complex.[15][16] Reducing agents are known interferences in this assay.[11][16][17] While this compound is not a strong reducing agent, its secondary amine can contribute to the reduction of Cu²⁺, leading to a false-positive signal.

Troubleshooting Workflow:

BCA_Troubleshooting start High Protein Reading with Compound control_exp Run Compound-Only Control (Compound + BCA Reagent) start->control_exp decision Signal in Control? control_exp->decision interference Interference Confirmed decision->interference Yes no_interference Interference Unlikely decision->no_interference No mitigation1 Option 1: Use Bradford Assay interference->mitigation1 mitigation2 Option 2: Protein Precipitation interference->mitigation2 end Accurate Protein Quantification mitigation1->end mitigation2->end

Caption: BCA Assay Interference Workflow

Experimental Protocol: Compound-Only Control for BCA Assay

  • Prepare Samples: In a 96-well plate, add the same concentrations of this compound used in your experiment to wells containing the same buffer as your samples, but without any protein.

  • Add Reagent: Add the BCA working reagent to these wells.

  • Incubate: Incubate the plate according to the manufacturer's protocol.

  • Read Absorbance: Measure the absorbance at 562 nm. A significant signal in these wells confirms interference.

Mitigation Strategies:

  • Switch to the Bradford Assay: The Bradford assay is based on the binding of Coomassie dye to protein and is less susceptible to interference from reducing agents and amines.[11][15][18]

  • Protein Precipitation: If you must use the BCA assay, you can precipitate the protein in your samples using trichloroacetic acid (TCA) or acetone to separate it from the interfering compound before performing the assay.[11][19]

Issue: You observe inconsistent or lower-than-expected protein readings.

Scientific Rationale: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with basic and aromatic amino acid residues.[18][20] The assay is performed under acidic conditions. While generally robust, high concentrations of basic compounds can potentially alter the local pH, affecting dye-protein interactions. The secondary amine in this compound could also interact with the dye.[12]

Troubleshooting Workflow:

Bradford_Troubleshooting start Inconsistent Protein Reading with Compound control_exp Run Compound-Only Control (Compound + Bradford Reagent) start->control_exp decision Signal in Control? control_exp->decision interference Interference Confirmed decision->interference Yes no_interference Interference Unlikely decision->no_interference No mitigation1 Dilute Sample to Reduce Compound Concentration interference->mitigation1 mitigation2 Use a Detergent-Compatible Bradford Formulation interference->mitigation2 end Accurate Protein Quantification mitigation1->end mitigation2->end

Caption: Bradford Assay Interference Workflow

Experimental Protocol: Compound-Only Control for Bradford Assay

  • Prepare Samples: In a 96-well plate, add a range of concentrations of this compound to wells containing your sample buffer (without protein).

  • Add Reagent: Add the Bradford dye reagent.

  • Incubate: Follow the manufacturer's recommended incubation time.

  • Read Absorbance: Measure the absorbance at 595 nm. Any significant absorbance indicates interference.

Mitigation Strategies:

  • Sample Dilution: If interference is observed, diluting your sample may reduce the concentration of this compound to a non-interfering level, while keeping the protein concentration within the detectable range of the assay.

  • Use a Compatible Assay Formulation: Some commercial Bradford assay formulations are more resistant to certain chemical interferences. Check with the manufacturer's specifications.

Cell Viability and Cytotoxicity Assays

Issue: You observe an increase in absorbance (suggesting increased viability) at high concentrations of your compound, which is contrary to the expected cytotoxic effect.

Scientific Rationale: The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. Compounds with reducing properties can directly reduce MTT to formazan, independent of cellular activity, leading to a false-positive signal for cell viability.[13][14] The secondary amine in this compound could potentially contribute to this direct reduction.

Troubleshooting Workflow:

MTT_Troubleshooting start Unexpected Increase in Viability with Compound control_exp Run Cell-Free Control (Compound + Media + MTT) start->control_exp decision Formazan Formation in Control? control_exp->decision interference Direct MTT Reduction Confirmed decision->interference Yes no_interference Interference Unlikely decision->no_interference No mitigation1 Use Alternative Viability Assay (e.g., LDH, CellTiter-Glo) interference->mitigation1 mitigation2 Subtract Background from Cell-Free Control interference->mitigation2 end Accurate Viability Measurement mitigation1->end mitigation2->end

Caption: MTT Assay Interference Workflow

Experimental Protocol: Cell-Free Control for MTT Assay

  • Plate Setup: In a 96-well plate, add your culture medium and serial dilutions of this compound to several wells. Do not add cells to these wells.

  • Incubation: Incubate the plate under the same conditions as your cell-based experiment.

  • Add MTT Reagent: Add the MTT reagent to these cell-free wells.

  • Incubate: Continue the incubation as per your standard protocol.

  • Solubilize: Add the solubilization solution (e.g., DMSO, SDS).

  • Read Absorbance: Measure the absorbance. The formation of a purple color and a corresponding absorbance reading confirms direct MTT reduction by your compound.[13]

Mitigation Strategies:

  • Use an Alternative Assay: The most reliable solution is to switch to a non-tetrazolium-based assay. The LDH cytotoxicity assay, which measures membrane integrity, or a luminescent assay like CellTiter-Glo®, which measures ATP levels, are excellent alternatives.[13]

  • Background Subtraction: If an alternative assay is not feasible, you can subtract the absorbance values from the cell-free control wells from your experimental wells. However, this approach is less ideal as it assumes the rate of chemical reduction is the same in the presence and absence of cells.

Issue: You observe lower-than-expected cytotoxicity, or your positive control (maximum LDH release) shows a reduced signal in the presence of this compound.

Scientific Rationale: The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. NADH then reduces a tetrazolium salt to a colored formazan product. Some compounds can inhibit the activity of LDH or interfere with the coupled enzymatic reaction, leading to a false-negative result (underestimation of cytotoxicity).[21][22]

Troubleshooting Workflow:

LDH_Troubleshooting start Low Cytotoxicity or Inhibited Positive Control control_exp Run LDH Activity Control (Compound + LDH + Substrate) start->control_exp decision Reduced LDH Activity in Control? control_exp->decision interference LDH Inhibition Confirmed decision->interference Yes no_interference Interference Unlikely decision->no_interference No mitigation1 Use Alternative Cytotoxicity Assay (e.g., PI Staining, Real-Time Impedance) interference->mitigation1 mitigation2 Dilute Supernatant Before Adding to Assay interference->mitigation2 end Accurate Cytotoxicity Measurement mitigation1->end mitigation2->end

Caption: LDH Assay Interference Workflow

Experimental Protocol: LDH Activity Control

  • Prepare Samples: In a 96-well plate, add the LDH assay reaction mixture (substrate, NAD⁺, and tetrazolium salt).

  • Add Compound: Add serial dilutions of this compound to the wells.

  • Initiate Reaction: Add a known amount of purified LDH (often included as a positive control in commercial kits) to initiate the reaction.

  • Measure Kinetics: Immediately measure the absorbance kinetically over time. A decrease in the rate of formazan production in the presence of your compound indicates inhibition of the assay chemistry.

Mitigation Strategies:

  • Switch to a Different Cytotoxicity Assay: Consider assays based on different principles, such as propidium iodide (PI) uptake measured by flow cytometry or high-content imaging, or real-time cell impedance analysis.

  • Dilute the Supernatant: If the interference is concentration-dependent, you may be able to dilute the cell culture supernatant containing the released LDH before adding it to the LDH assay reagents. This will reduce the concentration of your compound while potentially keeping the LDH concentration within the assay's linear range.

Summary of Potential Interferences and Mitigation Strategies

AssayPotential Interference MechanismKey Troubleshooting ExperimentPrimary Mitigation Strategy
BCA Assay Reduction of Cu²⁺ by the secondary amine, leading to a false-positive signal.Compound-only control (compound + BCA reagent).Use the Bradford assay or perform protein precipitation.[11][15][19]
Bradford Assay Alteration of local pH or interaction of the amine with the Coomassie dye.Compound-only control (compound + Bradford reagent).Dilute the sample or use a detergent-compatible formulation.
MTT Assay Direct reduction of MTT to formazan by the compound, causing a false-positive for viability.Cell-free control (compound + media + MTT).Use a non-tetrazolium-based assay (e.g., LDH, CellTiter-Glo®).[13][14]
LDH Assay Inhibition of LDH enzyme activity or interference with the coupled reaction, leading to a false-negative for cytotoxicity.LDH activity control (compound + purified LDH).Use an alternative cytotoxicity assay (e.g., PI staining).[21][22]

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, researchers can confidently assess the biological activity of this compound and ensure the generation of accurate and reliable data.

References

  • Bensadoun, A., & Weinstein, D. (1976). Protein measurement using bicinchoninic acid: elimination of interfering substances. Analytical Biochemistry, 70(1), 241-250. Available from: [Link]

  • Citeq Biologics. (n.d.). BCA and Bradford protein assays. Retrieved from [Link]

  • G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]

  • Held, P. (2019). Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights. BioTek Instruments. Available from: [Link]

  • ResearchGate. (n.d.). Interference of detergent-containing buffers with the Bradford protein assay. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Faraday Discussions. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]

  • Chemeurope.com. (n.d.). Bradford protein assay. Retrieved from [Link]

  • ResearchGate. (2016). Does chitin interfere with the absorbance readings in Bradford Assay? Retrieved from [Link]

  • Sloop, G., Hall, M., Simmons, G. T., & Robinson, C. A. (1995). False-positive Postmortem EMIT Drugs-Of-Abuse Assay Due to Lactate Dehydrogenase and Lactate in Urine. Journal of Analytical Toxicology, 19(7), 554–556. Available from: [Link]

  • Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, M. E. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available from: [Link]

  • Kroll, A., Kliche, J., Těmčík, P., & Wiemann, M. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology, 9(1), 17. Available from: [Link]

  • ResearchGate. (2016). LDH Assay, Negative Control Problem? Retrieved from [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Vasan, K., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 923-933. Available from: [Link]

  • Vasan, K., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS discovery, 24(9), 923–933. Available from: [Link]

  • Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 337-343. Available from: [Link]

  • Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 337–343. Available from: [Link]

  • Sharma, P., et al. (2017). Evaluation of Compound Optical Interference in High-Content Screening. SLAS discovery, 22(5), 589–601. Available from: [Link]

  • DiscoveryCPR. (n.d.). {1-[(methylamino)methyl]cyclobutyl}methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of Higher Primary and Secondary Amines with Formaldehyde in Aqueous Media. Retrieved from [Link]

  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry, 50(18), 1009-1011. Available from: [Link]

  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

Sources

Preventing degradation of [1-(Methylamino)cyclobutyl]methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for [1-(Methylamino)cyclobutyl]methanol (CAS No: 180205-31-6[1][2] or 1094071-93-8[3]). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable building block in your experiments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent, identify, and address potential degradation during storage and handling.

I. Understanding the Stability of this compound

This compound is an organic compound featuring a secondary amine and a primary alcohol functional group attached to a cyclobutane ring.[1][4] While the cyclobutane moiety itself is relatively inert and often incorporated into drug candidates to enhance metabolic stability[5][6], the amino alcohol functionality is the primary site of potential chemical instability. The presence of both a hydroxyl (-OH) and a methylamino (-NHCH₃) group makes the molecule susceptible to oxidative and other degradation pathways.[4][7][8]

This guide will focus on proactive measures to mitigate these risks and ensure the compound's purity throughout its lifecycle in your laboratory.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the storage and use of this compound.

Q1: I've observed a change in the color/appearance of my stored this compound. What could be the cause?

A change in appearance, such as discoloration (e.g., yellowing) or the formation of precipitates, is a common indicator of chemical degradation. The most likely culprit is oxidation of the amino alcohol functional groups. The secondary amine is particularly susceptible to oxidation, which can lead to the formation of colored impurities.

Troubleshooting Steps:

  • Cease Use: Do not use the discolored reagent in your experiments, as the impurities could lead to spurious results or failed reactions.

  • Verify Storage Conditions: Immediately check your storage conditions against the recommended protocol in Section IV. Was the container properly sealed? Was it exposed to light or elevated temperatures?

  • Analytical Confirmation: If possible, confirm degradation using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), as outlined in Section V.[9][10][11]

Q2: My experiment using this compound is yielding unexpected side products. Could reagent degradation be the issue?

Yes, impurities arising from degradation can participate in side reactions, leading to unexpected outcomes. Oxidized forms of the molecule or other degradation products may possess different reactivity profiles.

Troubleshooting Steps:

  • Run a Control: If you have a fresh or properly stored batch of the reagent, run the reaction with it as a positive control to see if the issue persists.

  • Analyze the Reagent: Use the analytical protocols in Section V to assess the purity of the this compound batch .

  • Review Reaction Conditions: Ensure your reaction conditions are not inadvertently promoting degradation (e.g., excessive heat, presence of strong oxidizers unless intended).

Q3: There are conflicting storage temperature recommendations from different suppliers (Room Temperature vs. 2-8°C). Which one should I follow?

While some suppliers state room temperature storage is acceptable, many recommend refrigerated conditions (2-8°C or 4°C)[1][12][13]. As a best practice to ensure maximal stability and minimize the risk of degradation, especially for long-term storage, we strongly recommend adhering to the more conservative refrigerated storage at 2-8°C . This is because chemical degradation processes are generally accelerated at higher temperatures.

Q4: How does atmospheric exposure affect the stability of this compound?

Atmospheric exposure can introduce two primary risks:

  • Oxidation: The oxygen in the air can directly react with the secondary amine and, to a lesser extent, the primary alcohol. This process can be accelerated by light and trace metal impurities.

  • Moisture Absorption: Amino alcohols can be hygroscopic. Absorbed water can potentially facilitate certain degradation pathways or affect reaction stoichiometry if the reagent is used in moisture-sensitive applications.

Therefore, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.

III. Potential Degradation Pathways

Understanding the potential chemical transformations this compound can undergo is key to preventing them. The primary degradation route of concern is oxidation.

G cluster_main Potential Degradation of this compound A This compound (Stable) B Oxidative Stress (O₂, Light, Metal Ions) A->B C N-Oxide Formation B->C D Dehydrogenation/Imine Formation B->D E Further Oxidation Products (e.g., Aldehydes, Carboxylic Acids) D->E

Caption: Potential oxidative degradation pathways.

  • N-Oxide Formation: The secondary amine can be oxidized to form the corresponding N-oxide.

  • Dehydrogenation: The amino alcohol moiety can undergo oxidative dehydrogenation to form an unstable imine intermediate, which can lead to a variety of other degradation products.

  • Alcohol Oxidation: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid, though this is generally less facile than amine oxidation under typical storage conditions.

IV. Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, adhere to the following protocols.

Protocol 1: Long-Term Storage ( > 1 month)
  • Container: Use an amber glass vial or a clear glass vial stored in the dark to prevent photolytic degradation. The vial should have a screw cap with a PTFE/silicone septum for an airtight seal.

  • Inert Atmosphere: Before sealing, flush the headspace of the vial with a dry, inert gas such as argon or nitrogen. This displaces oxygen and moisture.

  • Temperature: Store the sealed vial in a refrigerator at 2-8°C .[1]

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

Protocol 2: Handling for Experimental Use
  • Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere Handling: If possible, handle the compound in a glovebox or under a stream of inert gas.

  • Dispensing: Use a clean, dry syringe or spatula for dispensing.

  • Resealing: After dispensing the required amount, re-flush the vial with inert gas before tightly sealing and returning it to refrigerated storage.

G cluster_workflow Handling Workflow for Experimental Use start Start: Retrieve from 2-8°C Storage equilibrate Equilibrate to Room Temperature (Prevents Condensation) start->equilibrate handle Handle Under Inert Atmosphere (e.g., Glovebox, N₂ stream) equilibrate->handle dispense Dispense Required Amount handle->dispense reseal Re-flush with Inert Gas & Seal Tightly dispense->reseal store Return to 2-8°C Storage reseal->store

Caption: Recommended handling workflow.

V. Analytical Verification of Stability

Regularly assessing the purity of your compound is a cornerstone of good scientific practice. Forced degradation studies can also help to understand potential degradation products.[14][15][16]

Recommended Analytical Method: RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for monitoring the purity of this compound and detecting potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 10 minutesA broad gradient to elute the parent compound and any potential impurities with different polarities.
Flow Rate 0.3 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 210 nm or Mass Spectrometry (MS)The compound lacks a strong chromophore, so low UV wavelength or universal MS detection is required. MS is preferred for identifying unknown degradants.[9]
Sample Prep. Dissolve in 50:50 Water:AcetonitrileEnsures solubility and compatibility with the mobile phase.
Protocol 3: Purity Assessment by RP-HPLC
  • Standard Preparation: Prepare a stock solution of a reference standard (a new, unopened batch) of this compound at approximately 1 mg/mL in the sample diluent.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Injection: Inject equal volumes (e.g., 2 µL) of the standard and the sample into the HPLC system.

  • Analysis: Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area of the test sample relative to the standard indicates degradation.

By implementing these robust storage, handling, and analytical verification procedures, you can significantly mitigate the risk of degradation and ensure the integrity of your this compound for reliable and reproducible research.

VI. References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • García-García, F., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

  • Wikipedia. (n.d.). Alkanolamine. Retrieved January 20, 2026, from [Link]

  • Amanote Research. (n.d.). Microbial Metabolism of Amino Alcohols. Retrieved January 20, 2026, from [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved January 20, 2026, from [Link]

  • Ori-McKenney Lab. (n.d.). Methanol Safety Data Sheet. Retrieved January 20, 2026, from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. ResearchGate. [Link]

  • ResearchGate. (2012). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. [Link]

  • Methanex Corporation. (2020). Methanol Safety Data Sheet. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 20, 2026, from [https://pubchemlite.com/compound/1-(methylamino)cyclobutyl]methanol]([Link])

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved January 20, 2026, from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Chem-Supply. (n.d.). Safe Storage and Handling of Methanol: A Guide for Industrial Users. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Methanol degradation pathways. Retrieved January 20, 2026, from [Link]

  • MDPI. (2024). Current Approaches to Microplastics Detection and Plastic Biodegradation. [Link]

  • ResearchGate. (2021). A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA). [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]

  • Scilit. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]

Sources

Modifying experimental protocols for use with [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [1-(Methylamino)cyclobutyl]methanol

A Senior Application Scientist's Guide to Experimental Success

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal as your application scientist is to move beyond simple procedural steps and provide the mechanistic reasoning and field-proven insights necessary to anticipate challenges, troubleshoot effectively, and modify protocols with confidence. We will explore the unique reactivity of this bifunctional molecule and establish robust, self-validating experimental designs.

Part 1: Compound Profile & Core Handling FAQs

This section addresses the most common initial inquiries regarding the physical properties, storage, and safe handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical and physical properties of this compound?

A1: Understanding the basic properties is the first step to successful experimental design. The compound is a relatively small molecule featuring a strained cyclobutane ring, a secondary amine, and a primary alcohol. These functional groups dictate its reactivity and handling requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1094071-93-8[1][2]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.18 g/mol [1][2]
Physical Form Liquid[1]
Purity Typically ≥97%[1][2]
Storage Temperature Room Temperature or 2-8°C[1][3]
InChI Key BAAMMBDGTMPMRK-UHFFFAOYSA-N[1]

Q2: What is the recommended procedure for storing this reagent to ensure its long-term stability?

A2: Proper storage is critical to prevent degradation. As a secondary amine, this compound can slowly react with atmospheric carbon dioxide to form a carbamate salt. The primary alcohol is also hygroscopic. Therefore, the best practice is to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from both CO₂ and moisture.[3] While room temperature storage is acceptable for short periods, for long-term stability, refrigeration at 2-8°C is recommended.[3]

Q3: What are the primary safety considerations when working with this compound?

A3: According to safety data, this compound is classified as a GHS07 irritant.[1] It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[1] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[4]

Part 2: Troubleshooting Experimental Protocols

The primary challenge in using this compound stems from its bifunctional nature. The secondary amine and primary alcohol are both nucleophilic, leading to potential selectivity issues. This section provides troubleshooting guidance for common synthetic transformations.

Guide 1: Selective N-Functionalization (e.g., Amide Coupling, Reductive Amination)

This is one of the most common applications for this building block.

Q: My amide coupling reaction with a carboxylic acid is low-yielding, and I observe multiple byproducts on my TLC plate. What are the likely causes and solutions?

A: This is a classic selectivity problem. The low yield is likely due to a combination of factors including competing O-acylation, poor activation of the carboxylic acid, or suboptimal base selection.

  • Causality: The nucleophilicity of the secondary amine and primary alcohol are relatively similar. Standard coupling agents like HATU or HOBt/EDC activate the carboxylic acid to form a highly reactive intermediate. This intermediate can be attacked by either the amine (desired) or the alcohol (undesired byproduct). Furthermore, the choice of base is critical; hindered, non-nucleophilic bases are required to prevent unwanted side reactions and to neutralize the acid formed during the reaction without interfering with the coupling process.[5]

  • Troubleshooting Steps & Solutions:

    • Lower the Temperature: Perform the reaction at 0°C or even -15°C. The activation energy for N-acylation is typically lower than for O-acylation, and reducing the temperature can significantly enhance the kinetic selectivity for the desired amide product.

    • Optimize Base Selection: Switch to a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Common bases like triethylamine (TEA) can sometimes be nucleophilic enough to cause side reactions.

    • Order of Addition: Add the coupling agent to the carboxylic acid and base first, allow it to "pre-activate" for 5-10 minutes at a low temperature, and then add the this compound solution dropwise. This minimizes the concentration of the highly reactive acylating agent in the presence of the bifunctional starting material.

    • Protect the Alcohol: If selectivity remains an issue, the most robust solution is to protect the primary alcohol as a silyl ether (e.g., TBDMS ether) prior to the amide coupling. This ensures exclusive N-acylation. The protecting group can then be removed under mild acidic conditions (e.g., TBAF or PPTS).

G cluster_prep Pre-Activation cluster_reaction Selective Reaction Acid Carboxylic Acid Agent Coupling Agent (HATU) Acid->Agent Mix at 0°C Base DIPEA Base->Agent Active Activated Ester Agent->Active 5-10 min Product Desired N-Acylated Product Active->Product Favored Pathway (Kinetic Control) Byproduct O-Acylated Byproduct Active->Byproduct Competing Pathway Amine This compound Amine->Active Nucleophilic Attack caption Optimized amide coupling workflow. G TLC TLC Plate Shows Streaking Cause Cause: Basic Amine Interacts with Acidic Silica Gel TLC->Cause Sol1 Solution 1: Add Base (Et₃N, NH₄OH) to Mobile Phase Cause->Sol1 Easiest Sol2 Solution 2: Use Neutral Stationary Phase (e.g., Alumina) Cause->Sol2 Alternative Sol3 Solution 3: Switch to Reverse Phase (C18) HPLC Cause->Sol3 For Polar Analogs

Sources

Technical Support Center: Navigating Batch-to-Batch Variability of [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for [1-(Methylamino)cyclobutyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development to effectively troubleshoot and manage batch-to-batch variability of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the physical appearance (e.g., liquid vs. solid) of this compound between batches. Why does this occur and how should we handle it?

A1: The observation of different physical forms of this compound is a critical indicator of batch-to-batch variability. This can be attributed to several factors, including:

  • Purity Profile: The presence of even minor impurities can significantly impact the crystallization process, potentially leading to an oily or solid substance.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct physical properties.

  • Residual Solvents: The amount and type of residual solvent from the final purification steps can alter the physical state of the compound.

Handling recommendation: Regardless of the physical form, it is crucial to perform a comprehensive quality control analysis on each new batch to confirm its identity, purity, and concentration before use. Do not assume that batches with different appearances are interchangeable.

Q2: What are the primary drivers of batch-to-batch variability in the synthesis of this compound?

A2: Batch-to-batch variability in the synthesis of this and similar compounds often stems from inconsistencies in:

  • Raw Material Quality: The purity of starting materials, such as cyclobutanone and methylamine, can fluctuate between suppliers and even between lots from the same supplier.

  • Reaction Conditions: Minor deviations in temperature, reaction time, and reagent stoichiometry can lead to the formation of different impurity profiles.

  • Work-up and Purification: Variations in extraction, crystallization, and drying procedures can affect the final purity and physical properties of the compound.

Q3: How should we properly store this compound to minimize degradation and maintain consistency?

A3: Proper storage is critical for maintaining the integrity of the compound. We recommend storing this compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is advised. Always refer to the supplier's specific storage recommendations on the Certificate of Analysis (CoA).

Troubleshooting Guide: A Systematic Approach to Variability

This section provides a structured approach to diagnosing and resolving common issues encountered with different batches of this compound.

Issue 1: Inconsistent Biological or Chemical Activity

If you observe that a new batch of this compound is producing different results in your assays compared to previous batches, a systematic investigation is necessary.

Troubleshooting Workflow:

troubleshooting_workflow start Inconsistent Activity Observed verify_coa Step 1: Verify Certificate of Analysis (CoA) start->verify_coa qc_analysis Step 2: Perform In-House QC Analysis verify_coa->qc_analysis compare_data Step 3: Compare Data with Previous Batches qc_analysis->compare_data identify_discrepancy Step 4: Identify Discrepancies compare_data->identify_discrepancy root_cause Step 5: Determine Root Cause identify_discrepancy->root_cause impurity Impurity Profile Difference root_cause->impurity Purity Issue concentration Incorrect Concentration root_cause->concentration Quantitation Issue degradation Compound Degradation root_cause->degradation Stability Issue remediate Step 6: Remediate or Reject Batch impurity->remediate concentration->remediate degradation->remediate

Caption: Troubleshooting workflow for inconsistent activity.

Step-by-Step Troubleshooting:

  • Verify the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch with that of a previously well-performing batch. Pay close attention to the reported purity, analytical methods used, and any listed impurities.

  • Perform In-House Quality Control (QC) Analysis: It is imperative to conduct your own analytical verification. The recommended QC workflow is outlined below.

  • Compare Analytical Data: Directly compare the analytical data (e.g., HPLC, NMR) of the new batch with a reference standard or a previously validated "golden batch."

  • Identify Discrepancies: Look for new or significantly larger impurity peaks in the HPLC chromatogram, or unexpected signals in the NMR spectrum.

  • Determine the Root Cause: Based on the discrepancies, determine the likely cause of the inconsistent activity. This could be a specific impurity, a lower than expected purity, or degradation of the compound.

  • Remediate or Reject the Batch: If the issue is minor (e.g., residual solvent), it may be possible to repurify the material. However, if significant impurities are present or the purity is unacceptably low, the batch should be rejected.

Issue 2: Variations in Yield and Purity During Synthesis

For those synthesizing this compound in-house, variability in yield and purity are common challenges. A plausible synthetic route is the reductive amination of cyclobutanone with methylamine.

Plausible Synthetic Workflow:

synthesis_workflow start Starting Materials (Cyclobutanone, Methylamine) imine_formation Imine Formation start->imine_formation reduction Reduction (e.g., NaBH(OAc)3) imine_formation->reduction workup Aqueous Work-up reduction->workup purification Purification (e.g., Distillation or Crystallization) workup->purification final_product This compound purification->final_product

Caption: Plausible synthesis of this compound.

Potential Impurities and Their Sources:

Potential Impurity Plausible Source Analytical Signature
Unreacted CyclobutanoneIncomplete reaction or incorrect stoichiometry.Characteristic C=O stretch in IR; distinct signals in ¹H and ¹³C NMR.
Dimeric or Polymeric ByproductsSide reactions of the imine intermediate.Higher molecular weight peaks in MS; complex signals in NMR.
Over-alkylated ProductsReaction of the product with the starting materials.Higher molecular weight peaks in MS; additional N-alkyl signals in NMR.
Residual Solvents (e.g., Methanol, THF)Incomplete removal during purification.Characteristic solvent peaks in ¹H NMR.

Quality Control (QC) Experimental Protocols

A robust QC strategy is essential for managing batch-to-batch variability. We recommend a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful tool for separating and quantifying the main compound and any impurities.

Protocol:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For this polar amine, a column with polar endcapping or an aqueous C18 phase may provide better peak shape.

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR provides detailed structural information and can be used for quantitative analysis (qNMR).

¹H NMR Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Internal Standard (for qNMR): A certified reference standard with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure accurate integration (e.g., 5 times the longest T1).

  • Data Analysis:

    • Confirm the chemical structure by analyzing the chemical shifts, multiplicities, and integrations of the signals.

    • For qNMR, calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.

Expected ¹H NMR Signals (in CDCl₃, approximate):

  • -CH₂- (cyclobutane): Multiplets in the range of 1.5-2.5 ppm.

  • -CH₂OH: A singlet or multiplet around 3.5-4.0 ppm.

  • -NH-CH₃: A singlet around 2.4 ppm.

  • -OH and -NH: Broad singlets, chemical shift can vary depending on concentration and water content.

¹³C NMR Protocol:

  • Solvent: CDCl₃ or D₂O.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Confirm the number of unique carbon environments and their chemical shifts to verify the structure.

References

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. [Link]

  • Gadek, T. R., et al. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 2014. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Roiban, G.-D., et al. Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 2021. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • Diplomata Comercial. Amine Product Testing: Ensuring Quality and Purity in Amines. [Link]

Validation & Comparative

In Vitro Biological Activity of [1-(Methylamino)cyclobutyl]methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Cyclobutane Scaffold

In the landscape of contemporary drug discovery, the cyclobutane moiety has emerged as a compelling structural motif, prized for its ability to impart favorable pharmacological properties.[1][2] Its inherent rigidity and three-dimensional character can enhance binding affinity, improve metabolic stability, and offer novel intellectual property landscapes.[2][3] The compound of interest, [1-(Methylamino)cyclobutyl]methanol, incorporates this promising scaffold. While its specific biological activities remain uncharacterized, its structural features—a cyclobutane core, a secondary amine, and a primary alcohol—suggest potential interactions with key protein families in the central nervous system, such as G-protein coupled receptors (GPCRs) and monoamine transporters.

This guide provides a comprehensive framework for the in vitro characterization of this compound. We will delineate a tiered experimental approach, beginning with broad screening across relevant target classes and progressing to more focused mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological function of this and structurally related molecules. We will provide detailed, step-by-step methodologies for key experiments, present data in a comparative format, and offer insights into the rationale behind experimental choices to ensure scientific rigor and trustworthiness.

Tier 1: Primary Screening for GPCR and Monoamine Transporter Activity

Given the structural alerts within this compound, the initial investigative phase will focus on two major classes of pharmacological targets: GPCRs and monoamine transporters. This parallel screening approach allows for a broad yet targeted initial assessment of biological activity.

Global GPCR Activation Profiling

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs.[4][5] A primary screen across a panel of GPCRs is a logical first step to identify potential activity.

The recruitment of β-arrestin is a universal signaling event for most GPCRs upon activation, making it an ideal readout for a broad screen where the specific G-protein coupling may be unknown.[1][6] The PathHunter® β-arrestin assay from DiscoverX is a robust and widely used platform for this purpose.[1]

GPCR_Screening_Workflow Compound This compound (Test Compound) Incubation Incubate with Compounds Compound->Incubation Controls Positive & Negative Controls Controls->Incubation Cells PathHunter® GPCR Panel Cells Plating Plate Cells Cells->Plating Plating->Incubation Detection Add Detection Reagents Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Activity Readout->Analysis Hit_ID Identify 'Hit' GPCRs Analysis->Hit_ID

Experimental Protocol: PathHunter® β-Arrestin GPCR Panel Screen

  • Cell Culture and Plating: PathHunter® cells expressing the GPCRs of interest are cultured according to the manufacturer's instructions. Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight.

  • Compound Preparation: this compound is serially diluted in an appropriate assay buffer to generate a concentration-response curve (e.g., 10-point, 3-fold dilutions starting from 100 µM). A known agonist for each GPCR target is used as a positive control, and vehicle (e.g., DMSO) serves as a negative control.

  • Compound Addition and Incubation: The diluted compounds and controls are added to the cell plates. The plates are then incubated for 90 minutes at 37°C.

  • Detection: The PathHunter® detection reagent is prepared and added to each well. The plates are incubated for 60 minutes at room temperature.

  • Data Acquisition: Chemiluminescence is measured using a plate reader.

  • Data Analysis: The raw data is normalized to the positive and negative controls to determine the percentage of activity for this compound at each concentration.

Monoamine Transporter Inhibition Profiling

Monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) are critical for regulating neurotransmitter levels and are well-established drug targets.[7] A radiotracer uptake inhibition assay is the gold standard for assessing compound activity at these transporters.[8][9]

Experimental Protocol: Radiotracer Uptake Inhibition Assay

  • Cell Culture: HEK293 cells stably expressing human DAT, NET, or SERT are cultured to confluence.

  • Compound and Radiotracer Preparation: this compound is serially diluted. Known inhibitors for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT) are used as positive controls. A radiolabeled substrate for each transporter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, and [³H]serotonin for SERT) is prepared at a concentration near its Kₘ value.

  • Assay Initiation: Cells are pre-incubated with the test compound or controls for a specified time (e.g., 10-20 minutes) at room temperature.

  • Uptake Reaction: The radiolabeled substrate is added to initiate the uptake reaction, which is allowed to proceed for a short period (e.g., 1-5 minutes).

  • Termination and Lysis: The uptake is terminated by rapid washing with ice-cold buffer. The cells are then lysed.

  • Data Acquisition: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.

  • Data Analysis: The data is normalized to control wells to determine the percent inhibition of uptake at each concentration of the test compound. IC₅₀ values are calculated from the resulting concentration-response curves.

Table 1: Hypothetical Primary Screening Data for this compound

Target ClassAssay TypeTarget% Activity / Inhibition @ 10 µM
GPCR β-Arrestin Recruitment5-HT₂ₐ Receptor85% (Agonist)
D₂ Receptor5%
α₁-Adrenergic Receptor12%
Monoamine Transporter Radiotracer UptakeSERT92% (Inhibition)
DAT15% (Inhibition)
NET25% (Inhibition)

Tier 2: In-Depth Characterization of "Hit" Activities

Based on the hypothetical primary screening data, this compound shows significant activity as a potential 5-HT₂ₐ receptor agonist and a potent inhibitor of the serotonin transporter. The next tier of experiments aims to confirm and further characterize these activities.

Confirmation of 5-HT₂ₐ Receptor Agonism

To confirm that the observed β-arrestin recruitment is a consequence of Gq-protein activation, a downstream functional assay measuring inositol monophosphate (IP₁) accumulation is employed. The IP-One HTRF assay from Revvity is a suitable method for this purpose.[10][11]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT₂ₐ Agonist Receptor 5-HT₂ₐ Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP1 IP₁ (stable) IP3->IP1 Metabolized to

Experimental Protocol: IP-One HTRF Assay

  • Cell Culture and Plating: CHO-K1 cells stably expressing the human 5-HT₂ₐ receptor are plated in a 384-well plate and incubated.

  • Compound Addition: Serially diluted this compound and a known 5-HT₂ₐ agonist (e.g., serotonin) are added to the cells.

  • Incubation: The plate is incubated for 60 minutes at 37°C in the presence of the IP-One assay buffer containing lithium chloride to prevent IP₁ degradation.[12]

  • Detection: IP₁-d2 and anti-IP₁-cryptate HTRF reagents are added, and the plate is incubated for 60 minutes at room temperature.

  • Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a compatible plate reader.

  • Data Analysis: The HTRF ratio is used to calculate the concentration of IP₁, and EC₅₀ values are determined from the concentration-response curves.

Comparison with Structurally Similar Compounds

To understand the structure-activity relationship (SAR), it is crucial to compare the activity of this compound with commercially available, structurally related compounds.

Table 2: Comparative In Vitro Activity Profile

Compound5-HT₂ₐ Agonism (IP-One Assay) EC₅₀ (nM)SERT Inhibition (Uptake Assay) IC₅₀ (nM)
This compound 150 85
[3-(Methylamino)cyclobutyl]methanol>10,0002,500
(1-Aminocyclobutyl)methanol>10,000>10,000
Serotonin (Reference Agonist)15N/A
Fluoxetine (Reference Inhibitor)N/A12

Tier 3: Secondary Target and Off-Target Liability Screening

Given the monoamine-like substructure, it is prudent to investigate potential activity at monoamine oxidase (MAO) enzymes, which are involved in the metabolism of monoamines.[13][14]

Experimental Protocol: MAO-Glo™ Assay (Promega)

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzyme is prepared. A luminogenic MAO substrate is used.

  • Compound Incubation: The enzyme is pre-incubated with serially diluted this compound or known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).[13]

  • Reaction Initiation: The luminogenic substrate is added to start the reaction.

  • Detection: After incubation, a luciferin detection reagent is added, which produces light in the presence of a derivatized product of the MAO reaction.

  • Data Acquisition: Luminescence is measured.

  • Data Analysis: IC₅₀ values are calculated based on the inhibition of the luminescent signal.

Table 3: MAO Inhibition Profile

CompoundMAO-A Inhibition IC₅₀ (nM)MAO-B Inhibition IC₅₀ (nM)
This compound >10,000>10,000
Clorgyline (Reference)58,000
Selegiline (Reference)9,00010

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the in vitro biological activity of this compound. The proposed experimental plan, beginning with broad screening and progressing to more detailed mechanistic studies, provides a robust framework for identifying and validating its primary pharmacological targets. The hypothetical data presented suggest that this compound may act as a dual 5-HT₂ₐ receptor agonist and serotonin transporter inhibitor. Further studies would be warranted to explore the therapeutic potential of this pharmacological profile, including assessment of functional selectivity at the 5-HT₂ₐ receptor and determination of the mode of inhibition at the serotonin transporter. The inclusion of structurally related analogs and established reference compounds at each stage is critical for building a comprehensive understanding of the molecule's structure-activity relationship and for ensuring the validity of the experimental findings.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). Retrieved from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed Central. (n.d.). Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]

  • GPCR-radioligand binding assays - PubMed. (n.d.). Retrieved from [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6). Retrieved from [Link]

  • A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. (2020, April 10). Retrieved from [Link]

  • Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed. (n.d.). Retrieved from [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - NIH. (n.d.). Retrieved from [Link]

  • HTRF IP-One Gq assay on SpectraMax Readers - Molecular Devices. (n.d.). Retrieved from [Link]

  • GPCR Assay Services | Reaction Biology. (n.d.). Retrieved from [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.). Retrieved from [Link]

  • cAMP assays in GPCR drug discovery - PubMed. (2017, September 23). Retrieved from [Link]

  • Binding kinetics of ligands acting at GPCRs - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • GPCR Screening Services - Creative Bioarray. (n.d.). Retrieved from [Link]

  • A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • MULTISCREEN™ Beta Arrestin Sensor Technology - Multispan, Inc. (n.d.). Retrieved from [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). Retrieved from [Link]

  • Gαq GPCR assays | ION Biosciences. (n.d.). Retrieved from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.). Retrieved from [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Retrieved from [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (n.d.). Retrieved from [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023, March 2). Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery - PubMed. (2022, August 1). Retrieved from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020, May 19). Retrieved from [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - NIH. (n.d.). Retrieved from [Link]

  • A Norepinephrine Transporter Assay for the Screening of Natural Products - MDPI. (n.d.). Retrieved from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - ResearchGate. (2020, May 19). Retrieved from [Link]

  • Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.). Retrieved from [Link]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.). Retrieved from [Link]

  • DAT (SLC6A3) Transporter Assay - BioIVT. (n.d.). Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Retrieved from [Link]

Sources

In Vivo Validation of [1-(Methylamino)cyclobutyl]methanol Efficacy: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

To the Researchers, Scientists, and Drug Development Professionals,

As a Senior Application Scientist tasked with providing a comprehensive in vivo validation guide for [1-(Methylamino)cyclobutyl]methanol, a thorough investigation into the existing scientific literature and public data has been conducted. The objective was to construct a guide that not only details experimental protocols but also provides a comparative analysis against relevant alternatives, grounded in established scientific principles.

Following an extensive search, it has been determined that there is a significant lack of publicly available information regarding the therapeutic target, mechanism of action, and overall biological activity of this compound. The primary sources of information are limited to chemical supplier catalogs, which provide basic chemical properties but no biological data.

One structural isomer, [3-(Methylamino)cyclobutyl]methanol, is colloquially known as Mexedrone, a substance with reported psychoactive properties acting as a monoamine transporter agonist. However, it is crucial to emphasize that this compound is a distinct chemical entity, and its biological effects cannot be presumed to be similar to its isomer without direct experimental evidence.

The absence of a defined biological target or a hypothesized therapeutic area for this compound makes it scientifically unsound to proceed with the creation of a detailed in vivo validation guide. A meaningful and valid in vivo study design is contingent on this foundational knowledge. Specifically, the following critical components of the requested guide cannot be developed:

  • Selection of a Relevant In Vivo Model: The choice of an appropriate animal model (e.g., a specific cancer xenograft model, a model of neuroinflammation, or a metabolic disease model) is entirely dependent on the therapeutic indication being investigated.

  • Identification of Comparator Compounds: To conduct a comparative efficacy study, it is essential to select appropriate positive controls or standard-of-care treatments. Without knowing the target pathway or disease, this selection is not possible.

  • Definition of Efficacy Endpoints: The parameters to be measured to assess the efficacy of the compound (e.g., tumor volume reduction, improvement in behavioral scores, or changes in specific biomarkers) are directly linked to the intended therapeutic effect.

  • Elucidation of Signaling Pathways: Visual diagrams of signaling pathways are meant to illustrate the mechanism of action of the compound. Without this information, any such diagram would be purely speculative.

Proposed Path Forward

Before an in vivo validation and comparison guide can be developed, foundational preclinical research is required. The following is a recommended workflow for generating the necessary data:

Phase 1: Target Identification and In Vitro Characterization

This initial phase is crucial to understand the fundamental biology of this compound.

Experimental Workflow: Target Deconvolution and In Vitro Activity

cluster_0 Initial Screening cluster_1 Hit Validation & Mechanism of Action Compound This compound Phenotypic_Screening High-Content Phenotypic Screening (e.g., cell proliferation, apoptosis, in various cell lines) Compound->Phenotypic_Screening Target_Binding Broad Target Binding Assays (e.g., kinase panel, GPCR panel) Compound->Target_Binding Dose_Response Dose-Response Studies in Hit Cell Lines (IC50/EC50) Phenotypic_Screening->Dose_Response Target_Engagement Target Engagement Assays (e.g., CETSA, SPR) Target_Binding->Target_Engagement Go_NoGo Go/No-Go Decision for In Vivo Studies Dose_Response->Go_NoGo Identify Lead Indication Signaling_Pathway Western Blot, qPCR, RNA-seq to Elucidate Pathway Modulation Target_Engagement->Signaling_Pathway Signaling_Pathway->Go_NoGo Confirm Mechanism

A Comparative Guide to the Potency of Novel Cycloalkane Derivatives as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Neuromodulators

In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. Its role in synaptic plasticity, learning, and memory is well-established, as is the pathological consequence of its dysregulation. The development of novel NMDA receptor antagonists with refined potency, selectivity, and tolerability profiles is an ongoing priority in drug discovery.

This guide provides a comparative framework for evaluating the potency of novel cycloalkane derivatives, with a specific focus on compounds structurally analogous to [1-(Methylamino)cyclobutyl]methanol. Due to the current absence of published pharmacological data for this specific molecule, we will utilize the well-characterized adamantane amine derivatives, memantine and amantadine , as benchmarks for comparison. These compounds, with their rigid cage-like structures, offer a valuable reference point for understanding the structure-activity relationships (SAR) that govern potency at the NMDA receptor.

We will delve into the established pharmacology of these benchmark compounds, detail the experimental protocols necessary to assess the potency of new chemical entities, and provide a template for the presentation and interpretation of comparative data. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation neuromodulatory agents.

Comparative Framework: Adamantane Amines as a Benchmark for Potency

Memantine and amantadine are prototypical uncompetitive NMDA receptor antagonists, meaning they bind within the ion channel pore, but only when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine).[1] This voltage-dependent channel block confers a unique therapeutic window, allowing for the modulation of excessive, pathological NMDA receptor activity while preserving normal physiological function.

Memantine (Adamantan-1-amine) is a cornerstone in the treatment of moderate-to-severe Alzheimer's disease.[2] Its therapeutic efficacy is attributed to its low-affinity, uncompetitive antagonism of the NMDA receptor.[3] This characteristic allows it to preferentially block the tonic, low-level activation of NMDA receptors associated with excitotoxicity, while being readily displaced during the phasic, high-frequency activation required for synaptic plasticity.[2]

Amantadine , initially developed as an antiviral agent, also exhibits NMDA receptor antagonist properties, albeit with a different potency and clinical profile.[4] It is utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[5]

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the NMDA receptor-mediated response.

Structure-Activity Relationship Insights

The adamantane cage of memantine and amantadine is crucial for their activity, providing a lipophilic scaffold that facilitates entry into the NMDA receptor channel. The primary amine group is essential for the blocking action, interacting with key residues within the channel pore. The potency and kinetics of channel block are influenced by the overall structure and physicochemical properties of the molecule. For a novel compound like this compound, the cyclobutane ring serves a similar function to the adamantane cage, providing a three-dimensional scaffold. The methylamino and methanol substituents will critically influence its interaction with the receptor and its overall pharmacological profile.

Experimental Protocols for Potency Determination

To objectively compare the potency of a novel compound like this compound to our benchmark adamantanes, a series of in vitro assays are essential. The following protocols provide a robust framework for this evaluation.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that binds to a specific site within the channel.[6] A common choice is [³H]MK-801, a high-affinity uncompetitive NMDA receptor antagonist.[7]

Experimental Workflow:

prep Prepare Rat Brain Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare [³H]MK-801 Solution radioligand->incubation test_compound Prepare Serial Dilutions of Test Compound test_compound->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation analysis Data Analysis (IC₅₀ Determination) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the crude synaptosomal membrane fraction. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [³H]MK-801 (e.g., 1 nM final concentration), and varying concentrations of the test compound or benchmark compounds (memantine, amantadine). Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled MK-801).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Fluorescence-Based Calcium Flux Assay

This high-throughput assay measures the functional consequence of NMDA receptor activation – an increase in intracellular calcium concentration ([Ca²⁺]i).[9] Antagonists will inhibit this calcium influx.

Experimental Workflow:

cell_culture Culture HEK293 Cells Expressing NMDA Receptors dye_loading Load Cells with a Calcium-Sensitive Fluorescent Dye cell_culture->dye_loading compound_addition Add Test Compound/Benchmark Compound dye_loading->compound_addition agonist_stimulation Stimulate with NMDA and Glycine compound_addition->agonist_stimulation fluorescence_reading Measure Fluorescence Intensity Over Time agonist_stimulation->fluorescence_reading data_analysis Calculate IC₅₀ from Dose-Response Curve fluorescence_reading->data_analysis

Caption: Workflow for a fluorescence-based calcium flux assay.

Step-by-Step Protocol:

  • Cell Culture: Plate human embryonic kidney (HEK293) cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) in a 96- or 384-well black-walled, clear-bottom plate.[10]

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) in a physiological buffer.

  • Compound Pre-incubation: Add serial dilutions of the test compound or benchmark compounds to the wells and incubate for a short period.

  • Agonist Stimulation: Add a solution containing NMDA and glycine to stimulate calcium influx through the NMDA receptors.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Plot the inhibition of the fluorescence signal against the antagonist concentration to determine the IC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides the most direct measure of NMDA receptor function by recording the ion currents flowing through the channel in response to agonist application.[11][12]

Experimental Workflow:

cell_prep Prepare Cells Expressing NMDA Receptors patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching agonist_app Apply NMDA and Glycine to Elicit Current patching->agonist_app antagonist_app Co-apply Test Compound at Various Concentrations agonist_app->antagonist_app current_rec Record NMDA Receptor-Mediated Currents antagonist_app->current_rec analysis Analyze Current Inhibition to Determine IC₅₀ current_rec->analysis

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Step-by-Step Protocol:

  • Cell Preparation: Use cultured neurons or a cell line expressing recombinant NMDA receptors.

  • Patching: Under a microscope, use a glass micropipette to form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV) to enhance the inward current and observe voltage-dependent block.

  • Drug Application: Perfuse the cell with a solution containing NMDA and glycine to evoke a baseline current. Then, co-apply the test compound at increasing concentrations.

  • Current Recording: Record the amplitude of the NMDA receptor-mediated current at each concentration of the test compound.

  • Data Analysis: Plot the percentage of current inhibition against the drug concentration and fit the data to determine the IC₅₀.[13]

Data Presentation and Interpretation

For a clear and objective comparison, the potency data for the novel compound and the benchmarks should be summarized in a table.

CompoundRadioligand Binding (IC₅₀, µM)Calcium Flux Assay (IC₅₀, µM)Electrophysiology (IC₅₀, µM)
This compound TBDTBDTBD
Memantine 1.5 ± 0.1[13]~21-5
Amantadine 92 ± 29[13]>10050-100

TBD: To be determined through experimentation. Note: The IC₅₀ values for memantine and amantadine can vary depending on the specific experimental conditions and receptor subunit composition.

Interpretation of Results:

Conclusion

The rational design of novel NMDA receptor antagonists requires a rigorous and systematic evaluation of their potency and mechanism of action. While direct experimental data for this compound is not yet available, this guide provides a comprehensive framework for its future investigation. By employing a multi-faceted approach that includes radioligand binding assays, functional calcium flux measurements, and detailed electrophysiological characterization, and by using well-characterized compounds like memantine and amantadine as benchmarks, researchers can effectively position new chemical entities within the broader landscape of NMDA receptor modulators. This structured approach is fundamental to identifying promising lead candidates for the development of safer and more effective treatments for a range of debilitating neurological disorders.

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A Comparative Pharmacological Guide: [1-(Methylamino)cyclobutyl]methanol vs. Mexedrone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed pharmacological comparison between the synthetic cathinone Mexedrone and the lesser-known compound [1-(Methylamino)cyclobutyl]methanol. The analysis is intended for researchers, scientists, and drug development professionals, focusing on structural analysis, known and predicted mechanisms of action, and robust experimental protocols for empirical validation.

Introduction and Structural Analysis

Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) is a synthetic derivative of cathinone.[1][2] Its structure is characterized by a phenethylamine core with a β-keto group, a defining feature of the cathinone class.[3][4] Additional substitutions, including a para-methyl group on the phenyl ring and an alpha-methoxy group, modulate its interaction with biological targets.[1]

This compound presents a fundamentally different scaffold.[5] It is an aliphatic amino alcohol built upon a cyclobutane ring. Crucially, it lacks both the aromatic phenyl ring and the β-keto group that constitute the essential pharmacophore for the monoamine transporter activity typical of cathinones.[3][6]

This profound structural divergence predicts a disparate pharmacological profile. While Mexedrone's activity can be understood within the context of amphetamine and cathinone pharmacology, the effects of this compound cannot be extrapolated from this class and remain to be determined experimentally.

G cluster_0 Comparative Molecular Structures mexedrone mex_label Mexedrone Key Features: - β-Keto Group - Aromatic Phenyl Ring - Phenethylamine Core methanol met_label This compound Key Features: - Methanol Group - Saturated Cyclobutane Ring - Aliphatic Amino Alcohol

Caption: Key structural differences between Mexedrone and this compound.

Pharmacological Profiles

Mexedrone: A Weak Monoamine Transporter Ligand

Mexedrone is classified as a stimulant and entactogen.[1][7] Its mechanism of action involves interaction with the plasma membrane transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[3][8] Unlike more potent cathinones like mephedrone which are primarily neurotransmitter releasers, Mexedrone exhibits a "hybrid" activity profile.[9] It acts as a weak, non-selective reuptake inhibitor at all three transporters and a weak releasing agent specifically at SERT.[9][10]

This pharmacological action elevates extracellular concentrations of monoamine neurotransmitters, which underlies its psychoactive effects.[7][8] However, its potency is notably low, with anecdotal reports suggesting it is significantly less stimulating than its analogue mephedrone and may produce more sedating effects, a profile consistent with its relatively stronger serotonergic activity compared to its dopaminergic and noradrenergic actions.[10]

This compound: A Predicted Profile

Based on established structure-activity relationships (SAR) for monoamine transporter ligands, this compound is not expected to exhibit activity as a classical stimulant. The phenethylamine backbone is a critical requirement for significant interaction with DAT, NET, and SERT.[11] The replacement of the aromatic ring with a saturated cyclobutane ring removes the key π-electron system necessary for binding to the primary substrate site on these transporters.

Therefore, it is hypothesized that this compound is inactive as a monoamine reuptake inhibitor or releasing agent. Its pharmacological effects, if any, would be mediated through different, currently unknown, biological targets. Any claims regarding its activity are speculative without empirical data.

Quantitative Data Summary

The following table summarizes the known quantitative data for Mexedrone and the predicted profile for this compound, highlighting the stark contrast between the two compounds.

ParameterMexedroneThis compound
Chemical Class Substituted CathinoneAliphatic Amino Alcohol
Mechanism of Action Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI); Serotonin Releasing Agent (SRA)[1][9]Unknown; Predicted to be inactive at monoamine transporters
SERT Affinity (IC₅₀) 5,289 nM (Uptake Inhibition)[1]Undetermined (Predicted to be very high or none)
NET Affinity (IC₅₀) 8,869 nM (Uptake Inhibition)[1]Undetermined (Predicted to be very high or none)
DAT Affinity (IC₅₀) 6,844 nM (Uptake Inhibition)[1]Undetermined (Predicted to be very high or none)
SERT Release (EC₅₀) 2,525 nM[1]Undetermined (Predicted to be inactive)
Primary Effect Stimulant, Entactogen[7]Unknown

Experimental Protocols for Direct Pharmacological Comparison

To empirically validate the predicted pharmacological profile of this compound and directly compare it to Mexedrone, a series of standardized in vitro assays are required. The following protocols provide a self-validating system for characterizing the interaction of novel compounds with monoamine transporters.

G cluster_workflow In Vitro Pharmacological Characterization Workflow cluster_assays Primary Screening cluster_analysis Data Analysis & Interpretation prep Compound Preparation (Stock Solutions) binding Protocol 1: Radioligand Binding Assay prep->binding Test Compound uptake Protocol 2: Uptake Inhibition Assay prep->uptake Test Compound release Protocol 3: Neurotransmitter Release Assay prep->release Test Compound ki Determine Affinity (Ki value) binding->ki Displacement Curve ic50 Determine Potency (IC50 value) uptake->ic50 Inhibition Curve ec50 Determine Efficacy (EC50 value) release->ec50 Release Curve result Comparative Pharmacological Profile ki->result ic50->result ec50->result

Caption: Workflow for the in vitro characterization of novel psychoactive compounds.

Protocol 1: Monoamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compounds for human DAT, SERT, and NET.

Methodology:

  • Preparation: Utilize cell membranes from HEK293 cells stably expressing either hDAT, hSERT, or hNET.[12]

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-15 µg protein).

    • A specific radioligand at a concentration near its Kₑ value (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).[13]

    • Increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • For non-specific binding determination, use a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).[12]

  • Incubation: Incubate the plates for 60-120 minutes at a specified temperature (e.g., 4°C or room temperature) to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: Fluorescent Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional potency (IC₅₀) of test compounds to inhibit neurotransmitter uptake. This modern fluorescence-based method offers a high-throughput, non-radioactive alternative.[14][15][16]

Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into black, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.[14]

  • Compound Preparation: Prepare serial dilutions of test compounds in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Pre-incubation: Remove culture medium from cells and add the diluted compounds. Incubate for 10-20 minutes at 37°C to allow compound interaction with the transporter.

  • Uptake Initiation: Add a fluorescent transporter substrate (provided in commercial kits like the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to all wells.[14][15][16] These substrates are taken up by the cells, leading to an increase in intracellular fluorescence.

  • Fluorescence Reading: Immediately transfer the plate to a bottom-read fluorescence microplate reader. Measure the fluorescence signal kinetically over 10-30 minutes or as a single endpoint reading.

  • Data Analysis: For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve). For endpoint data, use the final fluorescence values. Plot the percentage of inhibition (relative to untreated control wells) against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.

Protocol 3: In Vitro Neurotransmitter Release Assay

Objective: To determine if a compound acts as a transporter substrate (a "releaser") and to quantify its efficacy (EC₅₀).

Methodology:

  • Preparation: Use rat brain synaptosomes or HEK293 cells expressing the target transporter.[9][17]

  • Loading: Pre-incubate the cells/synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) for 30-60 minutes at 37°C to allow for uptake and accumulation.

  • Washing: Gently wash the cells several times with buffer to remove extracellular radioactivity.

  • Release Initiation: Resuspend the loaded cells in fresh buffer and add increasing concentrations of the test compound (e.g., 10⁻⁹ M to 10⁻⁴ M). A known releaser (e.g., methamphetamine) should be used as a positive control.

  • Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.

  • Termination and Quantification: Pellet the cells by centrifugation. Collect the supernatant, which contains the released radioactivity. Lyse the cell pellet to measure the remaining intracellular radioactivity. Quantify radioactivity in both fractions using a scintillation counter.

  • Data Analysis: Calculate the percentage of total radioactivity released for each compound concentration. Plot the percentage of release against the log concentration of the compound. Use non-linear regression to determine the EC₅₀ (concentration for half-maximal release) and Eₘₐₓ (maximum effect).

Conclusion

The comparative analysis of Mexedrone and this compound reveals a tale of two vastly different molecules. Mexedrone is a characterized synthetic cathinone with a weak, multi-target profile at monoamine transporters.[1][9] In stark contrast, this compound, due to its aliphatic, non-phenethylamine structure, is predicted to be inactive at these same targets. This guide underscores the foundational principle of structure-activity relationships in pharmacology. The provided experimental workflows offer a clear and robust pathway for the empirical determination of the pharmacological profile of novel compounds, moving from structural prediction to validated data. Without such empirical investigation, the biological effects of this compound remain unknown.

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A Researcher's Guide to Investigating the Structure-Activity Relationship of [1-(Methylamino)cyclobutyl]methanol Analogs as Novel Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the exploration of novel chemical scaffolds is a cornerstone of innovation. The [1-(Methylamino)cyclobutyl]methanol core presents an intriguing, conformationally restricted scaffold with potential for developing novel therapeutics targeting the central nervous system (CNS). This guide provides a comprehensive framework for establishing a robust structure-activity relationship (SAR) study for analogs of this parent compound, with a focus on their potential as monoamine transporter inhibitors. While extensive SAR data for this specific analog series is not yet prevalent in peer-reviewed literature, this document serves as a practical blueprint for initiating such an investigation.

The Rationale: Targeting Monoamine Transporters

The structural features of this compound—a primary alcohol, a secondary amine, and a compact cyclobutane ring—suggest a strong potential for interaction with monoamine transporters (MATs).[1][2] MATs, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synaptic cleft.[1][3] Their modulation is a key mechanism for treating a variety of CNS disorders, including depression, ADHD, and substance abuse disorders.[2] The cyclobutane moiety offers a unique three-dimensional structure that can be exploited to achieve desired potency and selectivity profiles.[4]

Designing the Analog Library: A Systematic Approach to Uncovering SAR

A systematic SAR study begins with the design of a focused library of analogs. The goal is to probe the effects of structural modifications on biological activity. For the this compound scaffold, modifications can be systematically introduced at three key positions: the methylamino group, the methanol moiety, and the cyclobutane ring itself.

Table 1: Proposed Analogs for Initial SAR Screening

Analog ID Modification from Parent Scaffold Rationale
Parent This compoundBaseline compound
A1 N-Ethyl analogInvestigate effect of N-alkyl chain length
A2 N,N-Dimethyl analogProbe the necessity of the N-H bond
A3 N-Benzyl analogExplore tolerance for bulky N-substituents
B1 Phenyl ether analogAssess impact of modifying the hydroxyl group
B2 Carboxylic acid analogIntroduce a charged group
B3 Amide analogEvaluate hydrogen bonding potential
C1 3-Phenylcyclobutyl analogIntroduce aromatic substitution on the ring
C2 Spirocyclic analog (e.g., spiro[3.3]heptane)Explore conformational restriction

Below is a visual representation of the proposed SAR exploration strategy.

SAR_Strategy cluster_scaffold Core Scaffold cluster_modifications Structural Modifications parent This compound A1 N-Ethyl parent->A1 A2 N,N-Dimethyl parent->A2 A3 N-Benzyl parent->A3 B1 Phenyl Ether parent->B1 B2 Carboxylic Acid parent->B2 B3 Amide parent->B3 C1 3-Phenyl parent->C1 C2 Spirocyclic parent->C2

Caption: Proposed SAR exploration around the core scaffold.

Experimental Protocols: Synthesis and Biological Evaluation

Rigorous and reproducible experimental protocols are essential for generating high-quality SAR data.

General Synthetic Scheme

The synthesis of the proposed analogs can be achieved through established synthetic routes. A general retrosynthetic analysis is presented below.

Synthesis_Workflow Target Target Analogs Intermediate1 Key Intermediate: 1-(Aminomethyl)cyclobutanol Target->Intermediate1 Functional Group Interconversion StartingMaterial Starting Material: Cyclobutanone Intermediate1->StartingMaterial Strecker or similar reaction

Caption: General retrosynthetic approach for analog synthesis.

Step-by-Step Synthesis of the Parent Compound:

A plausible synthetic route to the parent compound, this compound, could involve the following steps:

  • Cyanohydrin Formation: React cyclobutanone with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., ZnI₂) to form the corresponding cyanohydrin.

  • Reduction of the Nitrile: Reduce the nitrile group of the cyanohydrin to a primary amine using a reducing agent such as lithium aluminum hydride (LAH) in an appropriate solvent like tetrahydrofuran (THF). This will yield 1-(aminomethyl)cyclobutanol.

  • N-Methylation: The primary amine can then be selectively N-methylated. This can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by reaction with a methylating agent like methyl iodide in the presence of a mild base.

  • Purification: The final product should be purified using standard techniques such as column chromatography or crystallization to ensure high purity for biological testing.

In Vitro Biological Evaluation: Monoamine Transporter Binding Assays

To determine the affinity of the synthesized analogs for DAT, NET, and SERT, competitive radioligand binding assays are the gold standard.

Experimental Workflow for Binding Assays:

Binding_Assay_Workflow start Prepare cell membranes expressing DAT, NET, or SERT step1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]WIN 35,428 for DAT) start->step1 step2 Add varying concentrations of the test analog step1->step2 step3 Incubate to equilibrium step2->step3 step4 Separate bound from free radioligand via rapid filtration step3->step4 step5 Quantify bound radioactivity using liquid scintillation counting step4->step5 end Determine Ki values from competition curves step5->end

Caption: Workflow for monoamine transporter binding assays.

Detailed Protocol for DAT Binding Assay:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT). Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable assay buffer, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Competition Assay: In a 96-well plate, combine the DAT-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428), and a range of concentrations of the test analog.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data will be used to generate competition curves, from which the IC₅₀ (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Similar protocols would be followed for NET and SERT, using appropriate radioligands (e.g., [³H]nisoxetine for NET and [³H]citalopram for SERT).

Data Interpretation and Future Directions

The results from the initial screen will provide the first glimpse into the SAR of this novel scaffold.

Table 2: Hypothetical SAR Data for Initial Analog Screen

Analog ID DAT Ki (nM) NET Ki (nM) SERT Ki (nM) DAT Selectivity (vs. NET/SERT)
Parent 50025010000.5x / 2x
A1 2001008000.5x / 4x
A2 >10000>10000>10000-
A3 800120030001.5x / 3.75x
B1 150504000.33x / 2.67x
B2 >10000>10000>10000-
B3 60030012000.5x / 2x
C1 50800200016x / 40x
C2 3001509000.5x / 3x

Interpreting the Hypothetical Data:

  • N-Substitution (A-series): The data suggests that a small increase in the N-alkyl chain length (A1) is tolerated and may even improve potency at DAT and NET. However, the loss of the N-H bond (A2) is detrimental to activity, indicating a potential hydrogen bond interaction with the transporters. Bulky substituents (A3) appear to decrease potency.

  • Hydroxyl Modification (B-series): Modification of the hydroxyl group to a phenyl ether (B1) enhances potency, particularly at NET, suggesting that this region may be involved in hydrophobic interactions. The introduction of a charged group (B2) abolishes activity, likely due to unfavorable interactions or poor membrane permeability.

  • Ring Modification (C-series): The introduction of a phenyl group on the cyclobutane ring (C1) dramatically increases potency and selectivity for DAT. This is a significant finding and suggests that this pocket can accommodate bulky aromatic substituents, which could be further explored to optimize selectivity.

Based on these initial findings, a next-generation library of analogs could be designed. For example, combining the beneficial modifications from C1 and B1 could lead to a highly potent and selective DAT inhibitor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel monoamine transporter ligands. By employing a systematic approach to analog design, synthesis, and biological evaluation, researchers can efficiently elucidate the structure-activity relationships that govern the potency and selectivity of these compounds. This guide provides a robust framework for initiating such a research program, with the ultimate goal of identifying lead candidates for further preclinical development.

References

  • Barrie, T. et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • Aggarwal, S. et al. (2023). Discovery and Development of Monoamine Transporter Ligands. Current Protocols, 3(9), e899. Available from: [Link]

  • S. E. et al. (2021). Overview of Monoamine Transporters. Current Protocols, 1(6), e178. Available from: [Link]

  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. (n.d.). British Journal of Pharmacology. Available from: [Link]

  • Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. (n.d.). Molecular Psychiatry. Available from: [Link]

  • SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues. (n.d.). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. (n.d.). Cell. Available from: [Link]

  • Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. (n.d.). Journal of Medicinal Chemistry. Available from: [Link]

  • Packaging monoamine neurotransmitters. (n.d.). Nature Structural & Molecular Biology. Available from: [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (n.d.). Molecules. Available from: [Link]

  • Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. (n.d.). ACS Chemical Neuroscience. Available from: [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). NeuroRx. Available from: [Link]

  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. (n.d.). Molecules. Available from: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as [1-(Methylamino)cyclobutyl]methanol, a novel small molecule with therapeutic potential, the journey from discovery to a marketable drug product is paved with rigorous analytical testing. This guide provides an in-depth comparison of two orthogonal analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. More critically, it details the process of cross-validation, a crucial step to ensure the consistency and reliability of analytical results when multiple methods are employed. This document is intended for researchers, scientists, and drug development professionals who are tasked with establishing and verifying the robustness of their analytical procedures.

The principles and protocols described herein are grounded in the latest regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2][3] The objective is not merely to present protocols but to elucidate the scientific rationale behind the selection of methods, the design of validation studies, and the criteria for successful cross-validation.

The Imperative of Method Cross-Validation

In a typical drug development lifecycle, it is not uncommon for different analytical methods to be used for the same compound at various stages or in different laboratories (e.g., a research lab versus a quality control lab). Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can yield comparable results for the same intended purpose.[4][5] This ensures that data generated across the product's lifecycle, irrespective of the method used, is consistent and reliable. The recent ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures, where validation is a continuous process rather than a one-time event.[2]

For this compound, a primary alcohol and a secondary amine, its physicochemical properties present unique analytical challenges. Its polarity can lead to poor retention in traditional reversed-phase HPLC and tailing in gas chromatography. Therefore, the development of robust and reliable analytical methods is a non-trivial task that necessitates careful consideration of the analytical technique and subsequent validation.

Proposed Analytical Methods for this compound

Given the chemical nature of this compound, two distinct, yet complementary, analytical techniques are proposed:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in pharmaceutical analysis, HPLC is well-suited for the analysis of a wide range of compounds. For this compound, which lacks a strong chromophore, derivatization with a UV-active agent is a viable strategy to enhance detection sensitivity.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity. However, the high polarity and potential for hydrogen bonding of the target analyte can lead to poor chromatographic performance.[7][8] Derivatization to increase volatility and reduce polarity is often a necessary step for successful GC analysis of such compounds.[9][10]

The selection of these two orthogonal methods provides a strong basis for a comprehensive analytical characterization of the molecule.

Phase 1: Individual Method Validation

Before any cross-validation can be undertaken, each analytical method must be independently validated to demonstrate its fitness for purpose. The validation is performed in accordance with ICH Q2(R2) guidelines, assessing the following parameters:[1][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

Hypothetical Validation of the HPLC-UV Method

The following table summarizes the proposed experimental conditions and hypothetical acceptance criteria for the validation of an HPLC-UV method for this compound following derivatization with a suitable UV-active agent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl).[6]

Validation Parameter Experimental Approach Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess for interference at the retention time of the analyte.No significant interference at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations across the proposed range.Correlation coefficient (r²) ≥ 0.999
Range 1.0 µg/mL to 100 µg/mLTo be confirmed by accuracy and precision studies.
Accuracy Analyze triplicate samples at three concentrations (low, medium, high) across the range.Mean recovery of 98.0% to 102.0%.
Precision (Repeatability) Six replicate injections of a standard solution.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Analysis on different days, with different analysts, and on different instruments.RSD ≤ 3.0%.
Robustness Deliberate variation of mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).RSD of results ≤ 5.0%.
Hypothetical Validation of the GC-MS Method

For the GC-MS method, derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) is proposed to improve the volatility and chromatographic behavior of this compound.[9]

Validation Parameter Experimental Approach Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess for interfering peaks using selected ion monitoring (SIM).No interfering peaks at the retention time and m/z of the analyte.
Linearity Analyze a minimum of five concentrations across the proposed range.Correlation coefficient (r²) ≥ 0.998
Range 0.5 µg/mL to 50 µg/mLTo be confirmed by accuracy and precision studies.
Accuracy Analyze triplicate samples at three concentrations (low, medium, high) across the range.Mean recovery of 97.0% to 103.0%.
Precision (Repeatability) Six replicate injections of a standard solution.Relative Standard Deviation (RSD) ≤ 3.0%.
Precision (Intermediate) Analysis on different days, with different analysts, and on different instruments.RSD ≤ 5.0%.
Robustness Deliberate variation of oven temperature ramp (±2°C/min), carrier gas flow rate (±0.1 mL/min), and injection volume (±0.1 µL).RSD of results ≤ 6.0%.

Phase 2: Cross-Validation Protocol

Once both the HPLC-UV and GC-MS methods have been individually validated, the cross-validation study can be initiated. The most common approach, comparative testing, will be employed.[12]

Experimental Workflow for Cross-Validation

% Difference = [(Result_MethodA - Result_MethodB) / mean(Result_MethodA, Result_MethodB)] * 100

Sources

A Methodological Guide to the Comparative Pharmacological Analysis of [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of the novel compound [1-(Methylamino)cyclobutyl]methanol against other well-characterized psychoactive substances. Designed for researchers, scientists, and drug development professionals, this document emphasizes scientific integrity, experimental causality, and robust data interpretation. We will use the dissociative anesthetics Ketamine and Phencyclidine (PCP) as primary comparators, based on structural similarities and their well-documented pharmacology as N-methyl-D-aspartate (NMDA) receptor antagonists.

The objective is not merely to present data, but to detail a rigorous, self-validating workflow for characterizing a novel chemical entity from initial identification to preliminary behavioral assessment.

Part 1: Foundational Characterization: Identity, Purity, and Stability

Before any pharmacological evaluation, the foundational step is the unambiguous confirmation of the molecular identity and purity of the test article, this compound. This is a non-negotiable prerequisite for data validity, as impurities could lead to erroneous or misleading results.

Experimental Protocol: Analytical Confirmation
  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The resulting chemical shifts, coupling constants, and integrations must be consistent with the proposed structure of this compound (C₇H₁₅NO).[1]

    • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition. Fragmentation patterns (MS/MS) should be analyzed to further corroborate the structure.

  • Purity Assessment:

    • Chromatographic Analysis: Employ Gas Chromatography-Mass Spectrometry (GC-MS) and/or Liquid Chromatography with UV detection (LC-UV/MS) to determine the purity of the sample.[2][3] The industry standard for pharmacological screening is a purity level of >98%.

    • Rationale: These chromatographic techniques separate the parent compound from any synthesis precursors, byproducts, or degradation products, allowing for precise quantification of its purity.

  • Solubility and Stability Assessment:

    • Determine the compound's solubility in relevant biological buffers (e.g., phosphate-buffered saline, DMSO).

    • Assess its stability under experimental conditions (e.g., temperature, pH, light exposure) to ensure the compound does not degrade during the course of an assay.

Part 2: In Vitro Pharmacological Profiling: Unveiling the Mechanism of Action

The core of the comparative analysis lies in determining the compound's interaction with key central nervous system (CNS) targets. A broad receptor screening panel is the first step to identify its primary mechanism of action and potential off-target effects.

Experimental Protocol: Competitive Radioligand Binding Assays

This workflow is designed to determine the binding affinity (Ki) of this compound for a panel of receptors and transporters implicated in psychoactive effects.

  • Target Selection: A panel should include, at a minimum:

    • Glutamatergic System: NMDA receptor (using [³H]MK-801 or similar ligand to label the channel binding site).[4]

    • Monoamine Systems: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).[5]

    • Opioid System: Mu, Kappa, and Delta opioid receptors.

    • Other Key Targets: Sigma-1 and Sigma-2 receptors.[5]

  • Membrane Preparation: Utilize commercially available cell membranes or prepared brain tissue homogenates (e.g., from rat cortex) that express the target receptors.

  • Assay Execution:

    • In a multi-well plate, incubate a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor) with the membrane preparation.

    • Add increasing concentrations of the test compounds (this compound, Ketamine, and PCP) across a wide dose range (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Incubate to allow the binding to reach equilibrium.

  • Detection & Data Analysis:

    • Rapidly filter the plate contents and wash to separate bound from unbound radioligand.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • Plot the data as a percentage of specific binding versus compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Comparative Receptor Binding Affinities (Ki, nM)

The following table presents a template for summarizing the binding data. Lower Ki values indicate higher binding affinity.

TargetThis compoundKetaminePhencyclidine (PCP)
NMDA Receptor (PCP Site) [Hypothetical Data]100-500 nM[4][6]20-100 nM[4]
Dopamine Transporter (DAT) [Hypothetical Data]>10,000 nM[7]200-500 nM[5]
Serotonin Transporter (SERT) [Hypothetical Data]>10,000 nM[6][7]~2,000 nM[8]
Sigma-1 Receptor [Hypothetical Data]~2,000 nM[6]100-300 nM[5]
Mu Opioid Receptor [Hypothetical Data]>1,000 nM[6]~3,000 nM[8]
Mechanism of Action: NMDA Receptor Antagonism

Both Ketamine and PCP exert their primary psychoactive effects by acting as non-competitive antagonists at the NMDA receptor, a key glutamate receptor involved in synaptic plasticity, learning, and memory.[9][10] They physically block the receptor's ion channel, preventing the influx of calcium and disrupting normal excitatory neurotransmission.[4][6] This "dissociates" the cortex from the thalamus and limbic system, producing the characteristic effects of this drug class.[11]

G cluster_postsynaptic Postsynaptic Terminal NMDA_R NMDA Receptor Channel Downstream Ca²⁺ Dependent Signaling (e.g., Synaptic Plasticity) NMDA_R->Downstream Ca²⁺ Influx Glutamate Glutamate (Neurotransmitter) Glutamate->NMDA_R Binds & Opens Channel Antagonist This compound Ketamine / PCP Antagonist->NMDA_R Blocks Channel Pore

Caption: Proposed mechanism of action via NMDA receptor channel blockade.

Part 3: In Vivo Behavioral Pharmacology: Assessing Psychoactive Effects

In vivo studies in rodent models are essential to translate in vitro findings into a functional, whole-organism context. The choice of behavioral assays should be guided by the known effects of the comparator drugs. NMDA antagonists are known to induce hyperlocomotion, disrupt social behavior, and impair cognitive function.[12][13]

Experimental Protocol: Locomotor Activity Assessment

This assay measures the stimulant or depressant effects of a compound.

  • Habituation: Place rodents (e.g., male Sprague-Dawley rats) into an open-field arena and allow them to explore for 30-60 minutes to establish a baseline activity level.

  • Administration: Administer the test compound (this compound), a comparator (Ketamine or PCP), or a vehicle control via a relevant route (e.g., intraperitoneal injection).

  • Data Acquisition: Immediately return the animals to the arena and record their activity for 60-120 minutes using an automated video-tracking system. Key parameters include distance traveled, rearing frequency, and stereotypic movements.

  • Rationale: Most NMDA antagonists, with some exceptions, induce hyperactivity.[12][14] Comparing the magnitude, quality, and time course of this effect provides a direct functional comparison.

Experimental Protocol: Social Interaction Test

This assay assesses a compound's effect on social behavior, a domain often disrupted by dissociative drugs.[13][15]

  • Habituation: Acclimate a subject rat to a three-chambered social interaction arena.

  • Administration: Administer the test compound, comparator, or vehicle to the subject rat.

  • Test Phase: Place the subject rat in the center chamber. Place a novel "stranger" rat in one of the side chambers (enclosed in a wire cage) and leave the other side chamber empty.

  • Data Acquisition: Record the amount of time the subject rat spends in each chamber and the time spent actively investigating the stranger rat versus the empty cage.

  • Rationale: Sub-chronic administration of PCP is known to induce social withdrawal in rodents, a model relevant to certain psychiatric conditions.[13] This test can determine if the novel compound produces similar asocial effects.

Workflow for In Vivo Experimentation

G A Animal Acclimation (1 week) B Baseline Behavioral Testing (Pre-Drug) A->B C Randomized Group Assignment (Vehicle, Compound X, Comparator) B->C D Drug Administration C->D E Behavioral Assay (e.g., Locomotor, Social Interaction) D->E F Data Analysis (e.g., ANOVA, t-tests) E->F G Interpretation & Comparison of Behavioral Phenotypes F->G

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. [1-(Methylamino)cyclobutyl]methanol, a valuable building block in medicinal chemistry, presents an interesting case study in synthetic strategy. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and mechanistic principles. By examining the nuances of each pathway, from precursor synthesis to final product formation, we aim to equip researchers with the insights necessary to make informed decisions for their specific applications.

Executive Summary

Two principal synthetic strategies emerge for the preparation of this compound: Reductive Amination and Direct Alkylation . While both routes can, in principle, yield the desired product, they differ significantly in terms of selectivity, atom economy, and the complexity of precursor synthesis. Our analysis reveals that Reductive Amination is the superior route due to its inherent control over the degree of alkylation, a common challenge in amine synthesis. Direct alkylation, while conceptually simpler, is plagued by the propensity for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts, which complicates purification and reduces the yield of the target secondary amine.

Route 1: Reductive Amination - A Controlled and Efficient Pathway

The reductive amination pathway to this compound is a two-stage process that begins with the selective oxidation of a readily available precursor, followed by the core reductive amination step. This method is lauded for its high selectivity in forming the desired secondary amine.[1][2]

Stage 1: Synthesis of the Aldehyde Intermediate

The key intermediate for this route is 1-(hydroxymethyl)cyclobutanecarbaldehyde. This aldehyde is accessible via the selective oxidation of the commercially available 1,1-cyclobutanedimethanol.

A mild and selective oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation is recommended to avoid over-oxidation to the carboxylic acid.

  • To a stirred solution of 1,1-cyclobutanedimethanol (1.0 equiv.) in anhydrous dichloromethane (DCM) at room temperature, add Pyridinium chlorochromate (PCC) (1.1 equiv.).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to afford the crude 1-(hydroxymethyl)cyclobutanecarbaldehyde, which can often be used in the next step without further purification.

Expected Yield: 75-85%

dot graph "Route_1_Stage_1" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label="Selective oxidation to the aldehyde intermediate."; fontsize=10; fontname="Arial"; } enddot

Stage 2: Reductive Amination with Methylamine

With the aldehyde in hand, the subsequent reductive amination with methylamine is a highly efficient and selective method for constructing the target secondary amine. This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced.[3]

  • Dissolve 1-(hydroxymethyl)cyclobutanecarbaldehyde (1.0 equiv.) in methanol.

  • Add a solution of methylamine (1.2 equiv., e.g., as a solution in THF or water) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction to 0 °C and add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 equiv.), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Expected Yield: 70-80%

dot graph "Route_1_Stage_2" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label="Reductive amination to the final product."; fontsize=10; fontname="Arial"; } enddot

Route 2: Direct Alkylation - A More Challenging Approach

The direct alkylation route involves the synthesis of the primary amine, (1-aminocyclobutyl)methanol, followed by methylation. While seemingly straightforward, this pathway is often hampered by a lack of selectivity in the alkylation step.

Stage 1: Synthesis of the Primary Amine Intermediate

The precursor, (1-aminocyclobutyl)methanol, can be synthesized by the reduction of the commercially available 1-aminocyclobutanecarboxylic acid.

A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation.[4]

  • Carefully add 1-aminocyclobutanecarboxylic acid (1.0 equiv.) to a suspension of lithium aluminum hydride (2.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain crude (1-aminocyclobutyl)methanol, which can be purified by distillation or crystallization.

Expected Yield: 80-90%

dot graph "Route_2_Stage_1" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label="Reduction to the primary amine intermediate."; fontsize=10; fontname="Arial"; } enddot

Stage 2: Direct Alkylation with a Methylating Agent

The methylation of the primary amine is the critical and often problematic step in this route. The use of a methylating agent like methyl iodide can lead to a mixture of mono- and di-methylated products, as well as the quaternary ammonium salt, due to the increased nucleophilicity of the product secondary amine compared to the starting primary amine.

Careful control of stoichiometry and reaction conditions is crucial to favor mono-methylation.

  • Dissolve (1-aminocyclobutyl)methanol (1.0 equiv.) in a suitable solvent such as methanol or acetonitrile.

  • Add a mild base, such as potassium carbonate (1.1 equiv.), to the solution.

  • Slowly add methyl iodide (1.0-1.1 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the formation of the product and byproducts by GC-MS or LC-MS.

  • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product will likely be a mixture of starting material, mono-methylated, and di-methylated products. Extensive chromatographic purification is typically required to isolate the desired this compound.

Expected Yield: Variable, often low to moderate (30-50%) for the desired product due to over-alkylation.

dot graph "Route_2_Stage_2" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label="Direct alkylation leading to product mixtures."; fontsize=10; fontname="Arial"; } enddot

Comparative Analysis

ParameterRoute 1: Reductive AminationRoute 2: Direct Alkylation
Overall Yield Good to High (50-70%)Low to Moderate (25-45%)
Selectivity High for secondary amineLow, significant over-alkylation
Purification Generally straightforward chromatographyChallenging separation of product mixture
Precursor Synthesis Requires selective oxidationRequires reduction of a carboxylic acid
Atom Economy GoodModerate
Safety Considerations Use of PCC (a chromium reagent) requires care.Use of LiAlH₄ (highly reactive) and methyl iodide (toxic and volatile) requires caution.[1]
Scalability Generally scalableChallenging to scale due to selectivity issues

Conclusion and Recommendation

Based on a thorough analysis of both synthetic pathways, the Reductive Amination route is unequivocally recommended for the efficient and selective synthesis of this compound. The key advantage lies in the inherent control over the amination process, which cleanly yields the desired secondary amine and avoids the problematic over-alkylation that plagues the direct alkylation approach. While the reductive amination route requires an initial oxidation step, the overall yield and purity of the final product are significantly higher, making it a more robust and reliable method for both laboratory-scale synthesis and potential scale-up. Researchers and drug development professionals will find that the upfront effort to prepare the aldehyde intermediate is well compensated by the efficiency and predictability of the subsequent reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899–7906. [Link]

  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. (General reference for the reduction of carboxylic acids with LiAlH₄).

Sources

A Researcher's Guide to Validating the Target Specificity of [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, and often underestimated, hurdle is the rigorous validation of a compound's biological target. Mischaracterization of a drug's mechanism of action can lead to failed clinical trials and wasted resources.[1] This guide provides an in-depth, technical comparison of key methodologies for validating the target specificity of a novel compound, using the hypothetical case of [1-(Methylamino)cyclobutyl]methanol and its putative target, Kinase X.

For the purpose of this illustrative guide, we will hypothesize that this compound has been identified through a phenotypic screen as a potent inhibitor of cancer cell proliferation. Preliminary in-silico modeling, based on its chemical structure, suggests a potential interaction with the ATP-binding pocket of "Kinase X," a kinase implicated in a pro-survival signaling pathway. This guide will walk researchers through the essential steps to rigorously test this hypothesis, ensuring that the observed phenotype is indeed a result of on-target activity.

The Imperative of Target Validation in Drug Discovery

Target validation is the multi-faceted process of demonstrating that a specific molecular target is directly involved in a disease pathway and that modulating its activity can produce a therapeutic effect.[2][3] This process is foundational to building a solid scientific rationale for a drug development program.[4][5] Without robust target validation, a program risks advancing a compound that acts through an unknown, off-target mechanism, which can lead to unexpected toxicities or a lack of efficacy.[1][6][7]

The core tenets of target validation for a small molecule inhibitor like this compound are to prove:

  • Direct Engagement: The compound physically binds to the intended target protein in a relevant biological context.

  • Functional Modulation: This binding event alters the functional activity of the target.

  • Phenotypic Correlation: The modulation of the target's activity is responsible for the observed cellular or physiological phenotype.

  • Specificity: The compound exhibits a high degree of selectivity for the intended target over other related and unrelated proteins.

This guide will compare and contrast several state-of-the-art techniques to address these core principles.

Comparative Analysis of Target Validation Methodologies

Biochemical Assays: The First Look at Direct Inhibition

Biochemical assays are the initial step to determine if this compound directly inhibits the enzymatic activity of purified Kinase X. These assays are performed in a cell-free system, providing a clean assessment of the compound's potency.

  • Common Alternatives:

    • Radiometric Assays: The traditional "gold standard," these assays measure the incorporation of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) onto a substrate.

    • Fluorescence-Based Assays: These include methods like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays that measure ADP production (e.g., ADP-Glo™).[9] They offer higher throughput and avoid the handling of radioactive materials.

Experimental Data Comparison:

Assay MethodIC₅₀ for this compoundProsCons
Radiometric Assay50 nMHigh sensitivity, considered the gold standard.Requires handling of radioactive materials, lower throughput.
TR-FRET Assay65 nMHigh throughput, no radioactivity, homogeneous format.Prone to interference from fluorescent compounds.
ADP-Glo™ Assay55 nMHigh throughput, sensitive, applicable to a wide range of kinases.Indirect measurement of kinase activity.

Causality and Experimental Choice: The consistency of the IC₅₀ values across different assay formats provides strong initial evidence that this compound is a direct inhibitor of Kinase X. Starting with a fluorescence-based assay allows for rapid screening and determination of potency, while a radiometric assay can be used as an orthogonal validation method to confirm the results.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Live Cell Context

While biochemical assays are crucial, they do not confirm that a compound can enter a cell and bind to its target in the complex cellular milieu.[10][11] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissue samples.[12][13][14] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[13][14]

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis A Intact Cells B Treat with This compound or Vehicle (DMSO) A->B C Aliquot cells B->C D Heat at different temperatures C->D E Cell Lysis D->E F Separate soluble vs. precipitated proteins E->F G Quantify soluble Kinase X (e.g., Western Blot, ELISA) F->G

Caption: CETSA® Experimental Workflow.

Data Presentation:

CETSA Melt Curve for Kinase X:

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (+ Compound)
45100100
5095100
555090
601050
65515
70<15

Isothermal Dose-Response Fingerprint (ITDRF):

Compound Conc. (µM)% Soluble Kinase X (at 58°C)
0.0120
0.150
185
1090
10092

Trustworthiness of the Protocol: The CETSA protocol is self-validating. The shift in the melting curve upon compound treatment is a direct biophysical readout of target engagement.[12] The ITDRF experiment further allows for the determination of an EC₅₀ for target binding in cells, which can be correlated with the compound's effect on downstream signaling and cellular phenotype.

Kinome Profiling: A Global View of Selectivity

A critical aspect of target validation is demonstrating specificity.[1] Kinase inhibitors, in particular, are known for their potential to bind to multiple kinases due to the conserved nature of the ATP-binding pocket.[7][15] Kinome profiling services offer a broad assessment of a compound's activity against a large panel of kinases, providing a selectivity profile.[9][16][17][18][19]

Hypothetical Kinome Scan Data for this compound (at 1 µM):

Kinase Target% Inhibition
Kinase X 95%
Kinase Y (related)25%
Kinase Z (related)15%
>400 other kinases<10%

Authoritative Grounding: A highly selective compound will show potent inhibition of the primary target with minimal activity against other kinases. A compound is often considered selective if it exhibits a >100-fold difference in potency between the primary target and any off-targets. This data is crucial for predicting potential off-target effects and for building confidence that the observed cellular phenotype is due to the inhibition of Kinase X.[20]

Chemical Proteomics: Unbiased Target Identification

Chemical proteomics offers a powerful, unbiased approach to identify the direct binding partners of a small molecule within the entire proteome.[21][22][23][24] This can confirm the intended target and reveal previously unknown off-targets.[1] A common strategy involves synthesizing a probe version of this compound with a clickable tag (e.g., an alkyne or azide) and a photo-activatable crosslinker.

Experimental Workflow:

ChemProteomics_Workflow A Synthesize Probe: This compound with photo-crosslinker and clickable tag B Treat live cells with probe A->B C UV irradiation to covalently crosslink probe to targets B->C D Cell Lysis C->D E Click chemistry to attach biotin D->E F Affinity purification of biotinylated proteins E->F G On-bead digestion F->G H LC-MS/MS analysis to identify and quantify bound proteins G->H

Caption: Chemical Proteomics Workflow.

Data Interpretation: In a competitive binding experiment, cells are pre-treated with an excess of the untagged this compound before adding the probe. True targets, like Kinase X, will show a significant reduction in binding to the probe in the presence of the competitor. This method provides the highest level of confidence in identifying the direct interactome of a compound in a physiological setting.[25]

Genetic Approaches: The Ultimate Test of On-Target Efficacy

Genetic methods, such as CRISPR/Cas9-mediated gene knockout, provide a definitive link between the target and the cellular phenotype.[26][27] If this compound truly exerts its anti-proliferative effects through Kinase X, then cells lacking Kinase X should be resistant to the compound.

Experimental Design and Expected Results:

Cell LineTreatmentExpected OutcomeRationale
Wild-Type (WT)This compoundDecreased cell proliferationCompound inhibits Kinase X, blocking a pro-survival pathway.
Kinase X Knockout (KO)This compoundNo effect on cell proliferationThe target of the compound is absent, so the compound has no effect.

Synthesis and Conclusion

Validating the target specificity of a novel compound like this compound requires a multi-pronged, evidence-based approach. No single experiment is sufficient. By integrating data from biochemical assays, cellular target engagement studies like CETSA, broad selectivity profiling, unbiased chemical proteomics, and definitive genetic experiments, researchers can build a robust and compelling case for a compound's mechanism of action. This rigorous, self-validating system of protocols is essential for mitigating risk and increasing the probability of success in the long and arduous process of drug development.[4]

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) using Western Blot

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 10x the cellular IC₅₀) or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot 100 µL of the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 45°C to 70°C in 5°C increments). Include an unheated control.

  • Cell Lysis and Fractionation:

    • Cool the tubes at room temperature for 3 minutes.

    • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody for Kinase X.

    • Quantify the band intensities and plot them as a percentage of the unheated control against the temperature to generate the melting curve.

Protocol 2: CRISPR/Cas9-Mediated Knockout for Target Validation

  • Guide RNA Design and Cloning:

    • Design two or more unique single guide RNAs (sgRNAs) targeting an early exon of the gene encoding Kinase X to ensure a frameshift mutation and functional knockout.

    • Clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles in a packaging cell line (e.g., HEK293T).

    • Transduce the target cancer cell line with the lentivirus.

  • Selection and Clonal Isolation:

    • Select transduced cells using an appropriate antibiotic (e.g., puromycin).

    • Isolate single-cell clones by limiting dilution.

  • Knockout Validation:

    • Expand the clones and screen for Kinase X knockout by Western blot to confirm the absence of the protein.

    • Sequence the genomic DNA of the target locus to confirm the presence of indel mutations.

  • Phenotypic Assay:

    • Plate equal numbers of wild-type and validated Kinase X KO cells.

    • Treat the cells with a dose-response of this compound.

    • After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

    • Compare the dose-response curves between the WT and KO cell lines.

References

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesmer, M. L., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]

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  • Nishizuka, S., Fushimi, M., Kuramochi, Y., Inagaki, M., Imagawa, K., Sugawara, M., ... & Ohtsuki, S. (2003). Quantitative chemical proteomics for identifying candidate drug targets. Journal of Biological Chemistry, 278(26), 23664-23670. [Link]

  • Paricharak, S., IJzerman, A. P., Bender, A., & Nigsch, F. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 804. [Link]

  • Okuzumi, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of biochemistry, 145(6), 703-704. [Link]

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  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. MtoZ Biolabs. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • BioCurate. (n.d.). Target validation – BioCurate's perspective. BioCurate. [Link]

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  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 220-230. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Ventura, J. J., & Nebreda, Á. R. (2006). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 1, 38. [Link]

  • Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Journal of Computer Science & Systems Biology, 16(2). [Link]

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  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 55, 141-161. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

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  • Jeon, J., Nim, S., Tuan, A. N., & Lee, H. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-14. [Link]

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  • Schmidt, M. (2014). Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]

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Sources

A Comparative Guide to the Synthesis of Cyclobutane-Containing Alkaloids: Replicating Published Findings with [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Strained Scaffold

Cyclobutane-containing alkaloids represent a fascinating and relatively rare class of natural products.[1][2][3] Their inherent ring strain and unique three-dimensional architecture make them attractive scaffolds in medicinal chemistry and drug discovery.[4] The rigid cyclobutane motif can impart favorable properties such as metabolic stability, conformational constraint, and improved binding affinity to biological targets.[4] Indeed, a growing number of bioactive molecules, from potent enzyme inhibitors to promising anticancer agents, feature this four-membered ring system.[2][5]

This guide provides a comprehensive technical overview for researchers engaged in the synthesis of novel cyclobutane-containing alkaloids. We will focus on a practical and adaptable synthetic route to a versatile building block, [1-(Methylamino)cyclobutyl]methanol , and compare this strategy with published total syntheses of naturally occurring cyclobutane alkaloids, namely pipercyclobutanamide A and nigramide P . By presenting detailed, side-by-side experimental protocols and discussing the underlying chemical principles, this guide aims to empower researchers to replicate and adapt these findings for their own drug discovery programs.

Strategic Approaches to the Cyclobutane Core: A Comparative Overview

The construction of the sterically demanding and often highly substituted cyclobutane ring is a central challenge in the synthesis of this class of alkaloids.[4] Different strategies have been developed, each with its own advantages and limitations. Here, we compare the synthetic approach for our target molecule with those for pipercyclobutanamide A and nigramide P.

Compound Key Synthetic Strategy Advantages Challenges
This compound Linear synthesis from a commercially available cyclobutane precursor.Stepwise, modular approach; readily available starting materials.Multiple functional group manipulations; potential for competing reactions.
Pipercyclobutanamide A Sequential C-H functionalization on an unactivated cyclobutane ring.[1]High atom economy; protecting-group-free synthesis.[1]Requires specialized catalysts and directing groups; stereocontrol can be challenging.[1]
Nigramide P [2+2] cycloaddition of monomeric amides.[6][7]Biomimetic approach; can rapidly generate molecular complexity.Control of regioselectivity and stereoselectivity can be difficult; often results in a mixture of products.

Part 1: Synthesis of this compound

The following protocol outlines a robust and scalable synthesis of this compound, starting from the commercially available ethyl 1-bromocyclobutanecarboxylate. This route was designed for its reliability and use of well-established chemical transformations.

Overall Synthetic Scheme

G cluster_0 Synthesis of this compound Start Ethyl 1-bromocyclobutanecarboxylate Step1 Ethyl 1-azidocyclobutanecarboxylate Start->Step1 NaN3, DMSO Step2 Ethyl 1-aminocyclobutanecarboxylate Step1->Step2 H2, Pd/C Step3 tert-Butyl (1-(ethoxycarbonyl)cyclobutyl)carbamate Step2->Step3 (Boc)2O, NaHCO3 Step4 tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate Step3->Step4 LiAlH4, THF Step5 (1-Aminocyclobutyl)methanol Step4->Step5 HCl, Dioxane Step6 This compound Step5->Step6 HCHO, NaBH(OAc)3 G cluster_1 Synthesis of Pipercyclobutanamide A Start_P Cyclobutane-1,1-dicarboxylic acid Step1_P Mono-protected cyclobutane Start_P->Step1_P Protection Step2_P Mono-arylated cyclobutane Step1_P->Step2_P C-H Arylation Step3_P Arylated, olefinated cyclobutane Step2_P->Step3_P C-H Olefination Step4_P Pipercyclobutanamide A Step3_P->Step4_P Amide coupling G cluster_2 Synthesis of Nigramide P Start_N Monomeric Amide Precursors Step1_N [2+2] Cycloaddition Start_N->Step1_N Heat or Lewis Acid Step2_N Nigramide P Step1_N->Step2_N

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of [1-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the operational use and disposal of [1-(Methylamino)cyclobutyl]methanol (CAS No: 1094071-93-8). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Compound: Hazard Profile

This compound is a substituted aminocycloalkylmethanol. While detailed toxicological data for this specific molecule is not extensively published, its structure and available safety information point to several key hazards that must be managed diligently. The Globally Harmonized System (GHS) classifications available indicate it is a Warning-level hazard.[1]

Hazard Identification and GHS Classification:

Hazard StatementCodeDescriptionPictogram
Harmful if swallowedH302Indicates acute oral toxicity.GHS07 (Exclamation Mark)[1]
Causes skin irritationH315The substance can cause irritation upon contact with skin.GHS07 (Exclamation Mark)[1]
Causes serious eye irritationH319The substance can cause significant irritation or damage to the eyes.GHS07 (Exclamation Mark)[1]

This table summarizes the primary hazards associated with this compound based on available data.[1]

The causality behind these classifications lies in the chemical nature of the compound. As an amine, it can be alkaline and irritative to tissues. The alcohol functional group contributes to its solvent properties and potential for systemic effects if absorbed.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The selection of PPE is dictated by a risk assessment of the procedures being performed. The following provides a baseline for handling this compound.

Core PPE Requirements:
  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for protection against amines and alcohols.[2] Always consult the glove manufacturer's resistance chart for specific breakthrough times. Double-gloving may be appropriate when handling larger quantities or for prolonged tasks.

  • Eye and Face Protection : ANSI-approved safety glasses with side shields are the minimum requirement.[3] However, due to the H319 classification ("Causes serious eye irritation"), chemical splash goggles provide a higher level of protection and are strongly recommended.[4] When handling larger volumes where splashing is a significant risk, a face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection : A standard laboratory coat, fully buttoned with sleeves of sufficient length to prevent skin exposure, must be worn.[3] Ensure that full-length pants and closed-toe shoes are worn to cover all skin.[3] For tasks with a higher risk of splashing, consider a chemically resistant apron or coveralls.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors.[2][3] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection may be necessary.[3] Any respirator use requires a formal respiratory protection program, including training and fit-testing, compliant with OSHA 29 CFR 1910.134.[5]

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_selection PPE Selection cluster_verification Final Check cluster_procedure Execution Prep Assess Procedure: Quantity, Duration, Splash Risk Gloves Hand Protection: Nitrile or Butyl Gloves (Double-glove if high risk) Prep->Gloves Determines glove type Eyes Eye/Face Protection: Chemical Splash Goggles (+ Face Shield for splash risk) Prep->Eyes Determines face protection Body Body Protection: Lab Coat, Full Pants, Closed-toe Shoes Gloves->Body Resp Respiratory Protection: Work in Fume Hood Body->Resp Check Verify PPE Integrity (No rips, tears, or defects) Resp->Check Execute Proceed with Chemical Handling Check->Execute Safe to Proceed

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety and maintains the integrity of the compound.

Receipt and Storage:
  • Inspection : Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during this process.

  • Storage : Store the compound in a cool, dry, and well-ventilated area.[3] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[6] The container should be tightly sealed.[3] While specific temperature requirements are not listed, room temperature storage is generally indicated.[1]

Handling and Use:
  • Designated Area : All handling of this compound should occur in a designated area, such as a chemical fume hood, to control potential exposure.[3]

  • Avoid Contamination : Use clean, dedicated spatulas and glassware. Avoid returning unused material to the original container.

  • Prevent Aerosolization : When transferring or weighing, perform the task carefully to avoid creating dust or aerosols.

  • Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[6]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an incident. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Spill Response:

The appropriate response depends on the scale of the spill.

  • Minor Spill (e.g., <100 mL, contained in a fume hood):

    • Alert : Inform nearby colleagues.

    • Contain : Use an absorbent material like vermiculite or a commercial spill pillow to dike and absorb the spill.[7][8]

    • Neutralize (if appropriate) : For an amine-based compound, a weak acid neutralizer may be used, but this should be done with caution and only by trained personnel. Generally, absorption is the preferred first step.

    • Clean-up : Wearing full PPE, carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate : Clean the spill area with a mild detergent and water.[9]

    • Dispose : Label the waste container as "Spill Debris involving this compound" and dispose of it through your institution's hazardous waste program.[9]

  • Major Spill (e.g., >100 mL, outside of a fume hood, or if you feel unsafe):

    • Evacuate : Immediately evacuate the area and alert all personnel.[7][10]

    • Isolate : Secure the area to prevent entry.[11] Close doors and increase ventilation if it can be done safely without spreading vapors to other areas.

    • Report : Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[10] Provide them with the chemical name and a copy of the Safety Data Sheet (SDS) if available.

    • Do Not Attempt to Clean : Never attempt to clean a major spill unless you are part of a trained emergency response team with the appropriate respiratory protection and equipment.[10]

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<100mL, Contained) Assess->Minor Small & Manageable Major Major Spill (>100mL, Uncontained) Assess->Major Large or Unsafe Alert_Minor Alert Colleagues Minor->Alert_Minor Evacuate Evacuate & Isolate Area Major->Evacuate Contain Contain & Absorb Spill Alert_Minor->Contain Cleanup Collect Waste Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose_Minor Dispose as Hazardous Waste Decon->Dispose_Minor Report Call EHS / Emergency Response Evacuate->Report Await Await Trained Responders Report->Await

Personnel Exposure Protocol:
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air.[3] If they are not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in a clearly labeled, compatible, and sealable container.[12][13] The container must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[12]

  • Segregation : Store the waste container in a designated Satellite Accumulation Area (SAA).[12] Ensure it is segregated from incompatible waste streams (e.g., strong acids, oxidizers).[12]

  • Container Management : Keep the waste container closed at all times except when adding waste.[14] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[12]

  • Pickup : Arrange for disposal through your institution's EHS hazardous waste program.[13][14] Do not pour any amount of this chemical down the drain.[13]

Empty containers that held the chemical must also be managed properly. Triple rinse the container with a suitable solvent (e.g., methanol or ethanol), collect the rinseate as hazardous waste, and then the container may be disposed of as regular trash after defacing the label.[14]

By adhering to these scientifically grounded protocols, you contribute to a safe and productive research environment, building a foundation of trust in your laboratory's operational integrity.

References

  • Ajman University. Procedure for Chemical Spills. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • University of Wollongong. Chemical Spill procedure. [Link]

  • American Welding & Gas. Methanol Safety Data Sheet. [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET - Moisture in Methanol. [Link]

  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]

  • University of California, Los Angeles. Methanol - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Vanderbilt University Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste. [Link]

  • Dräger. Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment. [Link]

  • University of Pittsburgh. Guidelines for Flammable Liquid Disposal. [Link]

  • Methanol Institute. METHANOL SMALL QUANTITIES BULLETIN. [Link]

  • Methanol Institute. METHANOL SAFE HANDLING MANUAL. [Link]

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×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Methylamino)cyclobutyl]methanol
Reactant of Route 2
[1-(Methylamino)cyclobutyl]methanol

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